PACAP (1-38), human, ovine, rat
Description
Propriétés
Formule moléculaire |
C203H331N63O53S |
|---|---|
Poids moléculaire |
4534 g/mol |
Nom IUPAC |
(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1 |
Clé InChI |
UFTCZKMBJOPXDM-XXFCQBPRSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Human PACAP (1-38): From Sequence to Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the human Pituitary Adenylate Cyclase-Activating Polypeptide (1-38), herein referred to as PACAP (1-38). This document covers its core molecular features, signaling pathways, relevant experimental methodologies, and its emerging role in therapeutic drug development.
Core Molecular Data
Pituitary adenylate cyclase-activating polypeptide is a pleiotropic neuropeptide that exists in two biologically active forms, a 38-amino acid form (PACAP-38) and a shorter 27-amino acid form (PACAP-27). PACAP-38 is the more abundant form in mammalian tissues. The amino acid sequence of PACAP is remarkably conserved across species, with the human, ovine, and rat sequences being identical.[1][2]
Human PACAP (1-38) Amino Acid Sequence
The 38-amino acid sequence of human PACAP (1-38) is as follows:
H-His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂ [3]
Note: The C-terminus is amidated.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 4534 g/mol |
| Molecular Formula | C₂₀₃H₃₃₁N₆₃O₅₃S |
| Purity | ≥95% (typically assessed by HPLC)[3] |
| CAS Number | 137061-48-4[3] |
Receptor Binding and Activity
PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs) belonging to the class B secretin/glucagon receptor family: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[4][5][6] PACAP binds with high affinity to all three receptors, whereas VIP has a significantly lower affinity for the PAC1 receptor.[5][7]
Receptor Binding Affinities and Potency
The following table summarizes the binding affinities (IC₅₀) and functional potency (EC₅₀) of human PACAP (1-38) for its receptors.
| Receptor | Ligand | Binding Affinity (IC₅₀) | Functional Potency (EC₅₀) | Assay System |
| PAC1 Receptor | PACAP (1-38) | 4 nM[8][9] | 5.13 x 10⁻¹⁰ M (cAMP Flux)[10] | HiTSeeker PAC1R Cell Line[10] |
| VPAC1 Receptor | PACAP (1-38) | 2 nM[8][9] | 7 nM (Adenylyl Cyclase Stimulation)[1] | Not specified |
| VPAC2 Receptor | PACAP (1-38) | 1 nM[8][9] | Not specified | Not specified |
Signaling Pathways
Activation of PACAP receptors initiates multiple intracellular signaling cascades. The PAC1 receptor is notably pleiotropic, coupling to several G proteins to activate diverse downstream pathways.[11][12]
PAC1 Receptor Signaling
The PAC1 receptor couples primarily to Gαs and Gαq proteins, and can also signal through β-arrestin.[11]
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4][12]
-
Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[4]
-
MAPK/ERK Pathway: PAC1 receptor activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) through mechanisms involving β-arrestin, receptor endocytosis, and downstream effectors of the Gαs pathway like RapGef and Rap1.[11]
VPAC1 and VPAC2 Receptor Signaling
VPAC1 and VPAC2 receptors primarily couple to Gαs, leading to the activation of the adenylyl cyclase/cAMP pathway, similar to the Gαs-mediated signaling of the PAC1 receptor.[8]
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the function of PACAP (1-38). Below are summaries of key experimental protocols.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of PACAP (1-38) to its receptors.
-
Objective: To quantify the interaction between PACAP (1-38) and PAC1, VPAC1, or VPAC2 receptors.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., transfected 3T3 or PANC-1 cells).[6]
-
Radioligand: Use a radiolabeled form of PACAP (e.g., ¹²⁵I-PACAP27) or a receptor-specific radioligand.
-
Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of unlabeled PACAP (1-38) (competitor).
-
Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
cAMP Accumulation Assay
This functional assay measures the ability of PACAP (1-38) to stimulate adenylyl cyclase activity.
-
Objective: To determine the potency (EC₅₀) of PACAP (1-38) in activating Gαs-coupled receptors.
-
General Protocol:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., PAC1-R/3T3 cells, VPAC1-R/PANC-1 cells) in multi-well plates.[6]
-
Metabolic Labeling (Optional but common): Incubate cells with [³H]-adenine to label the intracellular ATP pool.[6]
-
Stimulation: Wash the cells and incubate with varying concentrations of PACAP (1-38) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Separation: Lyse the cells and separate the generated [³H]-cAMP from other ³H-labeled adenine (B156593) nucleotides using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: Measure the radioactivity of the eluted [³H]-cAMP using liquid scintillation counting.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the PACAP (1-38) concentration to determine the EC₅₀ value.
-
-
Alternative Method: Homogeneous Time Resolved Fluorescence (HTRF) assays are also commonly used for measuring cAMP accumulation and offer a higher throughput.[10]
Human Infusion Studies for Vasodilation and Headache
These clinical protocols assess the physiological effects of PACAP-38 in humans, particularly relevant for migraine research.
-
Objective: To investigate the role of PACAP-38 in vasodilation and headache induction.
-
General Protocol:
-
Participant Recruitment: Recruit healthy volunteers or patients with specific conditions (e.g., migraine, post-traumatic headache).[13][14]
-
Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design.[13]
-
Infusion: Administer a continuous intravenous infusion of PACAP-38 (e.g., 10 pmol/kg/min) or placebo (isotonic saline) over a defined period (e.g., 20 minutes).[13]
-
Primary and Secondary Outcome Measures:
-
Headache: Record headache intensity on a numeric rating scale at regular intervals during and after the infusion.[13]
-
Vasodilation: Measure the diameter of superficial cranial arteries (e.g., superficial temporal artery) using high-resolution ultrasonography.[14]
-
Cardiovascular Parameters: Monitor heart rate and blood pressure.[13]
-
-
Data Analysis: Compare the differences in the incidence and severity of headache, as well as changes in vascular and cardiovascular parameters, between the PACAP-38 and placebo infusions.
-
Role in Drug Development
The significant role of PACAP and its receptors in various physiological and pathophysiological processes has made them attractive targets for drug development, particularly in the fields of neurology and metabolic diseases.
Migraine
Human clinical studies have demonstrated that intravenous infusion of PACAP-38 can trigger migraine-like attacks in individuals with migraine.[13][15] This has established the PACAP pathway as a key player in migraine pathophysiology, analogous to the calcitonin gene-related peptide (CGRP) pathway.
-
Therapeutic Strategy: Development of monoclonal antibodies that target the PACAP-38 ligand to prevent its interaction with its receptors.
-
Lead Compound: Lu AG09222 is a humanized monoclonal antibody that binds to PACAP with high affinity.[16] In a Phase 2 clinical trial (HOPE trial), Lu AG09222 met its primary endpoint by significantly reducing the number of monthly migraine days in patients who had previously failed other preventive treatments.[16] A Phase 1 study confirmed that Lu AG09222 inhibits PACAP-38-induced vasodilation and headache in healthy volunteers.[14][16]
Neuroprotection
PACAP has demonstrated potent neuroprotective and neurotrophic effects in various models of neuronal injury and neurodegenerative diseases.[4][5] Its ability to promote cell survival, reduce inflammation, and stimulate neuronal regeneration makes the PACAP system a promising target for conditions such as stroke, traumatic brain injury, and neurodegenerative disorders.[4]
Other Potential Applications
The widespread distribution and diverse functions of PACAP suggest potential therapeutic applications in other areas, including:
-
Metabolic disorders, due to its role in regulating insulin (B600854) secretion.[1][5]
-
Inflammatory and autoimmune diseases, owing to its immunomodulatory effects.[17]
-
Psychiatric disorders, given its involvement in stress responses and behavior.[5]
The development of selective agonists and antagonists for the different PACAP receptors remains a key challenge and an active area of research for unlocking the full therapeutic potential of this signaling system.
References
- 1. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. PACAP 1-38 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 6. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. innoprot.com [innoprot.com]
- 11. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hypersensitivity to PACAP-38 in post-traumatic headache: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of Lu AG09222 on PACAP38- and VIP-induced vasodilation, heart rate increase, and headache in healthy subjects: an interventional, randomized, double-blind, parallel-group, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Pituitary Adenylate Cyclase-Activating Polypeptide is a Potent Broad-Spectrum Antimicrobial Peptide: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Ovine PACAP (1-38): A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide first isolated from ovine hypothalamic extracts.[1][2] It exists in two biologically active forms, the 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27).[1][2] Ovine PACAP(1-38) is a highly conserved peptide that plays a crucial role as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] It exerts its diverse biological effects by binding to three main G protein-coupled receptors: the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[1] This technical guide provides an in-depth overview of the core biological functions of ovine PACAP(1-38), with a focus on quantitative data, detailed experimental methodologies, and visualization of its complex signaling networks.
Core Biological Functions
Ovine PACAP(1-38) is involved in a wide array of physiological processes, including but not limited to, neuroprotection, cardiovascular regulation, and reproductive functions.
Neuroprotection
PACAP(1-38) exhibits potent neuroprotective effects in various models of neuronal injury.[1][3] It has been shown to protect neurons from apoptosis induced by oxidative stress, excitotoxicity, and other insults.[1] The neuroprotective mechanisms are multifaceted and involve the activation of anti-apoptotic signaling pathways, reduction of inflammation, and stimulation of neurotrophic factor expression.[4][5]
Cardiovascular Regulation
In sheep, intravenous infusion of PACAP(1-38) elicits a dose-dependent increase in heart rate.[6] At higher doses, it can also lead to a decrease in mean arterial pressure.[6] These cardiovascular effects are mediated through direct actions on the heart and blood vessels, as well as through the modulation of the autonomic nervous system.
Reproductive System
Ovine PACAP(1-38) plays a significant role in the regulation of the hypothalamic-pituitary-gonadal axis.[2][7] It can modulate the release of gonadotropin-releasing hormone (GnRH) and subsequently influence the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][8] Furthermore, PACAP and its receptors are expressed in the gonads, suggesting a direct role in processes such as oocyte maturation and follicular development.[7][9]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of ovine PACAP(1-38) with its receptors and its downstream effects.
Table 1: Receptor Binding Affinity of PACAP(1-38)
| Receptor | Ligand | IC50 (nM) | Cell Line/Tissue | Reference |
| PAC1 | PACAP(1-38) | 4 | Recombinant | [10][11] |
| VPAC1 | PACAP(1-38) | 2 | Recombinant | [10][11] |
| VPAC2 | PACAP(1-38) | 1 | Recombinant | [10][11] |
| PACAP Receptor | PACAP(1-38) | 2 | - | [9] |
Table 2: Functional Activity of PACAP(1-38) - cAMP Stimulation
| Cell Type | EC50 (nM) | Reference |
| Not Specified | 7 | [12] |
| PAC1 Receptor Assay | 0.513 | [13] |
Table 3: In Vivo Cardiovascular Effects of PACAP(1-38) in Sheep
| Parameter | Dose (nmol/min) | Effect | Reference |
| Heart Rate | 0.008 - 1.0 | Dose-dependent increase | [6] |
| Mean Arterial Pressure | 1.0 | Tendency to decrease | [6] |
Signaling Pathways
Ovine PACAP(1-38) binding to its receptors, primarily the PAC1 receptor, initiates a cascade of intracellular signaling events. The two major pathways activated are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway. These pathways can also exhibit crosstalk and activate downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling.
cAMP/PKA Signaling Pathway
Activation of the Gs alpha subunit by the PAC1 receptor leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14] cAMP then activates PKA, which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.[14]
PLC/PKC Signaling Pathway
The PAC1 receptor can also couple to the Gq alpha subunit, activating phospholipase C (PLC).[14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for processes like neurotransmitter release and smooth muscle contraction.
MAPK/ERK Signaling Pathway and Crosstalk
Both the cAMP/PKA and PLC/PKC pathways can converge on the MAPK/ERK signaling cascade.[15][16] For instance, PKA can phosphorylate and activate downstream kinases that lead to the activation of ERK.[16] Similarly, PKC can also activate the ERK pathway.[5] This crosstalk allows for a more complex and integrated cellular response to PACAP(1-38).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ovine PACAP(1-38).
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (IC50) of unlabeled PACAP(1-38) to its receptors by competing with a radiolabeled ligand.[7][17]
Materials:
-
Membrane preparation from cells or tissues expressing PACAP receptors.
-
Radioligand (e.g., [¹²⁵I]-PACAP-27).
-
Unlabeled ovine PACAP(1-38).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled ovine PACAP(1-38) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), non-specific competitor (e.g., high concentration of unlabeled PACAP-38), or diluted unlabeled PACAP(1-38).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the ability of ovine PACAP(1-38) to stimulate cAMP production in whole cells using Homogeneous Time-Resolved Fluorescence (HTRF).[18][19]
Materials:
-
Cells expressing the target PACAP receptor.
-
Ovine PACAP(1-38).
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).
-
Stimulation buffer.
-
Lysis buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Seed cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of ovine PACAP(1-38) in stimulation buffer.
-
Remove culture medium and add the diluted PACAP(1-38) to the cells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP antibody) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620) and determine the EC50 value from the dose-response curve.
Western Blot for ERK Phosphorylation
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to ovine PACAP(1-38) stimulation.[3]
Materials:
-
Cells responsive to PACAP.
-
Ovine PACAP(1-38).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to near confluence and serum-starve overnight.
-
Treat cells with ovine PACAP(1-38) for various time points.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.
Conclusion
Ovine PACAP(1-38) is a multifaceted neuropeptide with significant biological functions across various physiological systems. Its potent neuroprotective, cardiovascular, and reproductive effects are mediated through a complex network of signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this important molecule. A deeper understanding of its mechanisms of action will be instrumental in the development of novel therapies for a range of clinical conditions.
References
- 1. Oocyte quality following in vitro follicle development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continual recordings of cardiac sympathetic nerve activity in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Vitrification of In Vitro Matured Oocytes Collected from Adult and Prepubertal Ovaries in Sheep [jove.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP 1-38 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proliferating primary pituitary cells as a model for studying regulation of gonadotrope chromatin and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of MEK/ERK signaling contributes to the PACAP-induced increase in guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. revvity.com [revvity.com]
- 19. youtube.com [youtube.com]
The Intricate Signaling Network of PACAP (1-38) in the Rat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), particularly the 38-amino acid variant PACAP (1-38), is a pleiotropic neuropeptide with significant roles in neurotransmission, neuromodulation, and neuroprotection within the rat central and peripheral nervous systems. Its diverse physiological functions are mediated through a complex network of signaling pathways initiated by its binding to specific G protein-coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the core signaling cascades activated by rat PACAP (1-38), presenting key quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the molecular interactions.
PACAP Receptors and Binding Affinities
PACAP (1-38) exerts its effects by binding to three main receptor subtypes: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. PACAP (1-38) exhibits a significantly higher affinity for the PAC1 receptor compared to VPAC1 and VPAC2 receptors.[1] The binding affinities, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays, are critical parameters for understanding the potency of PACAP (1-38) at its target receptors.
Table 1: Binding Affinities of PACAP (1-38) for Rat PACAP Receptors
| Receptor Subtype | Cell Type/Tissue | Ligand | Parameter | Value (nM) |
| PAC1 | Recombinant (CHO cells) | PACAP (1-38) | IC50 | 4[2][3][4] |
| VPAC1 | Recombinant (CHO cells) | PACAP (1-38) | IC50 | 2[2][4] |
| PACAP Receptors | Rat Brain Membranes | PACAP (1-38) | IC50 | 4.45[2] |
Core Signaling Pathways of PACAP (1-38)
Upon binding to its receptors, PACAP (1-38) initiates a cascade of intracellular events through the activation of heterotrimeric G proteins. The primary signaling pathways engaged are the adenylyl cyclase and phospholipase C pathways, with subsequent activation of downstream effector molecules.
The Adenylyl Cyclase/cAMP/PKA Pathway
The most well-characterized signaling cascade for PACAP (1-38) involves the activation of Gαs proteins, leading to the stimulation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and other kinases. This pathway is crucial for many of the neurotrophic and neuroprotective effects of PACAP.
Figure 1: The PACAP (1-38) Adenylyl Cyclase/cAMP Signaling Pathway.
The Phospholipase C/IP3/DAG Pathway
In addition to coupling to Gαs, PAC1 receptors can also couple to Gαq proteins, leading to the activation of Phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated Ca2+ levels, activates Protein Kinase C (PKC). This pathway is involved in processes such as neurotransmitter release and the modulation of ion channel activity. Studies in the rat pancreatic acinar cell line AR42J have shown that PACAP-38 activates calcium signaling through phospholipase C in a dose-dependent manner.[6]
Figure 2: The PACAP (1-38) Phospholipase C Signaling Pathway.
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK (Extracellular signal-Regulated Kinase) pathway is another important signaling cascade activated by PACAP (1-38), often downstream of the cAMP/PKA pathway. Activation of PKA can lead to the phosphorylation and activation of the Ras-Raf-MEK-ERK signaling module. This pathway is critically involved in cell proliferation, differentiation, and survival. In rat cerebellar granule neurons, PACAP-38 has been shown to induce the activation of ERK, with a maximal effect observed at a concentration of 100 nM.[7]
Figure 3: The PACAP (1-38) MAPK/ERK Signaling Pathway.
Quantitative Data on PACAP (1-38) Signaling
The potency of PACAP (1-38) in activating its downstream signaling pathways is typically quantified by the half-maximal effective concentration (EC50). This value represents the concentration of PACAP (1-38) required to elicit 50% of the maximal response for a given signaling event.
Table 2: Potency of PACAP (1-38) in Activating Downstream Signaling Pathways
| Signaling Pathway | Cell Type/Tissue | Parameter | Value (nM) |
| Adenylyl Cyclase Stimulation | Bovine Hypothalamus | EC50 | 7[8] |
| cAMP Accumulation | Human Dermal Microvascular Endothelial Cells (HDMEC) | EC50 | ~10[9] |
| cAMP Accumulation | SH-SY5Y cells | EC50 | 0.37[2] |
| cAMP Accumulation | SK-N-MC cells | EC50 | 0.26[2] |
| cAMP Accumulation | T47D cells | EC50 | 0.73[2] |
| ERK Activation | Rat Cerebellar Granule Neurons | Maximal Effect | 100[7] |
| Intracellular Ca2+ Elevation | HEK293 cells | EC50 | 0.81[10] |
Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments used to characterize the PACAP (1-38) signaling pathway are provided below.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of PACAP (1-38) to its receptors in rat brain tissue.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radiolabeled PACAP (e.g., [125I]-PACAP-27 or [125I]-PACAP-38)
-
Unlabeled PACAP (1-38) for competition binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, radiolabeled PACAP at a fixed concentration, and varying concentrations of unlabeled PACAP (1-38) (for competition assays) or buffer alone (for total binding). To determine non-specific binding, add a high concentration of unlabeled PACAP (1-38).
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, from which the Kd can be calculated using the Cheng-Prusoff equation.
Figure 4: Experimental Workflow for a Radioligand Binding Assay.
cAMP Measurement using HTRF (Homogeneous Time-Resolved Fluorescence)
This protocol describes a common method for quantifying intracellular cAMP levels in response to PACAP (1-38) stimulation.
Materials:
-
Rat cells expressing PACAP receptors (e.g., primary neurons, PC12 cells)
-
Cell culture medium
-
PACAP (1-38)
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable microplate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer. Add PACAP (1-38) at various concentrations to the wells. Include a control with buffer alone. Incubate for a specified time at 37°C.
-
Cell Lysis and Detection: Add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody (typically in a lysis buffer provided with the kit) to each well.
-
Incubation: Incubate the plate at room temperature for the time recommended by the kit manufacturer to allow for cell lysis and the competitive binding reaction to occur.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm). The amount of cAMP produced is inversely proportional to the HTRF signal. Generate a standard curve using known concentrations of cAMP to quantify the cAMP levels in the samples. Plot the cAMP concentration against the log of the PACAP (1-38) concentration and use non-linear regression to determine the EC50.
Figure 5: Experimental Workflow for a cAMP HTRF Assay.
Western Blot Analysis of Phosphorylated ERK
This protocol details the steps for detecting the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Rat cells expressing PACAP receptors
-
Cell culture medium
-
PACAP (1-38)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and then treat with PACAP (1-38) for various times or at different concentrations. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. After washing, incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK.
Figure 6: Experimental Workflow for Western Blot Analysis of p-ERK.
Conclusion
The signaling pathways activated by PACAP (1-38) in the rat are multifaceted and crucial for a wide range of physiological processes. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of PACAP's role in health and disease and for the development of novel therapeutic strategies targeting this important neuropeptide system. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of PACAP (1-38) signaling.
References
- 1. ovid.com [ovid.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneurosci.org [jneurosci.org]
- 6. PACAP-38 causes phospholipase C-dependent calcium signaling in rat acinar cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. genscript.com [genscript.com]
- 9. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Neuro-Protean: A Technical Guide to the Mechanism of Action of PACAP (1-38) in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), specifically the 38-amino acid isoform PACAP (1-38), is a pleiotropic neuropeptide with profound effects on neuronal function. Its roles as a neurotransmitter, neuromodulator, and neurotrophic factor are underscored by its potent influence on neuronal survival, differentiation, and synaptic plasticity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of PACAP (1-38) in neurons. We will dissect the intricate signaling cascades initiated upon its binding to cognate receptors, detail the downstream modulation of ion channels and gene expression, and present key quantitative data and experimental methodologies to facilitate further research and therapeutic development.
Introduction
Discovered for its ability to stimulate adenylate cyclase in anterior pituitary cells, PACAP has since been identified as a critical player in the central and peripheral nervous systems.[1][2] PACAP (1-38) and its shorter form, PACAP (1-27), are derived from a common precursor and belong to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][3] In the nervous system, PACAP (1-38) is the predominant form and exerts its diverse biological functions primarily through high-affinity G protein-coupled receptors (GPCRs).[3] Understanding the precise mechanisms of PACAP (1-38) action is paramount for harnessing its therapeutic potential in a range of neurological disorders, from neurodegenerative diseases to psychiatric conditions.
Receptor Engagement and Initial Signaling Events
PACAP (1-38) interacts with three main receptor subtypes: the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors, which it shares with VIP.[1] However, the PAC1 receptor exhibits a significantly higher affinity for PACAP (at least 1000 times greater than for VIP), making it the principal mediator of PACAP's specific neurotrophic and neuromodulatory effects.[1][4][5]
The binding of PACAP (1-38) to these receptors, particularly PAC1R, initiates a cascade of intracellular signaling events. The PAC1 receptor is dually coupled to Gαs and Gαq subunits, allowing for the activation of multiple downstream pathways.[6][7]
Quantitative Data: Receptor Binding and Second Messenger Activation
The following tables summarize key quantitative data related to PACAP (1-38) receptor binding and subsequent second messenger activation in neuronal and related cell types.
| Parameter | Receptor | Ligand | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | PAC1 | 125I-PACAP27 | 0.41 ± 0.08 nM | Chick cerebral cortical membranes | [8] |
| Type I (PAC1) | 125I-PACAP | ~0.5 nM | Various tissues | [1] | |
| Type II (VPAC1/2) | 125I-PACAP | ~0.5 nM | Various tissues | [1] | |
| cAMP Accumulation (EC50) | PAC1 | PACAP-38 | 3 nM | Osteoblast-like MC3T3-E1 cells | [9] |
| VPAC | VIP | 30 nM | Osteoblast-like MC3T3-E1 cells | [9] | |
| - | PACAP 27 | 4.7 nM | Rat cerebral microvessels | [2] | |
| - | PACAP 38 | 7.0 nM | Rat cerebral microvessels | [2] | |
| - | VIP | 34 nM | Rat cerebral microvessels | [2] | |
| ERK Phosphorylation (EC50) | PAC1 | PACAP-38 | Subnanomolar | Primary sympathetic neurons | [10] |
| Akt Phosphorylation (EC50) | PAC1 | PACAP | Subnanomolar | Primary sympathetic neurons | [10] |
Core Signaling Pathways
The activation of Gαs and Gαq by PACAP/PAC1R triggers two primary signaling cascades: the adenylyl cyclase and phospholipase C pathways, respectively. These pathways can further diverge and crosstalk, leading to a complex and integrated cellular response.
Adenylyl Cyclase/cAMP/PKA Pathway
Upon Gαs activation, adenylyl cyclase (AC) is stimulated, leading to the conversion of ATP to cyclic AMP (cAMP).[11] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a key downstream effector that phosphorylates a multitude of target proteins, including ion channels and transcription factors.[12]
Phospholipase C/IP3/DAG/PKC Pathway
The Gαq-mediated pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).[12]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
PACAP is a potent activator of the MAPK/ERK signaling cascade, which is crucial for neuronal differentiation and survival.[13][14] This activation can occur through both cAMP/PKA-dependent and -independent mechanisms, as well as via PKC activation.[13][14][15] Furthermore, PAC1 receptor internalization and endosomal signaling can lead to sustained activation of ERK.[6][15]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another critical pro-survival cascade activated by PACAP.[10] This pathway is often engaged in a delayed manner following PACAP stimulation and is dependent on Gαq and vesicular internalization mechanisms.[10]
Below are diagrams illustrating these core signaling pathways.
Core PACAP (1-38) signaling pathways in neurons.
Downstream Neuronal Effects
The activation of these intricate signaling networks culminates in a wide array of physiological responses within the neuron.
Modulation of Ion Channels
PACAP exerts significant control over neuronal excitability by modulating the activity of various ion channels.[6] For instance, PACAP has been shown to enhance Nav1.7 sodium channel activity through a MEK/ERK-dependent mechanism, leading to a hyperpolarizing shift in the voltage dependence of channel activation.[6] It also modulates several potassium channels, including calcium-activated potassium channels, contributing to changes in action potential firing and frequency adaptation.[6]
Regulation of Gene Expression
A crucial aspect of PACAP's long-term effects is its ability to regulate gene expression.[16] The activation of transcription factors such as cAMP response element-binding protein (CREB) by PKA, ERK, and Akt leads to the altered expression of genes involved in neuronal survival (e.g., Bcl-2), differentiation (e.g., GAP-43), and synaptic plasticity.[12][13][16]
The following table provides examples of genes regulated by PACAP in neuronal contexts.
| Gene | Regulation | Function | Cell/Tissue Type | Fold Change | Reference |
| Bcl-2 | Upregulation | Anti-apoptotic | SH-SY5Y neuroblastoma cells | - | [13] |
| GAP-43 | Upregulation | Neurite outgrowth | SH-SY5Y neuroblastoma cells | - | [13] |
| Choline Acetyltransferase | Upregulation | Neurotransmitter synthesis | SH-SY5Y neuroblastoma cells | - | [13] |
| Adcyap1 (PACAP) | Downregulation in KO | Neuropeptide | Mouse hypothalamus | -6.55 | [17][18] |
| GLT-1 (EAAT2) | Upregulation | Glutamate transporter | Astroglia | 2.4 ± 0.6 | [4] |
| GLAST (EAAT1) | Upregulation | Glutamate transporter | Astroglia | 2.7 ± 0.9 | [4] |
Neurotrophic Effects: Survival and Differentiation
PACAP is a potent neurotrophic factor, promoting the survival of various neuronal populations and stimulating their differentiation.[19] In SH-SY5Y neuroblastoma cells, PACAP-38 induces neurite outgrowth in a concentration-dependent manner, an effect mediated by the PAC1 receptor and dependent on the cAMP-ERK/p38 MAPK pathways.[13][14]
Synaptic Plasticity
PACAP plays a significant role in modulating synaptic transmission and plasticity. It can enhance AMPA receptor-mediated currents at low concentrations via PAC1 receptor and PKA activation, while higher concentrations can have inhibitory effects.[20] These actions contribute to PACAP's involvement in learning and memory processes.
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the mechanism of action of PACAP (1-38) in neurons.
Receptor Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of PACAP receptors.
Workflow for a PACAP receptor binding assay.
Brief Protocol:
-
Membrane Preparation: Homogenize neuronal tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction.[8]
-
Incubation: Incubate the membranes with a fixed concentration of radiolabeled PACAP (e.g., 125I-PACAP27) and a range of concentrations of unlabeled PACAP (for competition binding) in a binding buffer.[8][21]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[21]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[21]
-
Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]
cAMP Accumulation Assay
This assay measures the ability of PACAP to stimulate the production of the second messenger cAMP.
Brief Protocol:
-
Cell Culture: Plate neuronal cells in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of PACAP for a defined period.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA or RIA).[2][9]
Western Blotting for ERK Phosphorylation
This technique is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.
Workflow for Western blotting to detect ERK phosphorylation.
Brief Protocol:
-
Cell Treatment and Lysis: Treat neuronal cells with PACAP for various times and lyse the cells to extract total protein.[22]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF).[22][23]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22][23]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in phosphorylation.[22][23]
Patch-Clamp Electrophysiology
This technique is used to measure the effects of PACAP on ion channel currents and neuronal excitability.
Brief Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording: Obtain a whole-cell patch-clamp recording from a neuron.[24][25]
-
PACAP Application: Apply PACAP to the bath solution or locally via a puffer pipette.
-
Data Acquisition: Record changes in membrane potential, firing frequency, or specific ion channel currents (e.g., voltage-gated sodium or potassium currents) in response to PACAP application.[24][25]
Conclusion
PACAP (1-38) is a powerful neuropeptide that orchestrates a complex symphony of signaling events within neurons, ultimately influencing their survival, morphology, and function. Its ability to activate multiple, interconnected signaling pathways—including the cAMP/PKA, PLC/PKC, MAPK/ERK, and PI3K/Akt cascades—provides a molecular basis for its pleiotropic effects. The modulation of ion channels and the regulation of gene expression are key downstream consequences of PACAP signaling, contributing to its roles in neurodevelopment, neuroprotection, and synaptic plasticity. The quantitative data and experimental methodologies presented in this guide offer a foundation for researchers and drug development professionals to further unravel the intricacies of PACAP's mechanism of action and to explore its therapeutic potential for a variety of neurological and psychiatric disorders. Future investigations into the specific roles of PAC1 receptor splice variants and the spatiotemporal dynamics of PACAP signaling will undoubtedly provide deeper insights into the remarkable versatility of this "neuro-protean" peptide.
References
- 1. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary adenylate cyclase-activating polypeptides (PACAPs) increase cAMP in rat cerebral microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PAC1 receptors in chick cerebral cortex: characterization by binding of pituitary adenylate cyclase-activating polypeptide, [125I]-PACAP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pituitary adenylate cyclase-activating polypeptide (PACAP) alters parasympathetic neuron gene expression in a time-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship between constitutive and acute gene regulation, and physiological and behavioral responses, mediated by the neuropeptide PACAP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Modulation of AMPA receptor‐mediated ion current by pituitary adenylate cyclase‐activating polypeptide (PACAP) in CA1 p… [ouci.dntb.gov.ua]
- 21. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Affinity Landscape of PACAP (1-38): A Technical Guide to Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) (PACAP (1-38)) for its cognate receptors. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the PACAP signaling system. We will delve into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways initiated by these interactions.
Introduction to PACAP and its Receptors
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, the predominant 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27)[1]. PACAP exerts its diverse physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors type 1 (VPAC1R) and type 2 (VPAC2R)[1][2]. While PACAP-38 binds with high affinity to all three receptors, it exhibits a notable preference for the PAC1 receptor[1][3][4][5]. This differential affinity is a cornerstone of its specific biological functions and a critical consideration in the development of selective therapeutic agents.
Quantitative Analysis of PACAP (1-38) Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development, typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. The following tables summarize the reported binding affinities of PACAP (1-38) for its receptors. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as the cell lines, radioligands, and assay buffers used.
| Ligand | Receptor | Cell Line/Tissue | Affinity Metric | Value (nM) | Reference |
| PACAP (1-38) | PAC1 | Various | Kd | ~0.5 | [3][5][6] |
| PACAP (1-38) | VPAC1 | Various | Kd | ~1.0 | [6] |
| PACAP (1-38) | VPAC2 | Various | Kd | ~1.0 | [6] |
Table 1: Summary of PACAP (1-38) Dissociation Constants (Kd) for PAC1, VPAC1, and VPAC2 Receptors. This table presents a compilation of approximate Kd values from multiple sources, highlighting the higher affinity of PACAP (1-38) for the PAC1 receptor compared to the VPAC1 and VPAC2 receptors.
| Ligand | Radioligand | Tissue | Receptor Target(s) | IC50 (nM) | Reference |
| PACAP-38 | [125I]PACAP-38 | Rat Lung Membranes | PACAP Receptors | 25 | [7] |
| PACAP-27 | [125I]PACAP-38 | Rat Lung Membranes | PACAP Receptors | 54 | [7] |
| VIP | [125I]PACAP-38 | Rat Lung Membranes | PACAP Receptors | >1000 | [7] |
Table 2: Competitive Inhibition of [125I]PACAP-38 Binding in Rat Lung Membranes. This table shows the half-maximal inhibitory concentration (IC50) of PACAP-38, PACAP-27, and VIP in displacing radiolabeled PACAP-38. These results further underscore the high affinity of PACAP-38 for its receptors.
Signaling Pathways Activated by PACAP (1-38)
Upon binding of PACAP (1-38) to its receptors, a cascade of intracellular signaling events is initiated. The PAC1, VPAC1, and VPAC2 receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets. In addition to the canonical Gs pathway, the PAC1 receptor can also couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Figure 1: PACAP (1-38) Receptor Signaling Pathways.
Experimental Protocols for Receptor Binding Assays
The determination of PACAP (1-38) receptor binding affinity is predominantly achieved through radioligand binding assays. These assays can be broadly categorized into saturation binding assays, to determine Kd and Bmax (receptor density), and competition binding assays, to determine the Ki of an unlabeled ligand.
General Workflow for a Radioligand Binding Assay
Figure 2: General workflow for a radioligand binding assay.
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the Ki of unlabeled PACAP (1-38) using a radiolabeled ligand (e.g., [125I]PACAP-27 or [125I]VIP).
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO cells stably transfected with human PAC1, VPAC1, or VPAC2 receptors).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well will contain:
-
A fixed amount of membrane preparation (e.g., 10-50 µg of protein).
-
A fixed concentration of radioligand (typically at or below its Kd value for the receptor).
-
Varying concentrations of the unlabeled competitor (PACAP (1-38)).
-
Assay buffer to reach the final reaction volume.
-
-
To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM PACAP-38).
-
To determine total binding, a set of wells should contain the membrane preparation and the radioligand without any competitor.
3. Incubation:
-
Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand system.
4. Separation:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of the unlabeled ligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This technical guide has provided a detailed overview of the receptor binding affinity of PACAP (1-38). The compiled quantitative data clearly demonstrates its high affinity and selectivity for the PAC1 receptor. The outlined experimental protocols offer a practical framework for researchers to conduct their own binding studies, and the visualized signaling pathways provide a clear understanding of the downstream consequences of these molecular interactions. A thorough understanding of the binding characteristics of PACAP (1-38) is fundamental for the rational design of novel therapeutics targeting this important neuropeptide system for a wide range of clinical applications, including neurodegenerative diseases and psychiatric disorders.
References
- 1. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 6. PACAP regulates VPAC1 expression, inflammatory processes and lipid homeostasis in M1- and M2-macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of ovine pituitary adenylate cyclase-activating peptide (PACAP-38) with rat lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of PACAP Isoforms: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the functional differences between the two primary isoforms of the Pituitary Adenylate Cyclase-Activating Polypeptide: PACAP (1-38) and PACAP (1-27). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct receptor binding affinities, signaling pathway activation, and physiological implications of these two neuropeptides.
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a myriad of physiological processes. It exists predominantly in two bioactive forms: a 38-amino acid peptide, PACAP (1-38), and a C-terminally truncated 27-amino acid version, PACAP (1-27). While both isoforms share a significant portion of their amino acid sequence and interact with the same family of G protein-coupled receptors (GPCRs), they exhibit subtle yet significant functional differences. These distinctions are critical for understanding their specific physiological roles and for the targeted development of therapeutic agents. This guide summarizes the current understanding of these differences, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Receptor Binding Affinities: A Tale of Two Isoforms
PACAP (1-38) and PACAP (1-27) exert their effects by binding to three main receptor subtypes: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors VPAC1 and VPAC2. While both isoforms bind to these receptors, their affinity can vary, particularly for different splice variants of the PAC1 receptor.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of PACAP (1-38) and PACAP (1-27) to their receptors are typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) | Cell Line / Tissue | Reference |
| PACAP-A (putative) | PACAP (1-38) | 0.3 | Rat pancreatic AR 4-2J cell membranes | [1] |
| PACAP (1-27) | 0.3 | Rat pancreatic AR 4-2J cell membranes | [1] | |
| PACAP-B (putative) | PACAP (1-38) | 0.3 | Rat pancreatic AR 4-2J cell membranes | [1] |
| PACAP (1-27) | 30 | Rat pancreatic AR 4-2J cell membranes | [1] | |
| PAC1normal (PAC1n) | PACAP (1-38) | Low nanomolar range | HEK293 cells | [2] |
| PACAP (1-27) | Low nanomolar range | HEK293 cells | [2] | |
| PAC1very short (PAC1vs) | PACAP (1-38) | 121 | HEK293 cells | [2] |
| PACAP (1-27) | 129 | HEK293 cells | [2] |
Note: The PACAP-A and PACAP-B receptors mentioned in the first two rows are putative classifications based on binding characteristics in a specific cell line and may correspond to different known PACAP receptors or their splice variants.
Differential Activation of Intracellular Signaling Pathways
The functional divergence of PACAP (1-38) and PACAP (1-27) is prominently observed in their ability to activate downstream signaling cascades. While both isoforms are potent activators of the adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), their effects on the phospholipase C (PLC) pathway can differ significantly.
Adenylyl Cyclase / cAMP Pathway
Both PACAP isoforms robustly stimulate cAMP production upon binding to their receptors. The potency of this activation is measured by the half-maximal effective concentration (EC50).
| Cell Line | Ligand | EC50 for cAMP Accumulation (nM) | Reference |
| NS-1 neuroendocrine cells | PACAP (1-38) | 0.36 ± 0.11 | [3] |
| PACAP (1-27) | 0.31 ± 0.04 | [3] | |
| Osteoblast-like MC3T3-E1 cells | PACAP | 3 | [4] |
Phospholipase C / IP3 Pathway
A key functional distinction lies in the activation of the PLC pathway. PACAP (1-38) is generally a more potent activator of PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization. In contrast, PACAP (1-27) often requires significantly higher concentrations to elicit a similar response.
-
In porcine somatotropes, PACAP (1-38) triggers a PLC-mediated mobilization of calcium from intracellular stores, a pathway not significantly activated by PACAP (1-27) at similar concentrations.
-
Certain splice variants of the rat PAC1 receptor, such as PAC1short and PAC1hop, activate both AC and PLC upon binding to PACAP (1-38). However, PACAP (1-27) at similar doses primarily activates the AC pathway, with PLC activation occurring only at micromolar concentrations.
Signaling Pathway Diagrams
Divergent Physiological Functions
The differences in receptor binding and signal transduction translate into distinct physiological effects of PACAP (1-38) and PACAP (1-27) in vivo.
-
Bronchodilation: While both isoforms inhibit airway smooth muscle tone, the effect of PACAP (1-38) is more sustained both in vitro and in vivo.[5]
-
Hormone Secretion: In porcine somatotropes, PACAP (1-27) stimulates Growth Hormone (GH) release in a dose-dependent manner, whereas PACAP (1-38) stimulation does not follow this pattern.[6] Furthermore, PACAP (1-27) enhances the preovulatory luteinizing hormone surge, while PACAP (1-38) prevents it.[1]
-
Behavioral Effects: Following injection into the nucleus accumbens, PACAP (1-38), but not PACAP (1-27), reduces the time spent in the light chamber of a light-dark box, suggesting anxiogenic-like effects.[1]
-
Feeding Behavior: PACAP (1-38) injected into the nucleus accumbens core suppresses ethanol (B145695) drinking, an effect not observed with PACAP (1-27) in the same brain region.[7]
Experimental Protocols
The characterization of the functional differences between PACAP (1-38) and PACAP (1-27) relies on a set of standardized in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the PACAP isoforms to their receptors.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled PACAP isoform, and the inhibition constant (Ki) for an unlabeled isoform.
Materials:
-
Cell membranes expressing PACAP receptors (e.g., from transfected HEK293 cells or native tissues).
-
Radiolabeled ligand (e.g., [¹²⁵I]PACAP-27 or [¹²⁵I]PACAP-38).
-
Unlabeled PACAP (1-38) and PACAP (1-27).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.
-
Competition Binding: Incubate a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor (PACAP (1-38) or PACAP (1-27)).
-
Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
cAMP Accumulation Assay
This functional assay measures the ability of PACAP isoforms to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of PACAP (1-38) and PACAP (1-27) in stimulating cAMP production.
Materials:
-
Whole cells expressing PACAP receptors.
-
PACAP (1-38) and PACAP (1-27).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of PACAP (1-38) or PACAP (1-27) to the cells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Conclusion
The functional differences between PACAP (1-38) and PACAP (1-27), though in some cases subtle, are significant for their physiological roles. PACAP (1-38) often exhibits a broader range of signaling capabilities, particularly through its more potent activation of the PLC pathway, and can have more sustained or distinct in vivo effects compared to PACAP (1-27). These differences are likely due to the C-terminal extension of PACAP (1-38) influencing its interaction with the receptor, especially with certain splice variants of the PAC1 receptor. A thorough understanding of these isoform-specific functions is paramount for the design of selective and effective therapeutic agents targeting the PACAP system for a variety of disorders, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. Future research should continue to explore the isoform-specific effects in different physiological and pathological contexts to fully harness the therapeutic potential of these versatile neuropeptides.
References
- 1. The two forms of the pituitary adenylate cyclase activating polypeptide (PACAP (1-27) and PACAP (1-38)) interact with distinct receptors on rat pancreatic AR 4-2J cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal splice variants of the type I PACAP receptor: isolation, characterization and ligand binding/selectivity determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to the Regulation of PACAP (ADCYAP1) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), encoded by the ADCYAP1 gene, is a pleiotropic neuropeptide with significant roles in neurodevelopment, neurotransmission, and the stress response. Its precise regulation is critical for maintaining homeostasis, and dysregulation is implicated in various pathological states, including stress-related psychiatric disorders and inflammatory conditions. This document provides a comprehensive technical overview of the molecular mechanisms governing ADCYAP1 gene expression. We delve into the transcriptional and post-transcriptional control, detailing the key signaling pathways, promoter elements, and transcription factors involved. This guide summarizes quantitative data from key studies, presents detailed experimental protocols for investigating PACAP regulation, and uses visualizations to clarify complex molecular interactions, serving as a vital resource for professionals in neuroscience and drug development.
Transcriptional Regulation of the ADCYAP1 Gene
The expression of the ADCYAP1 gene is a highly regulated process controlled by a variety of extracellular signals that converge on specific cis-regulatory elements within its promoter. These signals activate intracellular signaling cascades, leading to the recruitment and activation of transcription factors that drive or inhibit gene expression.
ADCYAP1 Promoter Structure
The promoter region of the ADCYAP1 gene contains several well-characterized transcription factor binding sites that are crucial for its regulation. The human and mouse promoters share key elements, including:
-
cAMP Response Elements (CREs): The mouse PACAP promoter contains two CRE sites at positions -205 and -179.[1] The human promoter also contains two cAMP-response-like elements.[1] These sites are essential for the gene's response to stimuli that elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] The proximal CRE site at -205 is particularly critical for both basal and stimulated promoter activity.[2]
-
Activator Protein-1 (AP-1) Sites: The promoter contains multiple binding sites for the AP-1 transcription factor, a dimer typically composed of Fos and Jun family proteins.[1] AP-1 sites are often involved in responses to growth factors, stress, and mitogen-activated protein kinase (MAPK) signaling pathways.[2]
-
Other Elements: The human promoter also contains a 12-O-tetradecanoylphorbol 13-acetate (TPA)-response element, binding sites for pituitary-specific factor GHF-1, and domains for the thyroid-specific transcription factor-1.[1]
Key Signaling Pathways in ADCYAP1 Regulation
Several major signaling pathways converge on the ADCYAP1 promoter to control its transcription. PACAP itself can activate its own expression through a feed-forward mechanism by binding to its primary receptor, PAC1, which is coupled to multiple G-proteins and signaling cascades.[1][2][3]
A. cAMP/Protein Kinase A (PKA) Pathway
The cAMP/PKA pathway is a principal driver of ADCYAP1 expression.[4][5] Activation of Gs-protein coupled receptors, including the PAC1 receptor, leads to the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP.[6][7] Elevated cAMP levels activate PKA, which then phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding Protein).[8][9] Phosphorylated CREB binds to the CRE sites in the ADCYAP1 promoter, initiating transcription.[2][8] This pathway is essential for both basal and stimulated PACAP expression in various cell types.[2][4]
References
- 1. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Promoter Regions that Mediate Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Self-Regulation in Gonadotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and promoter regions that mediate pituitary adenylate cyclase activating polypeptide (PACAP) self-regulation in gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase-activating polypeptide (PACAP) mimics neuroendocrine and behavioral manifestations of stress: Evidence for PKA-mediated expression of the corticotropin-releasing hormone (CRH) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Dawn of a Pleiotropic Neuropeptide: A Technical Guide to the Discovery and Historical Perspective of PACAP (1-38)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth exploration of the discovery and historical context of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). It is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this significant neuropeptide. This document meticulously outlines the initial isolation and characterization of PACAP (1-38), presenting key quantitative data in structured tables and detailing the seminal experimental protocols. Furthermore, it visually elucidates the fundamental signaling pathways and experimental workflows through Graphviz diagrams, offering a comprehensive resource for understanding the foundational research that established PACAP as a crucial player in neurobiology and beyond.
Introduction: The Search for Novel Hypophysiotropic Factors
In the late 1980s, the scientific community was actively seeking to identify and characterize novel neuropeptides that regulate the function of the anterior pituitary gland. The established paradigm was that the hypothalamus secretes releasing and inhibiting hormones that control pituitary hormone secretion. A key intracellular signaling molecule in the pituitary is cyclic adenosine (B11128) monophosphate (cAMP), and it was known that several hypothalamic releasing hormones exerted their effects by stimulating its production via the enzyme adenylate cyclase. This understanding set the stage for a targeted search for new factors based on their ability to elevate intracellular cAMP levels in pituitary cells.
The Discovery of PACAP (1-38)
In 1989, a team of researchers led by Akira Arimura and Akira Miyata embarked on a systematic effort to isolate novel adenylate cyclase-stimulating factors from ovine hypothalamic extracts.[1] Their work culminated in the discovery of a potent neuropeptide they named Pituitary Adenylate Cyclase-Activating Polypeptide, or PACAP.
Initial Isolation and Purification
The isolation of PACAP was a significant biochemical undertaking, involving the processing of a large quantity of starting material and a multi-step purification strategy.
Experimental Protocol: Purification of Ovine PACAP (1-38)
-
Tissue Extraction: The starting material consisted of 4,370 pieces of ovine hypothalamic tissue, weighing a total of 2,400 grams.[1] The tissue was extracted with acetic acid to solubilize peptides and small proteins.
-
Gel Filtration Chromatography: The crude acetic acid extract was first subjected to gel filtration chromatography. This technique separates molecules based on their size. The fractions were collected and assayed for their ability to stimulate adenylate cyclase activity.
-
Ion-Exchange Chromatography: Fractions exhibiting adenylate cyclase-stimulating activity were then further purified using cation-exchange chromatography. This method separates molecules based on their net positive charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved through a series of reversed-phase HPLC steps. RP-HPLC separates molecules based on their hydrophobicity. By using different column materials and solvent gradients, the researchers were able to isolate a highly purified peptide.[2][3]
The purification process was meticulously monitored at each stage by assaying the biological activity of the collected fractions.
Experimental Workflow: PACAP (1-38) Purification
Structural Characterization and a New Member of the Secretin/Glucagon Superfamily
Upon successful purification, the amino acid sequence of the novel peptide was determined. It was found to be a 38-amino acid peptide with a C-terminal amidation, a common feature of many biologically active peptides.[1] The sequence was revealed to be:
His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂
A search for sequence homology revealed that PACAP (1-38) shared a 68% identity with Vasoactive Intestinal Peptide (VIP), placing it within the secretin/glucagon superfamily of peptides.[1] However, its biological activity was found to be remarkably more potent than VIP.
Subsequent work by Miyata and colleagues in 1990 led to the isolation of a shorter, 27-amino acid form, PACAP (1-27), from the same ovine hypothalamic extracts.[4] PACAP (1-27) corresponds to the N-terminal 27 residues of PACAP (1-38) and was also found to be C-terminally amidated.
Biological Activity and Receptor Characterization
The defining biological activity that led to the discovery of PACAP was its potent stimulation of adenylate cyclase in cultured rat anterior pituitary cells.
Adenylate Cyclase Stimulation
The bioassay used to guide the purification of PACAP was a crucial component of the discovery process.
Experimental Protocol: Adenylate Cyclase Activity Assay
-
Cell Culture: Primary cultures of rat anterior pituitary cells were established.
-
Incubation: The cultured cells were incubated with the various fractions obtained during the purification process.
-
cAMP Measurement: After the incubation period, the cells were lysed, and the intracellular concentration of cAMP was measured using a radioimmunoassay (RIA).
-
Data Analysis: The amount of cAMP produced in response to the peptide fractions was quantified and compared to basal levels and the effects of known stimulators.
The results of these assays demonstrated that PACAP (1-38) and PACAP (1-27) were approximately 1,000 times more potent than VIP at stimulating adenylate cyclase in this system.[4]
| Peptide | Relative Potency (Adenylate Cyclase Stimulation) |
| PACAP (1-38) | ~1000x VIP |
| PACAP (1-27) | ~1000x VIP |
| VIP | 1x (Reference) |
Table 1. Relative potency of PACAP and VIP in stimulating adenylate cyclase in rat anterior pituitary cells.
Identification and Classification of PACAP Receptors
The high potency of PACAP compared to VIP suggested the existence of specific receptors for this new peptide. Subsequent radioligand binding studies using radio-iodinated PACAP led to the characterization of its receptors.
Three main receptor subtypes were identified and are now known as PAC₁, VPAC₁, and VPAC₂.
-
PAC₁ Receptor: This receptor shows a much higher affinity for PACAP (both 1-38 and 1-27 forms) than for VIP.[5][6] It is considered the specific PACAP receptor.
-
VPAC₁ and VPAC₂ Receptors: These receptors bind both PACAP and VIP with similarly high affinity.[5][6]
The differential binding affinities of these receptors for PACAP and VIP are a key aspect of their pharmacology.
| Receptor | Ligand | Binding Affinity (Kd/IC₅₀) |
| PAC₁ | PACAP (1-38) | ~0.5 nM[5] |
| PACAP (1-27) | ~0.5 nM[5] | |
| VIP | >500 nM[5] | |
| VPAC₁ | PACAP (1-38) | ~0.23 nM[7] |
| PACAP (1-27) | ~1.4 nM[7] | |
| VIP | ~0.14-6 nM[7] | |
| VPAC₂ | PACAP (1-38) | ~1.4 nM[7] |
| PACAP (1-27) | ~4.8 nM[7] | |
| VIP | ~6 nM[7] |
Table 2. Summary of binding affinities of PACAP and VIP for their receptors from early characterization studies. Values are approximate and can vary depending on the cell type and experimental conditions.
Signal Transduction Pathways
The stimulation of adenylate cyclase by PACAP binding to its receptors initiates a cascade of intracellular events. The primary signaling pathway involves the G protein Gs, which activates adenylate cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA).
In addition to the Gs-cAMP-PKA pathway, the PAC₁ receptor can also couple to the G protein Gq. Activation of Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
Signaling Pathways of PACAP
Historical Perspective and Evolving Understanding
The discovery of PACAP (1-38) opened a new chapter in neuroendocrinology and peptide research. Initially identified as a hypothalamic releasing factor, subsequent research has revealed its widespread distribution throughout the central and peripheral nervous systems, as well as in various peripheral organs. This broad distribution hinted at a much wider range of biological functions than initially anticipated.
Over the past three decades, PACAP has been shown to be a pleiotropic neuropeptide involved in a vast array of physiological processes, including:
-
Neurotransmission and Neuromodulation: Acting as a neurotransmitter or neuromodulator in various brain regions.
-
Neuroprotection: Exhibiting potent protective effects in models of neuronal injury and neurodegenerative diseases.
-
Regulation of Metabolism: Influencing glucose homeostasis and insulin (B600854) secretion.
-
Cardiovascular Function: Acting as a potent vasodilator.
-
Immune System Modulation: Regulating inflammatory responses.
The profound and diverse biological activities of PACAP (1-38) have made it and its receptors attractive targets for drug development in a variety of therapeutic areas, including neurodegenerative disorders, ischemic stroke, and metabolic diseases. The foundational discovery and characterization detailed in this whitepaper provided the essential groundwork for these ongoing research and development efforts.
Conclusion
The discovery of PACAP (1-38) stands as a landmark achievement in peptide biochemistry and neuroendocrinology. The meticulous application of classic biochemical purification techniques, guided by a sensitive bioassay, led to the identification of a novel, highly potent neuropeptide. The subsequent characterization of its structure, biological activity, and receptors laid the foundation for decades of research that have unveiled the multifaceted roles of PACAP in health and disease. This technical guide serves as a comprehensive reference to these seminal discoveries, providing the essential historical and methodological context for contemporary research and therapeutic development targeting the PACAP system.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Isolation and structural characterization of pituitary adenylate cyclase activating polypeptide (PACAP)-like peptide from the brain of a teleost, stargazer, Uranoscopus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and primary structure of pituitary adenylate cyclase activating polypeptide (PACAP) from the brain of an elasmobranch, stingray, Dasyatis akajei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of a neuropeptide corresponding to the N-terminal 27 residues of the pituitary adenylate cyclase activating polypeptide with 38 residues (PACAP38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of PACAP (1-38) in Neurodevelopmental Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), particularly the 38-amino acid form PACAP (1-38), is a pleiotropic neuropeptide that plays a critical role in the development of the central nervous system. It exerts its influence over a multitude of processes including the proliferation and differentiation of neural stem cells, neuronal survival, and the guidance of developing neurons. These actions are primarily mediated through the high-affinity PAC1 receptor and its associated downstream signaling cascades. This technical guide provides an in-depth overview of the functions of PACAP (1-38) in neurodevelopment, detailing the molecular pathways involved, summarizing key quantitative data, and outlining common experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
PACAP is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily and is highly conserved across species.[1] It is widely expressed in the developing and adult central nervous system (CNS) and periphery.[2][3] PACAP's neurotrophic and neuroprotective effects make it a significant factor in both normal brain development and in the response to neurological injury.[4][5] Dysregulation of PACAP signaling has been implicated in several neurodevelopmental disorders, highlighting its importance in the precise orchestration of CNS formation.[3][4] This guide will focus on the multifaceted roles of PACAP (1-38) in key neurodevelopmental events.
Core Neurodevelopmental Functions of PACAP (1-38)
PACAP (1-38) influences a wide array of cellular behaviors crucial for the proper formation of the nervous system. These functions are mediated through its interaction with specific G protein-coupled receptors.[6]
Receptors and Signaling Mechanisms
PACAP binds to three main receptors: the PACAP-preferring PAC1 receptor, and the VPAC1 and VPAC2 receptors, which bind both PACAP and VIP with similar affinity.[2][7] The majority of PACAP's neurodevelopmental effects are mediated through the PAC1 receptor, which exists in several splice variants that can differentially couple to intracellular signaling pathways.[8][9]
Activation of the PAC1 receptor can initiate two primary signaling cascades:
-
Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway: PAC1 receptor coupling to Gαs proteins activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] cAMP then activates PKA, which can phosphorylate a variety of downstream targets, including transcription factors like CREB, to regulate gene expression related to cell survival and differentiation.[12][13]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The PAC1 receptor can also couple to Gαq proteins, activating PLC.[5][10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates PKC. This pathway is often associated with cellular proliferation and differentiation.[8][14]
These primary pathways can also engage in crosstalk with other signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and p38 MAPK pathways, to fine-tune cellular responses.[15][16]
Neural Stem and Progenitor Cell Dynamics
PACAP plays a dual role in regulating neural stem and progenitor cell (NSPC) populations. It can promote both proliferation and differentiation, with the specific outcome often depending on the cellular context and the presence of other growth factors.
-
Proliferation: In cultured neural stem cells from the adult mouse brain, PACAP, through the PAC1 receptor, has been shown to be a potent mediator of proliferation.[8][14] This proliferative effect is primarily driven by the PLC/PKC pathway.[8][14]
-
Differentiation: PACAP can also drive NSPCs towards specific lineages. For instance, it has been shown to induce the differentiation of mouse neural stem cells into astrocytes.[17] In other contexts, such as in human SH-SY5Y neuroblastoma cells, PACAP promotes neuronal differentiation, characterized by neurite outgrowth and the expression of neuronal markers.[15][18]
Neuronal Survival and Anti-Apoptotic Effects
Programmed cell death, or apoptosis, is a fundamental process in shaping the developing nervous system. PACAP acts as a crucial survival factor for various neuronal populations. It can protect neurons from apoptosis induced by a range of stimuli, including trophic factor withdrawal and oxidative stress.[18][19] The anti-apoptotic effects of PACAP are largely mediated by the PAC1 receptor and the subsequent activation of the cAMP/PKA pathway.[18][20] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic caspases.[20][21]
Neurite Outgrowth and Axon Guidance
The formation of functional neural circuits requires the extension of axons and dendrites, a process known as neuritogenesis. PACAP has been demonstrated to promote neurite outgrowth in various neuronal cell types, including PC12 cells and primary hippocampal neurons.[7][16] This effect is concentration-dependent and is mediated through the activation of both the cAMP/PKA and MAPK (ERK and p38) signaling pathways.[15][18] PACAP also plays a role in neuronal migration and patterning during development, acting as a guidance cue for developing neurons.[4][22]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of PACAP (1-38) in neurodevelopmental processes.
Table 1: Effects of PACAP (1-38) on Neurite Outgrowth
| Cell Type | PACAP Concentration | Observed Effect | Reference |
| SH-SY5Y Cells | Concentration-dependent | Increase in neurite-bearing cells | [15][18] |
| Hippocampal Neurons | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent increase in total neurite length | [16] |
| PC12 Cells | 100 nM | Significant increase in neurite length after 24 and 48 hours | [7] |
Table 2: Effects of PACAP (1-38) on Neuronal Survival
| Cell Type | Insult | PACAP Concentration | Observed Effect | Reference |
| Cerebellar Granule Cells | Potassium deprivation | Dose-dependent | Promoted cell survival | [18] |
| Rat Cortical Neurons | Glutamate excitotoxicity | Not specified | Increased cell viability | [18] |
| Olfactory Epithelium Slices | 40 ng/ml TNFα | 40 nM | Prevented TNFα-induced cell death | [23] |
Table 3: PACAP (1-38) Receptor Binding and Signaling
| Receptor | Ligand | Affinity (Ki) | Signaling Pathway Activated | Reference |
| PAC1 | PACAP (1-38) | High (nanomolar range) | Adenylyl Cyclase/PKA, Phospholipase C/PKC | [5][10] |
| VPAC1 | PACAP (1-38), VIP | Similar affinity | Adenylyl Cyclase/PKA | [2] |
| VPAC2 | PACAP (1-38), VIP | Similar affinity | Adenylyl Cyclase/PKA | [2] |
Key Experimental Protocols
This section provides an overview of common methodologies used to study the role of PACAP (1-38) in neurodevelopment.
Neural Stem Cell Culture and Proliferation Assay (BrdU Incorporation)
This protocol is used to assess the effect of PACAP on the proliferation of neural stem cells.
Methodology:
-
Isolation and Culture: Neural stem cells are isolated from the subventricular zone (SVZ) or the dentate gyrus (DG) of the hippocampus of neonatal or adult mice.[24] The tissue is enzymatically and mechanically dissociated into a single-cell suspension.[25] Cells are cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to promote the formation of neurospheres.[25]
-
Treatment: Neurospheres are dissociated and plated on an adhesive substrate. The cells are then treated with varying concentrations of PACAP (1-38).
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium for a short period (e.g., 2-4 hours).[21] Proliferating cells in the S-phase of the cell cycle will incorporate BrdU into their newly synthesized DNA.
-
Immunocytochemistry: After labeling, the cells are fixed with paraformaldehyde and the DNA is denatured using hydrochloric acid to expose the incorporated BrdU.[21] The cells are then incubated with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.[26]
-
Quantification: The percentage of BrdU-positive cells is determined by fluorescence microscopy, providing a quantitative measure of cell proliferation.
Neurite Outgrowth Assay in PC12 Cells
This assay is used to quantify the effect of PACAP on neuronal differentiation.
Methodology:
-
Cell Culture and Plating: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium. For differentiation experiments, cells are plated on a substrate coated with collagen or poly-L-lysine to promote adhesion.[27][28]
-
PACAP Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of PACAP (1-38). A positive control, such as Nerve Growth Factor (NGF), is often included.[29]
-
Image Acquisition: After a defined incubation period (e.g., 24, 48, or 72 hours), images of the cells are captured using a phase-contrast or fluorescence microscope.[29]
-
Quantification: Neurite outgrowth can be quantified manually or using automated image analysis software.[7] Common parameters measured include the percentage of cells with neurites longer than the cell body diameter, the average neurite length per cell, and the number of neurites per cell.[7][29]
Assessment of Neuronal Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Culture and Induction of Apoptosis: Primary neurons or neuronal cell lines are cultured and then subjected to an apoptotic stimulus (e.g., trophic factor withdrawal, oxidative stress) in the presence or absence of PACAP (1-38).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized to allow the labeling reagents to enter the cell.
-
TUNEL Staining: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: The number of TUNEL-positive (apoptotic) cells is quantified by fluorescence microscopy. This is often expressed as a percentage of the total number of cells, which can be determined by a nuclear counterstain like DAPI.[2]
Conclusion
PACAP (1-38) is a pivotal regulator of neurodevelopment, orchestrating a wide range of processes from the proliferation of neural stem cells to the survival and differentiation of mature neurons. Its actions, predominantly through the PAC1 receptor and its diverse signaling cascades, underscore the complexity of molecular control in the developing nervous system. A thorough understanding of PACAP's functions and the methodologies to study them is essential for advancing our knowledge of both normal brain development and the pathophysiology of neurodevelopmental disorders. The information presented in this guide provides a foundation for further research into the therapeutic potential of targeting PACAP signaling for the treatment of neurological diseases and injuries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACAP and PAC1 receptor in brain development and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PACAP Promotes Matrix-Driven Adhesion of Cultured Adult Murine Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and modification of in situ RT-PCR for detection and cellular localization of PAC1-R splice variant mRnas in frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular distribution of the splice variants of the receptor for pituitary adenylate cyclase-activating polypeptide (PAC(1)-R) in the rat brain by in situ RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VIP, CRF, and PACAP Act at Distinct Receptors to Elicit Different cAMP/PKA Dynamics in the Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Behavioral role of PACAP signaling reflects its selective distribution in glutamatergic and GABAergic neuronal subpopulations | eLife [elifesciences.org]
- 14. PACAP promotes neural stem cell proliferation in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pituitary adenylate cyclase-activating polypeptide (PACAP) decreases ischemic neuronal cell death in association with IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory effect of PACAP on caspase activity in neuronal apoptosis: a better understanding towards therapeutic applications in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mbl.edu [mbl.edu]
- 22. Review on PACAP-Induced Transcriptomic and Proteomic Changes in Neuronal Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PACAP protects against TNFα-induced cell death in olfactory epithelium and olfactory placodal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for mouse adult neural stem cell isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for mouse adult neural stem cell isolation and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. jdc.jefferson.edu [jdc.jefferson.edu]
- 28. researchgate.net [researchgate.net]
- 29. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Properties of PACAP (1-38)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with potent immunomodulatory functions. This technical guide provides a comprehensive overview of the mechanisms of action, effects on various immune cells, and its therapeutic potential in inflammatory and autoimmune diseases. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate further research and drug development in this field.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a 38-amino acid neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily[1]. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role as a neurotransmitter, neuromodulator, and neurotrophic factor[1]. Beyond its neural functions, PACAP-38 has emerged as a significant modulator of the immune system, primarily exerting anti-inflammatory effects[1][2][3]. This guide will delve into the core immunomodulatory properties of the full-length PACAP (1-38) isoform.
Mechanisms of Action
Receptor Binding
PACAP-38 exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs):
-
PAC1 Receptor (PAC1R): Binds PACAP-38 with high affinity and is considered the specific receptor for PACAP.
-
VPAC1 Receptor (VPAC1R): Binds both PACAP-38 and VIP with similar high affinity.
-
VPAC2 Receptor (VPAC2R): Also binds both PACAP-38 and VIP with comparable affinity.
The differential expression of these receptors on various immune cells dictates the specific response to PACAP-38[1].
Signaling Pathways
The primary signaling cascade initiated by PACAP-38 binding to its receptors, particularly in immune cells, is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA)[1]. This cAMP/PKA pathway is central to the anti-inflammatory effects of PACAP-38. Additionally, PACAP-38 can influence other signaling pathways, including the MAPK and NF-κB pathways, to modulate immune responses.
Immunomodulatory Effects on Immune Cells
PACAP-38 exerts diverse and context-dependent effects on various immune cell populations.
Macrophages
Macrophages are key targets of PACAP-38's anti-inflammatory actions. PACAP-38 generally suppresses the M1 pro-inflammatory phenotype and can promote the M2 anti-inflammatory phenotype.
Table 1: Quantitative Effects of PACAP (1-38) on Macrophage Functions
| Parameter | Cell Type | Stimulus | PACAP-38 Concentration | Effect | Reference |
| TNF-α Production | Murine Peritoneal Macrophages | LPS | 10-11 - 10-7 M | Inhibition | [1] |
| IL-6 Production | Murine Peritoneal Macrophages | LPS | 10-11 - 10-7 M | Inhibition | [1] |
| IL-12 Production | Murine Peritoneal Macrophages | LPS | 10-11 - 10-7 M | Inhibition | [4] |
| IL-10 Production | Murine Peritoneal Macrophages | LPS | 10-9 - 10-7 M | Stimulation | [3] |
| Adherence | Rat Peritoneal Macrophages | - | 10-10 M (maximal effect) | Increased Adherence | |
| Mobility (Chemotaxis) | Rat Peritoneal Macrophages | - | 10-10 M (maximal effect) | Increased Mobility | |
| Phagocytosis | Rat Peritoneal Macrophages | - | 10-10 M (most effective) | Increased Phagocytosis |
T-Lymphocytes
PACAP-38 modulates T-cell proliferation and differentiation, often promoting a shift from a Th1 to a Th2 phenotype.
Table 2: Quantitative Effects of PACAP (1-38) on T-Lymphocyte Functions
| Parameter | Cell Type | Stimulus | PACAP-38 Concentration | Effect | Reference |
| Th1 Differentiation | Murine T-cells | MOG35-55 | Not specified | Suppression | [4] |
| IFN-γ Production | Murine T-cells | MOG35-55 | Not specified | Reduced Production | [4] |
| Adherence | Rat Peritoneal Lymphocytes | - | 10-9 M (maximal effect) | Increased Adherence | |
| Mobility (Chemotaxis) | Rat Peritoneal Lymphocytes | - | 10-9 M (maximal effect) | Decreased Mobility |
Neutrophils
The effect of PACAP-38 on neutrophils can be inhibitory, particularly regarding their migration to sites of inflammation.
Table 3: Quantitative Effects of PACAP (1-38) on Neutrophil Functions
| Parameter | Cell Type/Model | Stimulus | PACAP-38 Concentration | Effect | Reference |
| Chemotaxis | Human Neutrophils | fMLP | Not specified | Inhibition | [5] |
| Migration | Zebrafish Larvae | CuSO4 | 100 nM | Over 2-fold decrease in migration | [5] |
Experimental Protocols
LPS-Stimulated Cytokine Production in Macrophages
This protocol outlines the procedure for measuring the effect of PACAP-38 on cytokine production by LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PACAP (1-38) peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1-5 x 105 cells/well and allow them to adhere overnight.
-
PACAP-38 Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of PACAP (1-38) (e.g., 10-12 M to 10-7 M). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS but no PACAP-38.
-
Incubation: Incubate the plates for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatants.
-
ELISA: Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in each sample using a standard curve. Analyze the dose-dependent effect of PACAP-38 on cytokine production.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the effect of PACAP-38 on T-cell proliferation.
Materials:
-
Isolated primary T-cells or a T-cell line
-
Complete RPMI-1640 medium with 10% FBS and IL-2
-
CFSE staining solution
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
PACAP (1-38) peptide
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
CFSE Staining: Resuspend T-cells at 1 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.
-
Cell Culture: Resuspend the CFSE-labeled T-cells in complete medium and plate them in 96-well plates.
-
Treatment and Stimulation: Add PACAP (1-38) at various concentrations. Stimulate the cells with anti-CD3/anti-CD28 antibodies. Include unstimulated and stimulated controls without PACAP-38.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Flow Cytometry: Harvest the cells, wash with FACS buffer, and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE signal, appearing as distinct peaks. Quantify the percentage of proliferating cells and the number of cell divisions in each condition.
Intracellular cAMP Measurement
This protocol details the measurement of intracellular cAMP levels in immune cells following PACAP-38 stimulation.
Materials:
-
Immune cells (e.g., macrophages, lymphocytes)
-
Stimulation buffer (e.g., HBSS)
-
PACAP (1-38) peptide
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Cell Preparation: Harvest and wash the immune cells, then resuspend them in stimulation buffer.
-
Pre-incubation with IBMX: Add IBMX to the cell suspension to a final concentration of 0.5 mM and incubate for 10-15 minutes at 37°C to inhibit cAMP degradation.
-
PACAP-38 Stimulation: Add PACAP (1-38) at various concentrations and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Stop the reaction by adding cell lysis buffer.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample.
NF-κB Activation Assay (Western Blot)
This protocol describes how to assess the effect of PACAP-38 on the activation of the NF-κB pathway by monitoring the phosphorylation of IκBα and the p65 subunit.
Materials:
-
Immune cells (e.g., macrophages)
-
PACAP (1-38) peptide
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture and treat the cells with PACAP (1-38) and/or LPS as described in the cytokine production assay.
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
PACAP (1-38) is a potent endogenous immunomodulator with significant therapeutic potential for a range of inflammatory and autoimmune disorders. Its ability to suppress pro-inflammatory responses in macrophages and Th1 cells, while in some cases promoting anti-inflammatory pathways, highlights its multifaceted role in immune regulation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the immunomodulatory properties of PACAP-38 and translate these findings into novel therapeutic strategies.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide-38 inhibit IL-10 production in murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Functions of PACAP(1-38) in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide, exists predominantly as a 38-amino acid form (PACAP-38) in mammals.[1] This technical guide provides an in-depth overview of the core endogenous functions of PACAP(1-38) as demonstrated in various rat models, with a focus on its neuroprotective, metabolic, and anti-inflammatory roles. The information presented herein is intended to support further research and therapeutic development.
Neuroprotective Functions
PACAP(1-38) has demonstrated significant neuroprotective effects across a range of rat models of neurological and sensory disorders. These effects are mediated through the activation of multiple signaling pathways that ultimately inhibit apoptosis and promote cell survival.[2][3]
Key Neuroprotective Indications in Rat Models:
-
Diabetic Neuropathy: In streptozotocin-induced diabetic rats, PACAP(1-38) treatment has been shown to attenuate mechanical hyperalgesia and reduce morphological nerve damage, including axon-myelin separation and mitochondrial fission, without altering blood glucose levels.[1]
-
Retinal Degeneration: PACAP(1-38) protects against retinal degeneration in models of diabetic retinopathy and excitotoxic injury.[2] It helps preserve the structure of retinal layers and reduces neuronal cell loss in the ganglion cell layer.[2][4]
-
Ischemic Stroke: Systemic administration of PACAP(1-38) has been shown to be neuroprotective in models of transient focal ischemia.[5] Delayed administration can significantly reduce infarct size, highlighting its therapeutic potential in stroke.[5]
-
Parkinson's Disease: In a rat model of Parkinson's disease, PACAP administration prevents the degeneration of nigral dopaminergic neurons and alleviates behavioral deficits.[3]
Quantitative Data on Neuroprotective Effects of PACAP(1-38) in Rat Models
| Model | Intervention | Outcome Measure | Result | Reference |
| Transient Middle Cerebral Artery Occlusion | Intravenous PACAP(1-38) (20 nmol/kg bolus followed by infusion) initiated 4 hours after MCAO | Infarct Size | 50.88% reduction | [5] |
| Bilateral Common Carotid Artery Occlusion | PACAP(1-38) eye drops (1 µ g/drop ) | Outer Limiting Membrane-Inner Limiting Membrane (OLM-ILM) distance reduction | 40.6% in treated vs. 49.7% in control | [4] |
| Bilateral Common Carotid Artery Occlusion | PACAP(1-38) eye drops (1 µ g/drop ) | Ganglion Cell Layer (GCL) cell number decrease | 25.9% in treated vs. 52.4% in control | [4] |
| 6-OHDA-induced Parkinson's Disease | Intrathecal PACAP 6-38 (PAC1-R antagonist) (2 µg) | Mechanical Paw Withdrawal Threshold | Significant reversal of hyperalgesia | [6] |
Metabolic Functions
PACAP(1-38) plays a dual role in the regulation of metabolism, with effects observed on both lipolysis and feeding behavior. Its actions are often dependent on the physiological context, such as the presence of other hormones like insulin.
Key Metabolic Roles in Rat Models:
-
Adipocyte Metabolism: In primary rat adipocytes, PACAP(1-38) can induce lipolysis through the activation of Protein Kinase A (PKA).[7] However, in the presence of insulin, this lipolytic effect is inhibited, and PACAP(1-38) can potentiate insulin-induced lipogenesis.[7]
-
Feeding Behavior: Intracerebroventricular (ICV) injection of PACAP(1-38) in rats has been shown to dose-dependently decrease food intake.[8] This anorexigenic effect is likely mediated through PACAP-selective PAC1 receptors.[8]
Quantitative Data on Metabolic Effects of PACAP(1-38) in Rat Models
| Model | Intervention | Outcome Measure | Result | Reference |
| Primary Rat Adipocytes | 1 nM PACAP(1-38) | Glycerol Release (Lipolysis) | ~2-fold increase compared to non-stimulated cells | [7] |
| Food-Deprived Male Sprague-Dawley Rats | Intracerebroventricular PACAP(1-38) | Food Intake | Dose-dependent decrease for up to 16 hours | [8] |
Anti-inflammatory and Modulatory Functions
PACAP(1-38) exhibits complex roles in inflammation, often acting as an anti-inflammatory agent, but under certain conditions, it can also be associated with pro-inflammatory processes. Its effects are highly dependent on the specific inflammatory model and the local microenvironment.
Key Inflammatory and Modulatory Roles in Rat Models:
-
Neuroinflammation: PACAP has been shown to play a role in trigeminal sensitization and the activation of inflammatory pathways in the trigeminal nerve.[9]
-
Cystitis: In a rat model of cyclophosphamide-induced chronic cystitis, there is an upregulation of PACAP expression in the dorsal root ganglia, suggesting its involvement in bladder inflammation and sensory dysfunction.[10] Modulation of the PACAP/PAC1 pathway in these models can reduce bladder inflammation and improve function.[10]
-
Airway Hyperresponsiveness: In a rat model of methacholine-induced airway hyperresponsiveness, PACAP(1-38) administration can reverse the increase in total lung resistance.[11]
-
Duodenal Ulcer: In a rat model of mepirizole-induced duodenal ulcer, intravenous PACAP-27, a related peptide, was shown to reduce the severity of lesions by increasing bicarbonate secretion.[12]
Quantitative Data on Anti-inflammatory Effects of PACAP(1-38) in Rat Models
| Model | Intervention | Outcome Measure | Result | Reference |
| Cyclophosphamide-induced Chronic Cystitis | Intrathecal PACAP-38 | Chronic Visceral Pain | Significant reduction post-treatment | [10] |
| Methacholine-induced Airway Hyperresponsiveness | Inhaled PACAP(1-38) (50 µ g/rat ) | Total Lung Resistance (RL) | Significant inhibitory effect on the increase in RL | [11] |
Signaling Pathways of PACAP(1-38)
PACAP(1-38) exerts its diverse biological effects by binding to G protein-coupled receptors, primarily the PAC1 receptor, but also VPAC1 and VPAC2 receptors.[1] The activation of these receptors triggers several downstream intracellular signaling cascades.
Core Signaling Cascades:
-
Adenylate Cyclase/PKA Pathway: The canonical pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][13] This pathway is central to many of PACAP's neuroprotective and metabolic effects.
-
Phospholipase C Pathway: PAC1 receptor activation can also stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
MAPK/ERK Pathway: PACAP can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for promoting neuronal survival and differentiation.[14][15]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another important pro-survival pathway activated by PACAP, contributing to its anti-apoptotic effects.[14]
-
STAT3 Pathway: In the context of ischemic injury, the neuroprotective effects of PACAP have been linked to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which may be mediated by interleukin-6 (IL-6).[15]
Caption: PACAP(1-38) signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in this guide.
Streptozotocin-Induced Diabetic Neuropathy Model
-
Animal Model: Adult male Wistar rats are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) is administered to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.
-
PACAP(1-38) Administration: Rats receive intraperitoneal injections of PACAP(1-38) or a vehicle control every other day for a specified period, for example, 8 weeks, starting from the time of STZ injection.[1]
-
Functional Assessment: Mechanical nociceptive threshold is measured using von Frey filaments to assess hyperalgesia.
-
Histological Analysis: At the end of the treatment period, nerve tissues are collected for electron microscopy to examine nerve fiber morphology, including axon-myelin separation, mitochondrial changes, and atrophy of unmyelinated fibers.[1]
-
Immunohistochemistry: Brain and spinal cord tissues can be processed for FosB immunohistochemistry to study chronic neuronal activation in pain processing centers.[1]
Transient Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Anesthesia is induced, and a filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 2 hours). Reperfusion is achieved by withdrawing the filament.
-
PACAP(1-38) Administration: PACAP(1-38) is administered intravenously as a bolus followed by a continuous infusion using a micro-osmotic pump.[5] Treatment can be initiated at various time points after MCAO (e.g., 4, 8, or 12 hours) to assess the therapeutic window.[5]
-
Infarct Size Measurement: After a set period (e.g., 48 hours), brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The size of the infarct is then quantified using image analysis software.[5]
Caption: Experimental workflow for MCAO model.
This guide provides a comprehensive, though not exhaustive, overview of the endogenous functions of PACAP(1-38) in rat models. The data and protocols summarized herein underscore the significant therapeutic potential of this neuropeptide and should serve as a valuable resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson’s disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PACAP/PAC1 regulation in cystitis rats: induction of bladder inflammation cascade leading to bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Methodological & Application
PACAP (1-38) In Vivo Administration Protocol for Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) (PACAP-38) in rats. It includes a summary of quantitative data from various studies, detailed experimental procedures for common administration routes, and visualizations of the associated signaling pathways and a general experimental workflow.
Data Presentation: Quantitative Administration Parameters
The following table summarizes dosages and administration parameters for PACAP (1-38) in rats across different routes of administration as reported in the scientific literature.
| Route of Administration | Dosage | Vehicle | Application/Model | Reference |
| Intravenous (IV) Bolus | 20 nmol/kg | 0.1% Bovine Serum Albumin (BSA) in 0.9% Saline | Transient Middle Cerebral Artery Occlusion (MCAO) | [1] |
| Intravenous (IV) Infusion | 160 pmol/µL/hour for 48 hours (via micro-osmotic pump) | 0.1% BSA in 0.9% Saline | Transient Middle Cerebral Artery Occlusion (MCAO) | [1] |
| Intraperitoneal (IP) | 20 µ g/100 µL per rat (every second day for 8 weeks) | Saline | Streptozotocin-induced Diabetic Neuropathy | [2] |
| Intraperitoneal (IP) | 50 nmol/kg | Saline | Normal and ob/ob mice (glucose and insulin (B600854) studies) | |
| Intracerebroventricular (ICV) | 100 pmol/0.5 µL (bilateral infusion) | Saline | Cocaine-Primed Reinstatement | [3][4] |
| Intracerebroventricular (ICV) | 0.25 - 1 nmol | Not specified | Prolactin Secretion Study | |
| Intrathecal | 1 mM in 10 µL | Phosphate Buffered Saline (PBS) | Sympathetic Nerve Activity | [5] |
| Topical (Eye Drops) | 1 µ g/drop | 0.005% Benzalkonium-Chloride | Retinal Ischemia | [6] |
Signaling Pathways of PACAP (1-38)
PACAP-38 primarily acts through the PAC1 receptor, which is a G protein-coupled receptor. Its activation triggers multiple intracellular signaling cascades, predominantly through Gs and Gq proteins. The diagram below illustrates the key pathways.
Caption: PACAP (1-38) signaling pathways.
Experimental Protocols
Preparation of PACAP (1-38) Solution
Materials:
-
Lyophilized PACAP (1-38)
-
Sterile 0.9% Saline
-
Sterile Bovine Serum Albumin (BSA) (optional, for IV administration)
-
Sterile Phosphate Buffered Saline (PBS) (optional)
-
Sterile water for injection
-
0.22 µm syringe filter
Procedure:
-
Reconstitution: Reconstitute the lyophilized PACAP (1-38) powder with a small amount of sterile water to create a concentrated stock solution. Gently vortex to dissolve.
-
Dilution: Based on the desired final concentration and administration volume, dilute the stock solution with the appropriate sterile vehicle (e.g., 0.9% saline, 0.1% BSA in saline, or PBS). For example, to prepare a solution for intraperitoneal injection of 20 µg in 100 µL, dilute the stock to a final concentration of 0.2 mg/mL.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the reconstituted solution at -20°C or -80°C for long-term storage. For immediate use, keep on ice. Avoid repeated freeze-thaw cycles.
Intravenous (IV) Administration Protocol
Materials:
-
Prepared PACAP (1-38) solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Insulin syringe with a 27-30 gauge needle
-
Heating pad
-
(For infusion) Micro-osmotic pump and catheter
Procedure (Bolus Injection):
-
Anesthetize the rat using an approved protocol.
-
Place the rat on a heating pad to maintain body temperature and dilate the tail veins.
-
Locate a lateral tail vein.
-
Gently insert the needle into the vein and slowly inject the PACAP (1-38) solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the rat during recovery from anesthesia.
Procedure (Infusion via Osmotic Pump):
-
Anesthetize the rat.
-
Perform a bolus IV injection as described above.[1]
-
Implant a pre-filled micro-osmotic pump subcutaneously in the nuchal region.
-
Tunnel the pump's catheter subcutaneously and insert it into a jugular or femoral vein.
-
Secure the catheter with sutures.
-
Close the incisions and monitor the rat during recovery.
Intraperitoneal (IP) Administration Protocol
Materials:
-
Prepared PACAP (1-38) solution
-
1 mL syringe with a 25-27 gauge needle
Procedure:
-
Gently restrain the rat, ensuring the head is lower than the abdomen to move vital organs away from the injection site.
-
Lift the rat's hindquarters to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the PACAP (1-38) solution.
-
Withdraw the needle and return the rat to its cage.
Intracerebroventricular (ICV) Administration Protocol
This is a surgical procedure and requires aseptic technique and appropriate ethical approval.
Materials:
-
Prepared PACAP (1-38) solution
-
Stereotaxic apparatus
-
Anesthetic
-
Surgical drill
-
Guide cannula and dummy cannula
-
Infusion pump and syringe
-
Dental cement and surgical screws
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma.
-
Using a surgical drill, create a small burr hole at the stereotaxic coordinates for the lateral ventricle (e.g., AP -0.8 mm, ML +1.5 mm from bregma).[7]
-
Slowly lower the guide cannula to the desired depth (e.g., DV -3.4 mm from the skull surface).[7]
-
Secure the cannula to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the rat to recover for at least one week.
-
For injection, remove the dummy cannula and connect the infusion cannula (which extends slightly beyond the guide cannula) to an infusion pump.
-
Infuse the PACAP (1-38) solution at a slow rate (e.g., 0.125 µL/min) for the desired volume (e.g., 0.5 µL).[3][4]
-
After infusion, leave the injector in place for a few minutes to allow for diffusion before replacing the dummy cannula.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study involving PACAP (1-38) administration.
Caption: General experimental workflow for in vivo PACAP-38 studies.
References
Application Notes and Protocols for Human PACAP (1-38) in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, with PACAP-38 being the predominant form in the nervous system.[1][2] Human PACAP (1-38) is a highly conserved 38-amino acid peptide that exerts its effects through three main G protein-coupled receptors: the PACAP-preferring receptor (PAC1) and two receptors it shares with the closely related peptide, Vasoactive Intestinal Peptide (VIP), namely VPAC1 and VPAC2.[3][4][5] PAC1 receptors bind PACAP with 100- to 1000-fold higher affinity than VIP.[3][6] This document provides detailed application notes and protocols for the use of human PACAP (1-38) in primary cell culture experiments, focusing on its role in neuroprotection, neuronal differentiation, and signal transduction studies.
Applications in Primary Cell Culture
Human PACAP (1-38) is a versatile tool for in vitro studies using primary cell cultures, with applications including:
-
Neuroprotection and Neuronal Survival: PACAP (1-38) has demonstrated potent neuroprotective effects against various insults, including oxidative stress, excitotoxicity, and apoptosis in primary neuronal cultures.[7][8][9][10] It promotes neuronal survival by activating pro-survival signaling pathways.[7]
-
Neuronal Differentiation and Neuritogenesis: PACAP (1-38) induces neurite outgrowth and differentiation in various neuronal cell types, including PC12 cells, making it a valuable tool for studying neuronal development and regeneration.[11][12][13]
-
Glial Cell Function: PACAP (1-38) influences the function of glial cells, such as astrocytes, by modulating glutamate (B1630785) transporter expression and metabolism.[14]
-
Signal Transduction Research: As a ligand for multiple GPCRs, PACAP (1-38) is widely used to investigate the intricacies of Gs (adenylyl cyclase/cAMP) and Gq (phospholipase C/IP3/Ca2+) signaling pathways.[3][4][15]
Signaling Pathways of PACAP (1-38)
PACAP (1-38) binding to its receptors (PAC1, VPAC1, and VPAC2) initiates several downstream signaling cascades. The primary pathways involve the activation of Gs and Gq proteins.
Quantitative Data Summary
The following tables summarize quantitative data from primary cell culture experiments using PACAP (1-38).
Table 1: Dose-Response of PACAP (1-38) on cAMP Accumulation
| Cell Type | EC50 (nM) | Reference |
| Osteoblast-like MC3T3-E1 cells | 3 | [16] |
| Rat Primary Astrocytes | ~1-10 | [17] |
| Rat Primary Neurons | ~1-10 | [17] |
| Trigeminal Ganglia Glia | ~0.1-1 | [1] |
| Trigeminal Ganglia Neurons | ~0.1-1 | [1] |
Table 2: Effects of PACAP (1-38) on Gene and Protein Expression
| Cell Type | Treatment | Target | Fold Change | Incubation Time | Reference |
| Primary Cortical Neurons | 10 nM PACAP (1-38) | BDNF mRNA | ~1.5-2.0 | 6 hours | [18] |
| Primary Cortical Neurons | 100 nM PACAP (1-38) | BDNF mRNA | ~2.0-2.5 | 6 hours | [18] |
| Primary Glial Cultures | 100 nM PACAP (1-38) | GLT-1 Protein | 2.4 ± 0.6 | 72 hours | [14] |
| Primary Glial Cultures | 100 nM PACAP (1-38) | GLAST Protein | 2.7 ± 0.9 | 72 hours | [14] |
| Primary Glial Cultures | 100 nM PACAP (1-38) | GLT-1 mRNA | 1.8 ± 0.3 | 72 hours | [14] |
| Primary Glial Cultures | 100 nM PACAP (1-38) | GLAST mRNA | 1.3 ± 0.1 | 72 hours | [14] |
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of PACAP (1-38) against oxygen-glucose deprivation (OGD), a common in vitro model of ischemia.[8]
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
PACAP (1-38) stock solution (1 mM in sterile water)
-
Deoxygenated glucose-free balanced salt solution (BSS)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3 activity assay kit
Experimental Workflow:
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at an appropriate density.
-
Cell Culture: Culture the neurons for 7-10 days to allow for maturation.
-
PACAP Treatment: Prepare working solutions of PACAP (1-38) in culture medium. A final concentration of 100 nM is a common starting point.[8] Add the PACAP-containing medium to the cells 2 hours prior to OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with deoxygenated glucose-free BSS.
-
Incubate the cells in deoxygenated glucose-free BSS in a hypoxic chamber (e.g., 95% N2, 5% CO2) for 1 hour.[8]
-
-
Reperfusion:
-
Remove the OGD medium.
-
Add fresh, pre-warmed culture medium (with or without PACAP) to the cells.
-
Return the cells to a normoxic incubator for 24-48 hours.
-
-
Assessment of Cell Death:
Protocol 2: cAMP Accumulation Assay in Primary Astrocytes
This protocol measures the ability of PACAP (1-38) to stimulate the production of cyclic AMP (cAMP) in primary astrocyte cultures.[17][19]
Materials:
-
Primary astrocyte cultures
-
DMEM/F12 medium
-
PACAP (1-38) stock solution (1 mM in sterile water)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Stimulation buffer
Experimental Workflow:
References
- 1. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 7. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP: A master regulator of neuroendocrine stress circuits and the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP) Promotes Both Survival and Neuritogenesis in PC12 Cells through Activation of Nuclear Factor κB (NF-κB) Pathway: INVOLVEMENT OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK), CALCIUM, AND c-REL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the PC12 cell transcriptome after differentiation with pituitary adenylate cyclase-activating polypeptide (PACAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of PACAP and VIP on cyclic AMP formation in rat neuronal and astrocyte cultures under normoxic and hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of PACAP, VIP and related peptides on cyclic AMP formation in rat neuronal and astrocyte cultures and cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Reconstitution and Storage of Ovine PACAP (1-38) Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the reconstitution, storage, and handling of ovine Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). Adherence to these protocols is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.
Introduction
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide with two biologically active forms, PACAP-38 and PACAP-27.[1][2] Ovine PACAP (1-38) is a 38-amino acid peptide that is identical in all mammals and plays significant roles in various physiological processes, including neuroprotection, immune modulation, and regulation of hormone secretion.[3][4] It exerts its effects by binding to specific G protein-coupled receptors, primarily the PAC1 receptor, and to a lesser extent, the VPAC1 and VPAC2 receptors, activating downstream signaling cascades.[5][6][7]
Product Information
| Characteristic | Description |
| Full Name | Ovine Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) |
| Synonyms | PACAP-38 |
| Molecular Weight | ~4534.3 g/mol [3][8][9] |
| Appearance | Lyophilized white powder[3] |
| Purity | >95% by HPLC[3][10] |
Reconstitution of Lyophilized Peptide
Proper reconstitution of the lyophilized peptide is critical for its solubility and stability.
Recommended Solvents
Ovine PACAP (1-38) is soluble in several aqueous solutions. The choice of solvent may depend on the specific experimental requirements.
| Solvent | Concentration | Notes |
| Sterile, distilled water | Up to 2 mg/mL[10] | Freely soluble.[3] Recommended for most applications. |
| 5% Acetic Acid | 1 mg/mL[8] | May be used to aid in solubilization. |
| Acetonitrile | Recommended if solubility in water is an issue at higher concentrations.[10] |
Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the peptide's stability.
-
Solvent Addition: Using a sterile pipette, add the appropriate volume of the chosen solvent to the vial. To prepare a stock solution of a specific concentration, refer to the certificate of analysis for the exact peptide quantity.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.
-
Sterilization (Optional): If the reconstituted peptide solution is to be used in a sterile application (e.g., cell culture), it can be filter-sterilized using a 0.22 µm filter.[5]
Storage of Reconstituted Peptide
Proper storage is essential to maintain the biological activity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or lower[3][10][11][12] | ≥ 4 years[12] | Protect from moisture and light.[10] The product is hygroscopic.[10] |
| Reconstituted Stock Solution | -20°C[3][8][10] | Up to 3 months[8][13] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[13][14] |
| -80°C[5] | Up to 6 months[5] | Recommended for longer-term storage of the stock solution. | |
| Working Solutions | +4°C | Up to 5 days[13] | For immediate use. |
Experimental Protocols
The following is a general protocol for a cell-based assay to investigate the effect of ovine PACAP (1-38) on intracellular cyclic AMP (cAMP) levels.
Materials
-
Cells expressing PAC1, VPAC1, or VPAC2 receptors (e.g., PC12, SH-SY5Y, or transfected cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ovine PACAP (1-38) stock solution (reconstituted as described above)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium)
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional but recommended)
Experimental Procedure
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the chosen assay format and allow them to adhere and grow overnight.
-
Cell Starvation: The following day, replace the growth medium with serum-free medium and incubate for a period of time (e.g., 2-4 hours) to reduce basal signaling.
-
Preparation of Working Solutions: Prepare serial dilutions of the ovine PACAP (1-38) stock solution in assay buffer to achieve the desired final concentrations for the dose-response experiment.
-
Cell Treatment:
-
(Optional) Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) according to the manufacturer's instructions.
-
Add the PACAP (1-38) working solutions to the respective wells. Include a vehicle control (assay buffer alone).
-
Incubate the plate at 37°C for a time period determined by preliminary experiments (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration as a function of the PACAP (1-38) concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Experimental Workflow
References
- 1. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. eurogentec.com [eurogentec.com]
- 4. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. PACAP 38, Ovine [merckmillipore.com]
- 9. PACAP (1-38), human, ovine, rat - MedChem Express [bioscience.co.uk]
- 10. abbiotec.com [abbiotec.com]
- 11. genscript.com [genscript.com]
- 12. caymanchem.com [caymanchem.com]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols for the Quantification of PACAP (1-38) in Human Plasma with ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide, is involved in a wide array of physiological processes, including neurotransmission, inflammation, and cellular growth and differentiation. The 38-amino acid form, PACAP (1-38), is a key biomarker in various research fields, and its accurate quantification in human plasma is crucial for understanding its role in health and disease. This document provides a detailed protocol for the quantification of human PACAP (1-38) in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This ELISA kit employs the sandwich-ELISA principle. A microplate is pre-coated with an antibody specific to human PACAP (1-38). Standards and samples are added to the wells, and any PACAP (1-38) present is bound by the immobilized antibody. Subsequently, a biotinylated detection antibody specific for human PACAP (1-38) is added. Following a wash step, Avidin-Horseradish Peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added, and the color development is proportional to the amount of PACAP (1-38) bound. The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm.
PACAP Signaling Pathway
PACAP exerts its biological functions by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor has a significantly higher affinity for PACAP than other related peptides.[1] Upon binding, these receptors primarily couple to Gs or Gq proteins, activating adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[1] The activation of AC leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). The PLC pathway activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). These initial signaling cascades can then modulate downstream pathways, including the MAPK/ERK pathway, to influence a variety of cellular processes such as gene expression, cell proliferation, and survival.[1]
Caption: PACAP (1-38) Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps in the PACAP (1-38) ELISA protocol.
Caption: ELISA Experimental Workflow.
Detailed Experimental Protocols
Materials Required but Not Provided
-
Microplate reader with a 450 nm filter
-
Precision pipettes and disposable pipette tips
-
Eppendorf tubes
-
Incubator capable of maintaining 37°C
-
Deionized or distilled water
-
Absorbent paper
-
Wash bottle or automated plate washer
Sample Collection and Storage
-
Plasma Collection: Collect whole blood into commercially available EDTA-containing tubes. The use of other anticoagulants such as heparin or citrate (B86180) may also be suitable, but consistency should be maintained throughout a study.
-
Processing: Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquoting and Storage: Transfer the plasma supernatant to clean polypropylene (B1209903) tubes. It is recommended to aliquot samples to avoid repeated freeze-thaw cycles. Store samples at -20°C for short-term storage (≤1 month) or at -80°C for long-term storage (≤3 months).
-
Sample Preparation for Assay: On the day of the assay, thaw the plasma samples at room temperature and centrifuge again to remove any precipitates.
Reagent Preparation
-
Wash Buffer (1x): If a concentrated wash buffer (25x or 30x) is provided, dilute it with deionized or distilled water to prepare a 1x working solution. For example, dilute 30 mL of 25x concentrated wash buffer with 720 mL of deionized water to make 750 mL of 1x wash buffer. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.
-
PACAP (1-38) Standard: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. The concentration of the stock solution will be specified in the kit manual (e.g., 20 ng/mL). Allow the standard to dissolve for at least 10 minutes with gentle inversion.
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution using the standard diluent to create a standard curve. A typical standard curve might range from 0.31 ng/mL to 20 ng/mL.
-
Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated detection antibody (e.g., 100x) to a 1x working solution with the provided biotinylated antibody diluent. Prepare only the amount needed for the experiment.
-
HRP Conjugate (1x): Dilute the concentrated HRP conjugate (e.g., 100x) to a 1x working solution with the provided HRP conjugate diluent. Prepare only the amount needed for the experiment.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add 100 µL of each standard, sample, and blank to the appropriate wells of the microplate.
-
Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well. Wash the plate three times with 300 µL of 1x Wash Buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of the 1x Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Repeat the wash step as described in step 5.
-
Add 100 µL of the 1x HRP Conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash the plate five times with 1x Wash Buffer.
-
Add 90 µL of Substrate Reagent to each well.
-
Cover the plate and incubate for 15 minutes at 37°C in the dark. The incubation time can be adjusted based on color development but should not exceed 30 minutes.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of PACAP (1-38) in the samples.
-
If samples were diluted, multiply the calculated concentration by the dilution factor.
Performance Characteristics
The following tables summarize typical performance data for a human PACAP (1-38) ELISA kit. The actual performance may vary between different kits and laboratories.
Precision
| Sample Type | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Human Plasma | < 10% | < 10% |
Data from representative ELISA kits. The Coefficient of Variation (CV) is a measure of the relative variability.
Recovery
| Sample Type | Spiked Concentration | Average Recovery (%) |
| Human Plasma | Low | 85 - 105 |
| Medium | 85 - 105 | |
| High | 85 - 105 |
Recovery is determined by spiking known amounts of PACAP (1-38) into samples and measuring the concentration with the ELISA.
Linearity
| Sample Type | Dilution Factor | Average Linearity (%) |
| Human Plasma | 1:2 | 80 - 100 |
| 1:4 | 80 - 100 | |
| 1:8 | 80 - 100 |
Linearity is assessed by serially diluting a sample and ensuring the measured concentrations are proportional to the dilution factor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Over-incubation | Adhere to the recommended incubation times. | |
| Low Signal | Inactive reagents | Ensure reagents are stored correctly and are not expired. |
| Insufficient incubation time | Follow the recommended incubation times. | |
| Improper sample storage | Ensure samples are stored correctly to prevent degradation of PACAP (1-38). | |
| High Variability | Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and for the same duration. | |
| Temperature variation across the plate | Ensure the plate is incubated in a stable temperature environment. |
Conclusion
This application note provides a comprehensive guide for the quantification of PACAP (1-38) in human plasma using a sandwich ELISA. By following the detailed protocols and adhering to good laboratory practices, researchers can obtain accurate and reproducible results for their studies. For specific details regarding a particular ELISA kit, always refer to the manufacturer's instructions.
References
Applications of PACAP (1-38) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP (1-38) and PACAP (1-27), with PACAP (1-38) being the predominant form in the brain.[1][2][3][4] It belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) family and exerts its effects through three main G protein-coupled receptors: the PACAP-specific PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors, which it shares with VIP.[2][5][6] PACAP (1-38) is a subject of intense investigation in neuroscience due to its potent neurotrophic and neuroprotective effects, making it a promising candidate for therapeutic interventions in a variety of neurological disorders.[1][7][8][9]
This document provides detailed application notes on the use of PACAP (1-38) in neuroscience research, summarizing key quantitative data and offering protocols for fundamental experiments.
Key Applications in Neuroscience
PACAP (1-38) has demonstrated significant potential in several areas of neuroscience research:
-
Neuroprotection: PACAP (1-38) exhibits robust protective effects against neuronal damage in various in vitro and in vivo models of neurological insults, including ischemia, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][4][7][9][10] Its neuroprotective mechanisms are multifaceted, involving the inhibition of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses.[1][7]
-
Neurodevelopment: PACAP plays a crucial role in the developing nervous system, influencing processes such as neural stem cell differentiation, neuronal proliferation, and migration.[8][11] For instance, it has been shown to induce the differentiation of mouse neural stem cells into astrocytes.[11]
-
Neurotransmission and Neuromodulation: PACAP (1-38) acts as a neurotransmitter and neuromodulator in the central nervous system.[2][8] It can modulate synaptic transmission and neuronal excitability, for example, by enhancing N-methyl-D-aspartate (NMDA) receptor function and influencing the release of other neurotransmitters like acetylcholine.[12][13][14]
Quantitative Data: Receptor Binding and Efficacy
The interaction of PACAP (1-38) with its receptors is characterized by high affinity. The following table summarizes key binding and efficacy data from the literature.
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Kd) | PAC1 Receptor | ~100 pM | [15] |
| PACAP-A Receptors | 0.3 nM | [16] | |
| PACAP-B Receptors | 0.3 nM | [16] | |
| Inhibitory Concentration (IC50) | PACAP type I receptor | 4 nM | [17] |
| PACAP type II receptor VIP1 | 2 nM | [17] | |
| PACAP type II receptor VIP2 | 1 nM | [17] | |
| Effective Concentration (EC50) | Adenylate Cyclase Stimulation | 7 nM | [18][19] |
| PAClight1 Sensor | 22.97 nM | [20] | |
| PAClight1P78A Sensor | 29.91 nM | [20] |
Signaling Pathways
PACAP (1-38) binding to its receptors, primarily the PAC1 receptor, activates multiple intracellular signaling cascades that mediate its diverse biological effects. The primary pathways include the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway. These initial signals then propagate through downstream effectors, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
PACAP (1-38) Signaling Pathways
Caption: PACAP (1-38) signaling cascade.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of PACAP (1-38) against glutamate-induced excitotoxicity, a common mechanism of neuronal injury in stroke and neurodegenerative diseases.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
PACAP (1-38) peptide
-
L-Glutamic acid
-
Lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Microplate reader
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.
-
Maintain cultures in Neurobasal medium with supplements at 37°C in a 5% CO2 incubator.
-
Allow neurons to mature for 7-10 days in vitro before treatment.
-
-
PACAP (1-38) Pre-treatment:
-
Prepare a stock solution of PACAP (1-38) in sterile water or a suitable buffer.
-
Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100 nM) in culture medium.
-
Replace the culture medium with the PACAP (1-38)-containing medium and incubate for a specified pre-treatment period (e.g., 1-24 hours). Include a vehicle control group.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a stock solution of L-Glutamic acid.
-
After the PACAP (1-38) pre-treatment, add glutamate (B1630785) to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to control wells.
-
Incubate the cells for a defined period (e.g., 30 minutes to 24 hours) at 37°C.
-
-
Assessment of Cell Viability:
-
LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to quantify lactate dehydrogenase release, an indicator of cell death.
-
-
Live/Dead Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with the Live/Dead assay reagents (Calcein-AM for live cells, Ethidium homodimer-1 for dead cells) following the manufacturer's protocol.
-
Visualize and quantify the number of live and dead cells using a fluorescence microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of cell death or viability for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the neuroprotective effect of PACAP (1-38).
-
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol outlines a procedure to evaluate the neuroprotective efficacy of PACAP (1-38) in a transient focal cerebral ischemia model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO surgery
-
6-0 nylon monofilament with a rounded tip
-
PACAP (1-38) peptide
-
Sterile saline
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Brain matrix slicer
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Anesthetize the mouse and maintain anesthesia throughout the surgery.
-
Perform the MCAO surgery by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.
-
-
PACAP (1-38) Administration:
-
Prepare a solution of PACAP (1-38) in sterile saline.
-
Administer PACAP (1-38) or vehicle (saline) to the mice at a specific time point relative to the MCAO (e.g., immediately after reperfusion) via a chosen route (e.g., intravenous or intraperitoneal injection). A typical dose might be in the range of 1-100 µg/kg.
-
-
Neurological Deficit Scoring:
-
At a set time point after MCAO (e.g., 24 or 48 hours), assess the neurological deficits of the mice using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the mice and perfuse the brains with cold saline.
-
Harvest the brains and slice them into coronal sections using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Acquire images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the PACAP (1-38)-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for MCAO experiment.
Conclusion
PACAP (1-38) is a neuropeptide with significant and diverse applications in neuroscience research. Its potent neuroprotective and neurotrophic properties, mediated through well-defined signaling pathways, make it a valuable tool for investigating the mechanisms of neuronal injury and repair. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of PACAP (1-38) in various models of neurological disorders. As research continues, the development of stable PACAP analogs and novel delivery methods will be crucial for translating the promising preclinical findings into clinical applications.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]
- 3. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 7. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 11. Pleiotropic functions of PACAP in the CNS: neuroprotection and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pituitary adenylate cyclase-activating polypeptide (PACAP(1-38)) enhances N-methyl-D-aspartate receptor function and brain-derived neurotrophic factor expression via RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdbonline.org [sdbonline.org]
- 14. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. The two forms of the pituitary adenylate cyclase activating polypeptide (PACAP (1-27) and PACAP (1-38)) interact with distinct receptors on rat pancreatic AR 4-2J cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. PACAP (1-38), amide, human, ovine, rat [eurogentec.com]
- 19. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 20. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
Application Notes and Protocols: Use of PACAP (1-38) in Rodent Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is an endogenous neuropeptide with significant neuroprotective and neurotrophic properties.[1][2][3] Its potential as a therapeutic agent for neurodegenerative diseases is an active area of research. These application notes provide a summary of its use in rodent models of Alzheimer's, Parkinson's, and Huntington's diseases, along with detailed protocols for key experiments.
Mechanism of Action
PACAP-38 exerts its neuroprotective effects primarily through the activation of the PAC1 receptor, a G protein-coupled receptor.[1][2] This activation triggers several downstream signaling pathways, including the adenylyl cyclase (AC)-PKA pathway and the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting cell survival, reducing apoptosis, and enhancing synaptic plasticity.[1][4][5] PACAP has been shown to counteract several pathological processes common in neurodegenerative diseases, such as oxidative stress, neuronal cell death, and neuroinflammation.[6]
Signaling Pathways
The neuroprotective effects of PACAP (1-38) are mediated by a complex network of signaling pathways. Upon binding to its primary receptor, PAC1, PACAP initiates cascades that promote cell survival and inhibit apoptosis.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
PACAP (1-38): A Potent and Selective Agonist for PAC1 Receptor Activation Studies
Application Notes and Protocols
For Research Use Only.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), particularly the 38-amino acid isoform PACAP (1-38), is a pleiotropic neuropeptide with a significant role in a vast array of physiological processes. It exerts its effects through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R). PACAP (1-38) is distinguished by its remarkably high affinity and selectivity for the PAC1 receptor, displaying 100- to 1000-fold greater potency at this receptor compared to VIP.[1][2][3] This selectivity makes PACAP (1-38) an invaluable tool for researchers, scientists, and drug development professionals studying the specific roles of PAC1 receptor activation in various signaling pathways and physiological functions.
Activation of the PAC1 receptor by PACAP (1-38) initiates a cascade of intracellular signaling events, primarily through the coupling to Gs and Gq proteins. This dual coupling leads to the activation of adenylyl cyclase and phospholipase C, resulting in the production of cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3)/diacylglycerol (DAG), respectively. These second messengers, in turn, trigger downstream pathways involving Protein Kinase A (PKA), Protein Kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[4][5] Furthermore, PAC1 receptor activation can also lead to intracellular calcium mobilization and receptor internalization, processes that are crucial for its long-term signaling effects.[6]
These application notes provide a comprehensive overview of PACAP (1-38) as a tool for PAC1 receptor activation studies. Included are key quantitative data, detailed experimental protocols for cornerstone assays, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate robust and reproducible research.
Data Presentation
Ligand Selectivity and Potency
The following tables summarize the quantitative data regarding the selectivity and potency of PACAP (1-38) for the PAC1 receptor in comparison to other related receptors and ligands.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Receptor | Affinity (IC50/Kd) | Selectivity (Fold difference vs. VIP for PAC1R) |
| PACAP (1-38) | PAC1R | ~0.5 nM (Kd) [7] | ~100 - 1000x [1][2][3] |
| VIP | PAC1R | >500 nM (Kd)[7] | 1x |
| PACAP (1-38) | VPAC1R | ~0.5 nM (Kd)[7] | N/A |
| VIP | VPAC1R | High (comparable to PACAP)[1][2] | N/A |
| PACAP (1-38) | VPAC2R | High (comparable to VIP)[1][2] | N/A |
| VIP | VPAC2R | High (comparable to PACAP)[1][2] | N/A |
Table 2: Functional Potency in cAMP Accumulation Assays
| Cell Line | Agonist | EC50 |
| HiTSeeker PAC1R Cell Line | PACAP (1-38) | 5.13 x 10-10 M [8] |
| Primary Trigeminal Glia | PACAP (1-38) | More potent than PACAP (1-27)[9] |
| Primary Trigeminal Neurons | PACAP (1-38) | Equipotent to PACAP (1-27)[9] |
Table 3: Functional Potency in ERK1/2 Phosphorylation Assays
| Cell Line/Tissue | Agonist | Potency (EC50) / Observation |
| HEK293 PAC1R-EGFP cells | PACAP (1-38) | Half-maximal response at 5-10 nM[10] |
| Primary Trigeminal Glia | PACAP (1-38) | ~20-fold less potent than for cAMP production[9] |
| Primary Trigeminal Glia | PACAP (1-27) | No significant ERK phosphorylation observed[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by PACAP (1-38) through the PAC1 receptor and a general workflow for studying these activation events.
Caption: PAC1 Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to quantify the increase in intracellular cyclic AMP (cAMP) in response to PAC1 receptor activation by PACAP (1-38).
Materials:
-
PAC1 receptor-expressing cells (e.g., CHO-K1, HEK293, or HiTSeeker PAC1R cells)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
PACAP (1-38) peptide
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed PAC1R-expressing cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Starvation (Optional): For some cell lines, serum starvation for 2-4 hours prior to the assay can reduce basal cAMP levels. Replace the culture medium with a serum-free medium.
-
Preparation of Reagents:
-
Prepare a stock solution of PACAP (1-38) in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in assay buffer to create a dose-response curve (e.g., 10^-12 M to 10^-6 M).
-
Prepare a working solution of IBMX in assay buffer (final concentration typically 100-500 µM).
-
-
Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the IBMX working solution to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the PACAP (1-38) dilutions (or control buffer) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Stop the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves cell lysis followed by the addition of detection reagents.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PACAP (1-38) concentration.
-
Calculate the EC50 value, which represents the concentration of PACAP (1-38) that elicits a half-maximal response.
-
Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following PAC1 receptor activation.
Materials:
-
PAC1 receptor-expressing cells
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
PACAP (1-38) peptide
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to 90-100% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Cell Washing: Gently wash the cells 2-3 times with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Assay:
-
Prepare a separate 96-well plate with PACAP (1-38) dilutions at 2-5x the final desired concentration in assay buffer.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to automatically inject the PACAP (1-38) solution into the cell plate.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve for each concentration.
-
Generate a dose-response curve and calculate the EC50 value.
-
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol quantifies the phosphorylation of ERK1/2 (pERK1/2) as a downstream marker of PAC1 receptor activation.
Materials:
-
PAC1 receptor-expressing cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Serum-free cell culture medium
-
PACAP (1-38) peptide
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and allow them to adhere. The following day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Stimulation:
-
Prepare PACAP (1-38) dilutions in serum-free medium.
-
Add the agonist solutions to the wells and incubate at 37°C for the desired time (typically 5-30 minutes for peak ERK phosphorylation).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and immediately add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells 3 times with PBS.
-
Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
Blocking:
-
Wash the wells 3 times with PBS.
-
Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies for both phospho-ERK and total-ERK in blocking buffer.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the wells 4 times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells 4 times with PBS containing 0.1% Tween-20.
-
Allow the wells to dry completely in the dark.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Generate a dose-response curve and calculate the EC50.
-
PAC1 Receptor Internalization Assay
This protocol visualizes and quantifies the agonist-induced internalization of the PAC1 receptor.
Materials:
-
Cells stably expressing a tagged PAC1 receptor (e.g., HA-PAC1R or PAC1R-GFP)
-
Cell culture medium and supplements
-
Glass-bottom dishes or plates suitable for microscopy
-
PACAP (1-38) peptide
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (if intracellular epitopes are to be stained)
-
Blocking buffer
-
Primary antibody against the tag (e.g., anti-HA)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence or confocal microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells expressing the tagged PAC1 receptor onto glass-bottom dishes and allow them to grow to 50-70% confluency.
-
Stimulation:
-
Treat the cells with a saturating concentration of PACAP (1-38) (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells 3 times with PBS.
-
-
Immunostaining (for tagged receptors not endogenously fluorescent):
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the tag for 1 hour at room temperature or overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear stain like DAPI for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS.
-
-
Imaging:
-
Mount the coverslips or image the dishes directly using a fluorescence or confocal microscope.
-
Acquire images from multiple fields of view for each condition.
-
-
Analysis:
-
Visually inspect the images for a shift in fluorescence from the cell membrane to intracellular vesicles, indicating receptor internalization.
-
Quantify internalization using image analysis software by measuring the fluorescence intensity in intracellular puncta versus the cell membrane. The number and intensity of fluorescent spots per cell can be quantified over time.[11]
-
Conclusion
PACAP (1-38) stands out as a critical pharmacological tool for the specific investigation of PAC1 receptor-mediated signaling. Its high potency and selectivity enable researchers to dissect the complex downstream effects of PAC1 receptor activation with precision. The protocols and data provided herein offer a solid foundation for designing and executing experiments to explore the multifaceted roles of the PACAP/PAC1 system in health and disease, ultimately aiding in the discovery and development of novel therapeutics.
References
- 1. Frontiers | Molecular Basis of Class B GPCR Selectivity for the Neuropeptides PACAP and VIP [frontiersin.org]
- 2. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 6. PAC1 receptor activation by PACAP-38 mediates Ca2+ release from a cAMP-dependent pool in human fetal adrenal gland chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. innoprot.com [innoprot.com]
- 9. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Intranasal Delivery of PACAP (1-38) in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intranasal (IN) delivery of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments for central nervous system (CNS) drug delivery, leveraging a non-invasive, nose-to-brain route.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with potent neurotrophic and neuroprotective effects.[1][2] It has shown therapeutic potential in various models of neurological disorders, including stroke, Alzheimer's disease, Huntington's disease, and Parkinson's disease.[1][3][4] Intranasal administration offers a promising, non-invasive method for delivering PACAP to the brain, bypassing the blood-brain barrier and minimizing systemic exposure.[1][5][6] This route facilitates direct access to the CNS via the olfactory and trigeminal pathways.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the intranasal administration of PACAP (1-38) in mice, highlighting its efficacy in different disease models and its biodistribution.
Table 1: Efficacy of Intranasal PACAP (1-38) in Mouse Models of Neurological Disorders
| Disease Model | Mouse Strain | PACAP (1-38) Dose | Dosing Regimen | Key Findings | Reference |
| Huntington's Disease (HD) | R6/1 | 30 µg/kg | Daily for 7 days | Significantly reduced the number of falls in the rotarod test and slips in the balance beam test. | [7] |
| Ischemic Stroke (tMCAO/pMCAO) | C57BL/6 | 1 µg/µL (10 µL total) | Single dose 10 min, 1h, or 6h post-reperfusion | Reduced infarct volume by 72.8% (10 min), 38.7% (1h), and 22.1% (6h) compared to vehicle. | [3] |
| Alzheimer's Disease | SAMP8 | 0.01 µg | Single dose | Improved memory in the T-maze assessment. | [8] |
| Alzheimer's Disease | APP[V717I] transgenic | 10 µg | Daily, long-term | Improved cognitive function and stimulated non-amyloidogenic processing of amyloid precursor protein. | [9] |
Table 2: Biodistribution of Intranasally Administered Radiolabeled PACAP (1-38) in Mice
| Brain Region | Uptake (% Injected Dose/g of tissue) | Time Point | Conditions | Reference |
| Olfactory Bulb | ~1.5 | 30 min | I-PACAP alone | [8] |
| Occipital Cortex | ~3.5 | 30 min | I-PACAP alone | [8] |
| Striatum | ~2.5 | 30 min | I-PACAP alone | [8] |
| Hypothalamus | ~1.0 | 30 min | I-PACAP alone | [8] |
| Olfactory Bulb | Increased | 30 min | With α-Cyclodextrin | [8][10] |
| Occipital Cortex | Greatly Increased | 30 min | With β-Cyclodextrin | [8][10] |
| Thalamus | Increased | 30 min | With (2-Hydroxypropyl)-β-cyclodextrin | [8][10] |
Experimental Protocols
Protocol 1: General Intranasal Administration to Awake Mice
This protocol is adapted from established methods for delivering therapeutics to the CNS in awake mice, which avoids the confounding effects of anesthesia.[5][6][11]
Materials:
-
PACAP (1-38) peptide
-
Vehicle (e.g., sterile 0.9% NaCl, PBS, or Lactated Ringer's solution)
-
Micropipette and sterile tips
-
Mouse restraint device (optional, but handling acclimation is crucial)
Procedure:
-
Animal Acclimation (Crucial): For 2-4 weeks prior to the experiment, acclimate the mice to handling to minimize stress.[6] This involves gentle handling, allowing the mouse to be in the palm of the hand, and petting.[11] Gradually introduce the restraint grip.
-
PACAP (1-38) Formulation:
-
Dissolve PACAP (1-38) in the chosen vehicle to the desired concentration. Concentrations ranging from 1 fg/µL to 1 µg/µL have been used.[3] For example, a 1 µg/µL solution can be prepared in 0.9% NaCl.[3]
-
Some formulations include excipients to enhance absorption or stability. For instance, a solution containing 7.5 µg of NaCl, 1.7 µg of citric acid monohydrate, 3 µg of disodium (B8443419) phosphate (B84403) dehydrate, and 0.2 µg of benzalkonium chloride solution (50%) per 1 µL has been described.[1]
-
-
Restraint:
-
Administration:
-
Using a micropipette, administer a small volume (typically 5-10 µL per nostril) of the PACAP solution as droplets into one nostril.[1][3]
-
Alternate between nostrils, allowing a brief pause for the mouse to inhale the droplet.
-
Maintain the head position for a short period (e.g., 30 seconds) after administration to facilitate absorption.[6]
-
-
Post-Administration:
-
Return the mouse to its home cage and monitor for any adverse reactions. Providing a reward can help with acclimation for future dosings.[5]
-
Protocol 2: Intranasal Administration for Stroke Models
This protocol focuses on the application of intranasal PACAP (1-38) in a mouse model of middle cerebral artery occlusion (MCAO).
Materials:
-
PACAP (1-38)
-
Sterile 0.9% NaCl
-
Anesthesia (if required for the MCAO procedure)
-
Micropipette and sterile tips
Procedure:
-
Induction of MCAO: Induce transient or permanent MCAO in C57BL/6 mice as per established surgical protocols.[3][12]
-
PACAP (1-38) Preparation: Prepare a 1 µg/µL solution of PACAP (1-38) in sterile 0.9% NaCl.[3]
-
Administration Timing: Administer the PACAP solution at a defined time point post-ischemia (e.g., 10 minutes, 1 hour, or 6 hours after reperfusion for tMCAO, or 1 hour after pMCAO).[3]
-
Administration Volume: Administer a total volume of 10 µL per mouse.[3]
-
Dosing Regimen: A single administration has been shown to be effective.[3] For chronic studies, daily administration may be considered.[7][9]
-
Functional and Histological Analysis: At selected time points post-MCAO (e.g., 48 hours, 8 days), assess functional recovery using behavioral tests (e.g., beam test, adhesive removal test) and measure infarct volume through histological analysis of brain sections.[3][12]
Protocol 3: Region-Specific Intranasal Delivery using a Catheter
For studies requiring more precise targeting of the olfactory region, a catheter-based method can be employed.[13][14]
Materials:
-
PACAP (1-38) formulation
-
Anesthesia (e.g., urethane)
-
Custom-made catheter attached to a syringe
-
Stereotaxic frame (optional, for head fixation)
Procedure:
-
Animal Anesthesia: Anesthetize the mouse (e.g., with an intraperitoneal injection of urethane).[8]
-
Catheter Placement: Carefully insert a small cannula or catheter attached to a syringe through the nares to the depth of the cribriform plate.[1] This method specifically targets the olfactory mucosa.[13][14]
-
Infusion: Slowly infuse the PACAP (1-38) solution. A volume of around 4 µL has been used in studies with radioactively labeled PACAP.[1]
-
Biodistribution Analysis: For pharmacokinetic and biodistribution studies, use radioactively labeled PACAP (e.g., with 131I).[8] At predetermined time points, collect blood and dissect different brain regions (olfactory bulb, occipital cortex, hypothalamus, hippocampus, cerebellum, etc.) to measure radioactivity levels.[8]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of PACAP are mediated through the activation of specific signaling cascades. Understanding these pathways is crucial for interpreting experimental outcomes.
PACAP (1-38) Signaling Pathway
PACAP-38 primarily acts through the PAC1 receptor, a G-protein coupled receptor.[15] Its activation triggers multiple downstream signaling pathways that promote cell survival, neurogenesis, and synaptic plasticity.
Caption: PACAP (1-38) signaling cascade.
Experimental Workflow for Intranasal PACAP (1-38) Efficacy Study
The following diagram outlines a typical workflow for assessing the therapeutic efficacy of intranasally delivered PACAP (1-38) in a mouse model of a neurodegenerative disease.
Caption: Workflow for intranasal PACAP efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 3. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 6. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intranasal administration of PACAP: uptake by brain and regional brain targeting with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 14. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: PACAP (1-38) Treatment of Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions in the central nervous system.[1][2][3][4] The 38-amino acid form, PACAP (1-38), is a potent agonist for PAC1, VPAC1, and VPAC2 receptors, with a particularly high affinity for the PAC1 receptor, which is predominantly responsible for its neuroprotective effects.[1][5] In primary neuronal cultures, PACAP (1-38) has been demonstrated to promote neuronal survival, enhance neurite outgrowth, and protect against various neurotoxic insults, including glutamate-induced cytotoxicity and apoptosis.[3][6][7] These effects are mediated through the activation of multiple intracellular signaling cascades, including the adenylyl cyclase/PKA, phospholipase C/PKC, and MAPK/ERK pathways.[8][9][10] This document provides a detailed protocol for the treatment of primary neuron cultures with PACAP (1-38) for neuroprotection and neurotrophic studies.
Data Presentation
Table 1: Effective Concentrations of PACAP (1-38) in Primary Neuronal Cultures
| Cell Type | Application | Effective Concentration | Duration of Treatment | Outcome | Reference |
| Rat Cortical Neurons | Neuroprotection | 10⁻¹⁰ M | ≥ 2 days | Increased GLT-1 protein levels | [9] |
| Rat Cortical Neurons | Gene Expression | 10 nM - 100 nM | 6 - 72 hours | Upregulation of BDNF mRNA | [11] |
| Mouse Cortical Neurons | Receptor Internalization | 1 µM | 30 minutes | Decreased cell surface 5-HT2A | [12][13] |
| Rat Cerebellar Granule Neurons | Neuroprotection | 100 nM | 24 - 48 hours | Increased survival, decreased apoptosis | [7] |
| Rat Hippocampal Neurons | Gene Expression | 1 nM - 100 nM | 24 hours | Increased miR-132 expression | [14] |
| Human iPSC-derived Sensory Neurons | Neurite Outgrowth | 10 nM - 10 µM | Not Specified | Enhanced axon outgrowth | [15] |
| Rat Basal Forebrain Cholinergic Neurons | Neurotrophic Effect | Not Specified | Not Specified | ~2-fold increase in ChAT-immunoreactive neurons | [6] |
Experimental Protocols
Preparation of PACAP (1-38) Stock Solution
Materials:
-
PACAP (1-38) peptide (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's data sheet for the exact molecular weight of the PACAP (1-38) batch.
-
To prepare a 100 µM stock solution, dissolve the appropriate amount of PACAP (1-38) in sterile, nuclease-free water or PBS. For example, for a peptide with a molecular weight of 4534.1 g/mol , dissolve 4.53 mg in 10 mL of solvent.
-
Gently vortex to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][16]
Primary Neuron Culture Preparation
This protocol provides a general guideline. Specifics may vary depending on the neuronal type (e.g., cortical, hippocampal, cerebellar) and the developmental stage of the source animals.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips
-
Sterile dissection tools
Protocol:
-
Prepare PDL or PLL-coated culture vessels by incubating with the coating solution according to the manufacturer's instructions, followed by thorough washing with sterile water.
-
Isolate the desired brain region (e.g., cortex, hippocampus) from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzymatic dissociation solution to digest the tissue.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform partial media changes every 2-3 days.
PACAP (1-38) Treatment of Primary Neurons
Protocol:
-
On the day of treatment, thaw an aliquot of the PACAP (1-38) stock solution.
-
Prepare the desired working concentrations of PACAP (1-38) by diluting the stock solution in pre-warmed neuronal culture medium. For example, to achieve a final concentration of 100 nM from a 100 µM stock, perform a 1:1000 dilution.
-
Carefully remove a portion of the old medium from the neuronal cultures.
-
Add the medium containing the desired concentration of PACAP (1-38) to the cultures. For control wells, add an equivalent volume of medium without PACAP (1-38).
-
Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plate reader
Protocol:
-
At the end of the PACAP (1-38) treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Analysis of Neurite Outgrowth
Materials:
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Immunostaining reagents for neuronal markers (e.g., anti-β-III tubulin or anti-MAP2 antibody) and a fluorescent secondary antibody.
Protocol:
-
After the treatment period, fix the neurons with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker to visualize the neurons and their processes.
-
Capture images of multiple random fields for each experimental condition.
-
Use image analysis software to trace and measure the length of the longest neurite or the total neurite length per neuron.
-
Quantify the data from a sufficient number of neurons to ensure statistical significance.
Visualization of Signaling Pathways and Experimental Workflow
Caption: PACAP (1-38) Signaling Pathways in Neurons.
Caption: Experimental Workflow for PACAP (1-38) Treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PACAP has a neurotrophic effect on cultured basal forebrain cholinergic neurons from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral role of PACAP signaling reflects its selective distribution in glutamatergic and GABAergic neuronal subpopulations | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. PACAP–PAC1 Signaling Regulates Serotonin 2A Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Dendritic Spine Maturation and Morphogenesis via MicroRNA-132 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and cellular correlates of human nerve regeneration: ADCYAP1/PACAP enhance nerve outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Measuring PACAP (1-38) Induced cAMP Levels In Vitro: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.[1][2] The 38-amino acid form, PACAP (1-38), is a potent activator of PAC1, VPAC1, and VPAC2 receptors, which are G-protein coupled receptors (GPCRs).[3][4] Upon binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6] The subsequent increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), mediating a wide range of physiological processes including neuroprotection, cell proliferation, and differentiation.[3][5][6] Therefore, the accurate measurement of PACAP (1-38) induced cAMP levels is crucial for studying its biological functions and for the development of novel therapeutics targeting PACAP receptors.
This application note provides detailed methodologies for measuring PACAP (1-38) induced cAMP levels in vitro, including the underlying signaling pathway, experimental protocols for various assay formats, and a summary of expected quantitative data.
PACAP Signaling Pathway Leading to cAMP Production
PACAP (1-38) initiates a signaling cascade that results in the elevation of intracellular cAMP. The key steps are as follows:
-
Receptor Binding: PACAP (1-38) binds to its cognate receptors (PAC1, VPAC1, or VPAC2) on the cell surface.[3]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, a membrane-bound enzyme.[3]
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of ATP into cAMP.[3]
-
Downstream Signaling: The accumulation of intracellular cAMP leads to the activation of PKA and other downstream signaling pathways, ultimately resulting in a cellular response.[3][6]
Experimental Protocols
The measurement of intracellular cAMP levels can be achieved using various immunoassay techniques. Below are detailed protocols for three common methods: Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Enzyme-Linked Immunosorbent Assay (ELISA).
General Experimental Workflow
The overall workflow for measuring PACAP-induced cAMP is similar across different assay platforms.
Protocol 1: HTRF cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
HTRF cAMP assay kit (containing cAMP-d2 tracer, anti-cAMP cryptate antibody, lysis buffer, and cAMP standard)
-
Cells expressing PACAP receptors (e.g., PAC1-CHO cells)[7]
-
PACAP (1-38) peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the PACAP receptor of interest. Resuspend cells in stimulation buffer containing a PDE inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
Cell Seeding: Dispense 5 µL of the cell suspension into the wells of a 384-well plate. The optimal cell number per well should be determined empirically, but typically ranges from 1,000 to 10,000 cells/well.[8]
-
Standard Curve Preparation: Prepare a serial dilution of the cAMP standard provided in the kit using the stimulation buffer.
-
Cell Stimulation: Add 5 µL of PACAP (1-38) at various concentrations (or buffer for control wells) to the cells.
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes.[9]
-
Detection Reagent Addition: Add 5 µL of the cAMP-d2 tracer followed by 5 µL of the anti-cAMP cryptate antibody to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour.[9]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665nm/620nm ratio and determine the cAMP concentration from the standard curve. The signal is inversely proportional to the cAMP concentration.[10]
Protocol 2: LANCE® Ultra cAMP Assay (TR-FRET)
The LANCE® (Lanthanide Chelate Excite) Ultra cAMP assay is also a TR-FRET-based homogeneous assay. It relies on the competition between cellular cAMP and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody.
Materials:
-
LANCE® Ultra cAMP Kit (containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, detection buffer, and cAMP standard)
-
Cells expressing PACAP receptors
-
PACAP (1-38) peptide
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)[11]
-
White, opaque 384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation: Prepare cells in stimulation buffer as described for the HTRF assay.
-
Cell Seeding: Add a defined volume of cell suspension to the wells of a 384-well plate (typically 250 to 5,000 cells per well in a 20 µL assay volume).[11]
-
Standard Curve Preparation: Prepare a serial dilution of the cAMP standard in stimulation buffer.
-
Cell Stimulation: Add the desired concentrations of PACAP (1-38) to the wells and incubate for 30 minutes at room temperature.[12]
-
Detection Reagent Addition: Prepare a working solution of the Eu-cAMP tracer and the ULight™-anti-cAMP antibody in the detection buffer. Add this mixture to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.[13]
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at 665 nm.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced by the cells. Calculate the cAMP concentration based on the standard curve.
Protocol 3: cAMP ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP is a competitive assay typically performed in a 96-well plate format.
Materials:
-
cAMP ELISA kit (containing a 96-well plate pre-coated with an anti-cAMP antibody, HRP-conjugated cAMP, substrate solution, stop solution, and cAMP standard)
-
Cells expressing PACAP receptors
-
PACAP (1-38) peptide
-
Cell lysis buffer
-
Wash buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Stimulation: Culture cells in a suitable format (e.g., 24-well plate). At approximately 90% confluency, replace the medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes. Then, add various concentrations of PACAP (1-38) and incubate for an additional 30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the kit.
-
ELISA Protocol: a. Add the cell lysates and cAMP standards to the appropriate wells of the pre-coated 96-well plate. b. Add the HRP-conjugated cAMP to each well and incubate as per the kit instructions (e.g., 1 hour at 37°C).[14] c. Wash the wells multiple times with the provided wash buffer.[15] d. Add the substrate solution to each well and incubate until color develops (e.g., 15 minutes at 37°C).[15] e. Add the stop solution to terminate the reaction.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The optical density is inversely proportional to the cAMP concentration. Generate a standard curve and determine the cAMP concentration in the samples.
Data Presentation
The following tables summarize typical quantitative data obtained from PACAP (1-38) induced cAMP assays.
Table 1: PACAP (1-38) Potency (EC50) in Various Cell Lines
| Cell Line | Receptor(s) Expressed | Assay Type | PACAP (1-38) EC50 | Reference |
| HiTSeeker PAC1R Cell Line | PAC1 | HTRF | 0.513 nM | [16] |
| HCT8 | PAC1 | Not Specified | 3 nM | [1] |
| FET | PAC1 | Not Specified | ~3.0 nM | [17] |
| HCT116 | PAC1 | Not Specified | ~3.0 nM | [17] |
| MC3T3-E1 | PACAP Receptors | Not Specified | 3 nM | [18] |
| Cerebellar Granule Neurons | PAC1 | Not Specified | 5 nM | [19] |
Table 2: Performance Characteristics of Commercial cAMP Assay Kits
| Assay Kit Type | Detection Range | Sensitivity | Sample Types | Reference |
| PACAP ELISA Kit | 6.17 - 500 pg/mL | 2.92 pg/mL | Serum, Plasma, Tissue Homogenates | [20] |
| Rat PACAP ELISA Kit | 7.81 - 500 pg/mL | 4.69 pg/mL | Serum, Plasma, Cell Culture Supernatant, Tissues | [21] |
| Mouse PACAP ELISA Kit | 0.78 - 50 ng/mL | Up to 0.1 ng/mL | Serum, Plasma, Cell Culture Supernatant | [22] |
| LANCE® Ultra cAMP Kit | Varies with protocol | High Sensitivity | Cells, Cell Membranes | [11][13] |
| HTRF® cAMP HiRange Kit | Varies with protocol | High Sensitivity | Suspended or Adherent Cells | [10] |
Conclusion
The methodologies described in this application note provide robust and reliable means to quantify PACAP (1-38) induced cAMP production in vitro. The choice of assay—HTRF, LANCE®, or ELISA—will depend on the specific experimental needs, available equipment, and desired throughput. By following these detailed protocols, researchers can accurately characterize the pharmacology of PACAP receptors and investigate the downstream signaling pathways they modulate.
References
- 1. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Direct cAMP Signaling through G-Protein-Coupled Receptors Mediates Growth Cone Attraction Induced by Pituitary Adenylate Cyclase-Activating Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bioline.ru [bioline.ru]
- 13. resources.revvity.com [resources.revvity.com]
- 14. ELISA Kit for Pituitary Adenylate Cyclase Activating Peptide (PACAP) | CEB347Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 15. Rat PACAP ELISA Kit [ABIN6963286] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 16. innoprot.com [innoprot.com]
- 17. Differential Coupling of the PAC1 SV1 Splice Variant on Human Colonic Tumors to the Activation of Intracellular cAMP but Not Intracellular Ca2+ Does Not Activate Tumor Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 20. biocompare.com [biocompare.com]
- 21. assaygenie.com [assaygenie.com]
- 22. mybiosource.com [mybiosource.com]
Application Notes: PACAP (1-38) for Studying Neuroprotective Effects
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal polypeptide (VIP) superfamily.[1] First isolated from ovine hypothalamus in 1989, PACAP exists in two biologically active forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27).[1][2] In the brain, PACAP-38 is the predominant isoform, constituting approximately 90% of the total PACAP.[3]
PACAP exerts its effects through three Class B G-protein coupled receptors (GPCRs): the PACAP-specific PAC1 receptor (PAC1R) and two receptors it shares with VIP, VPAC1 and VPAC2.[1][2] The profound neuroprotective and neurotrophic effects of PACAP are primarily mediated through the PAC1R, which is widely distributed throughout the central nervous system.[1][2][4] Over the last three decades, numerous in vitro and in vivo studies have demonstrated PACAP's potent ability to protect neurons from a wide array of insults, establishing it as a significant target for therapeutic strategies in neurodegenerative diseases and acute brain injuries.[3][5]
Mechanism of Neuroprotection
PACAP's neuroprotective capacity is multimodal, involving the modulation of apoptosis, inflammation, oxidative stress, and excitotoxicity.
-
Anti-Apoptotic Effects: PACAP signaling actively suppresses programmed cell death. It inhibits the expression of pro-apoptotic factors like Bax, prevents the release of mitochondrial cytochrome C, and downregulates the activity of key executioner enzymes like caspase-3.[1][6] Concurrently, it upregulates anti-apoptotic proteins such as Bcl-2.[2][7]
-
Anti-Inflammatory and Immunomodulatory Activity: PACAP can modulate the inflammatory response in the nervous system. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from activated microglia.[1][6] By regulating glial cell activity, PACAP helps to control the inflammatory environment that often exacerbates neuronal damage.[6]
-
Anti-Oxidative Stress: The peptide provides protection against oxidative damage by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.[3][8]
-
Neurotrophic Support: PACAP promotes neuronal survival by inducing the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal growth, differentiation, and survival.[3][6]
Key Signaling Pathways
The binding of PACAP to its PAC1 receptor initiates several intracellular signaling cascades that are crucial for its neuroprotective actions.[1][9]
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is a canonical pathway for PACAP action. Activation of AC leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates PKA.[1][6] PKA then phosphorylates various downstream targets, including the CREB transcription factor, leading to the expression of anti-apoptotic and neurotrophic genes.[10]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: PAC1R activation can also stimulate PLC, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate PKC.[2][8]
-
MAPK/ERK Pathway: PACAP can influence the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), which is involved in cell survival and plasticity.[6][9]
-
PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another key mechanism for promoting cell survival and inhibiting apoptosis.[6][9]
-
IL-6/STAT3 Pathway: PACAP can induce the release of Interleukin-6 (IL-6) from glial cells. IL-6 then acts in a paracrine fashion on neurons to activate the STAT3 signaling pathway, which works synergistically with other pathways to upregulate survival factors like Bcl-2.[6][7]
Caption: Core intracellular signaling pathways activated by PACAP (1-38) binding to the PAC1 receptor.
Caption: Indirect neuroprotection via PACAP-induced IL-6 release from astrocytes.
Quantitative Data Summary
The neuroprotective efficacy of PACAP (1-38) has been quantified in numerous preclinical models.
Table 1: Efficacy of PACAP (1-38) in In Vitro Neuroprotection Models
| Cell Type | Insult/Model | PACAP Concentration | Key Protective Outcome | Reference(s) |
| SH-SY5Y Dopaminergic Cells | Inflammatory Mediators (from LPS/IFN-γ stimulated THP-1 cells) | 10 nM - 200 nM | Dose-dependent attenuation of cell death; 200 nM provided full protection. | [10] |
| Rat Cortical Neurons | Glutamate-induced toxicity | Not specified | Promotes survival. | [1] |
| Dopaminergic Neurons | 6-hydroxydopamine (6-OHDA) | Not specified | Increases survival and dopamine (B1211576) uptake. | [1] |
| Differentiated PC12 Cells | Serum/NGF Withdrawal | Not specified | Prevents cell death. | [1] |
| Mesencephalic Cultures | 6-OHDA | Not specified | Protects dopaminergic neurons. | [1] |
Table 2: Efficacy of PACAP (1-38) in In Vivo Neuroprotection Models
| Animal Model | Disease/Injury Model | PACAP Dose & Route | Key Protective Outcome | Reference(s) |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | 30 ng/kg, i.v. | Infarct volume reduced from ~36% to ~18.8% (approx. 50% protection). | [4] |
| Rat | Global Ischemia | 16 to 160 pmol/h, i.v. | Prevents delayed neuronal death in hippocampal CA1 region. | [11] |
| Mouse | Traumatic Brain Injury (TBI) | 100 µg, i.c.v. (delayed) | Significant reduction in axonal injury markers. | [12] |
| Mouse | Parkinson's Disease (MPTP-induced) | Not specified | Modulates K(ATP) subunits and D2 receptors, protecting dopaminergic neurons. | [1][6] |
| IL-6 Knockout Mouse | Transient MCAO | Not specified, i.v. | Neuroprotective effect was absent, highlighting the role of IL-6. | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons
This protocol details a method to assess the neuroprotective effect of PACAP (1-38) against glutamate-induced excitotoxicity in primary rat cortical neurons.
1. Materials and Reagents:
-
PACAP (1-38) peptide (lyophilized)
-
Neurobasal Medium and B-27 Supplement
-
GlutaMAX and Penicillin-Streptomycin
-
Poly-D-Lysine
-
L-glutamic acid
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
2. Experimental Workflow:
Caption: Workflow for an in vitro experiment assessing PACAP's neuroprotective effects.
3. Detailed Procedure:
-
Cell Culture Preparation:
-
Coat 96-well plates with Poly-D-Lysine overnight at 37°C. Wash plates with sterile water and allow them to dry.
-
Dissect cortices from E18 rat embryos and dissociate cells using trypsin.
-
Plate neurons at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Neuronal Maturation:
-
Culture the neurons for 7-10 days at 37°C in a 5% CO2 incubator, changing half the medium every 2-3 days.
-
-
PACAP Pre-treatment:
-
Prepare fresh stock solutions of PACAP (1-38) in sterile water or PBS.
-
On DIV 9, replace the culture medium with fresh medium containing various concentrations of PACAP (1-38) (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle-only control group.
-
Incubate for 24 hours.
-
-
Glutamate-Induced Injury:
-
Prepare a stock solution of L-glutamic acid.
-
Remove the PACAP-containing medium and add medium with 100 µM glutamate (B1630785).
-
Incubate for 15 minutes at 37°C. This short, high-concentration exposure is critical for inducing excitotoxicity.
-
-
Recovery:
-
Gently wash the neurons three times with pre-warmed, glutamate-free medium.
-
Replace with the original conditioned medium (saved from before the glutamate exposure) or fresh medium.
-
Incubate for another 24 hours.
-
-
Assessment of Neuroprotection (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilize the crystals by adding DMSO and shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
-
Protocol 2: In Vivo Neuroprotection Assay Using the MCAO Stroke Model
This protocol describes the transient Middle Cerebral Artery Occlusion (MCAO) model in rats to evaluate the neuroprotective effects of systemically administered PACAP (1-38).
1. Materials and Reagents:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
PACAP (1-38)
-
Sterile 0.9% Saline
-
Anesthetics (e.g., Isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
2. Experimental Workflow:
Caption: Workflow for an in vivo MCAO experiment to test PACAP's efficacy.
3. Detailed Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
-
MCAO Surgery:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA. Make a small incision in the ECA.
-
Introduce the 4-0 monofilament suture through the ECA into the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA).
-
-
Ischemia and Treatment:
-
Maintain the occlusion for 2 hours.
-
At the onset of reperfusion, administer PACAP (1-38) (e.g., 30 ng/kg) or an equal volume of saline via tail vein (i.v.) injection.[4]
-
-
Reperfusion and Recovery:
-
After 2 hours, carefully withdraw the suture to allow reperfusion.
-
Suture the incision and allow the animal to recover. Monitor for any adverse effects.
-
Perform neurological deficit scoring at 24 and 48 hours post-MCAO.
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animal and perfuse transcardially with cold saline.
-
Harvest the brain and place it in a cold brain matrix.
-
Cut the brain into 2 mm-thick coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Capture images of the stained sections and use image analysis software to calculate the infarct volume, often corrected for edema.[4]
-
References
- 1. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
- 7. pnas.org [pnas.org]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for PACAP (1-38) in Experimental Models of Cerebral Ischemia
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant potential as a neuroprotective agent in the context of cerebral ischemia.[1] The 38-amino acid form, PACAP (1-38), has been extensively studied for its ability to cross the blood-brain barrier and mitigate neuronal damage in various experimental stroke models.[2][3] Its multifaceted mechanism of action, which includes anti-apoptotic, anti-inflammatory, and pro-survival effects, makes it a promising candidate for therapeutic development.[4][5] These application notes provide a comprehensive overview of the use of PACAP (1-38) in preclinical models of cerebral ischemia, detailing its mechanisms, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Mechanisms of Neuroprotection
PACAP (1-38) exerts its neuroprotective effects through a complex interplay of direct and indirect signaling pathways. Upon ischemic insult, PACAP (1-38) has been shown to:
-
Inhibit Apoptosis: PACAP reduces neuronal cell death by inhibiting the activity of key apoptotic enzymes like caspase-3 and suppressing the release of cytochrome c from mitochondria.[2][6] This is partly achieved by upregulating anti-apoptotic proteins such as Bcl-2.[7]
-
Reduce Inflammation: The peptide moderates the inflammatory response following ischemia.[2] It can inhibit the activation of microglia, a primary source of pro-inflammatory mediators like TNF-α and IL-1β, through a cAMP-dependent pathway that reduces NF-κB activity.[4]
-
Promote Pro-Survival Signaling: PACAP (1-38) activates several critical pro-survival signaling cascades. This includes the PI3K/Akt pathway, which is crucial for cell survival and growth.[2]
-
Modulate Neurotrophin Activity: It enhances the expression and release of Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF, in turn, activates its receptor, TrkB, further amplifying pro-survival signals through the PI3K/Akt pathway.[2]
-
Counteract Neuronal Growth Inhibition: PACAP (1-38) down-regulates neuronal growth inhibitory molecules such as the p75 neurotrophin receptor (p75NTR) and the Nogo receptor (NgR), which can impede recovery after injury.[2]
-
Attenuate Excitotoxicity: In models of oxygen-glucose deprivation, PACAP modulates the expression of NMDA receptor subunits, decreasing the pro-cell death subunits (GluN2B, GluN2D) and increasing pro-survival subunits (GluN2C), thereby protecting neurons from glutamate-induced excitotoxicity.[4][8]
-
Induce Protective Cytokines: PACAP can induce the production of Interleukin-6 (IL-6), which has been shown to play a neuroprotective role in ischemia.[7] The neuroprotective effect of PACAP is reportedly absent in IL-6 knockout mice, highlighting the importance of this pathway.[7]
-
Reduce Oxidative Stress: PACAP has been shown to inhibit cell death induced by reactive oxygen species (ROS).[6]
-
Maintain Ionic Homeostasis: In global cerebral ischemia models, PACAP (1-38) administration attenuates the ischemic-induced increase in sodium and decrease in potassium content in brain tissue.[4]
Signaling Pathways
The neuroprotective mechanisms of PACAP (1-38) are mediated by a network of intracellular signaling pathways. The diagram below illustrates the key cascades initiated by PACAP (1-38) binding to its primary receptor, PAC1.
Caption: Key signaling pathways in PACAP (1-38)-mediated neuroprotection.
Data Presentation: Quantitative Summary
The efficacy of PACAP (1-38) has been quantified in numerous preclinical studies. The tables below summarize key findings from in vivo and in vitro experiments.
Table 1: Summary of In Vivo Experimental Data
| Animal Model | Ischemia Model | PACAP (1-38) Dose & Administration Route | Timing of Administration | Key Quantitative Outcomes | Reference(s) |
| Rat | 2h transient MCAO | 30 ng/kg, Intravenous (i.v.) | After ischemia | ~50% reduction in infarct volume and caspase-3 activity.[2] | [2] |
| Rat | 2h transient MCAO | 20 nmol/kg i.v. bolus + 160 pmol/µL/hr infusion | 4 hours post-MCAO | 50.88% reduction in infarct size.[3][9] | [3][9] |
| Rat | 2h transient MCAO | 20 nmol/kg i.v. bolus + 160 pmol/µL/hr infusion | 8 or 12 hours post-MCAO | No significant reduction in infarct size.[3][9] | [3][9] |
| Mouse | Permanent MCAO (pMCAO) | 1 pmol, Intracerebroventricular (i.c.v.) | Post-pMCAO | Ameliorated neurological deficits and reduced infarct volume.[7][10] | [7][10] |
| Mouse | Transient MCAO (tMCAO) | 10 µL of 1 µg/µL, Intranasal (IN) | 10 minutes post-reperfusion | 72.8% reduction in lesion volume.[11][12] | [11][12] |
| Mouse | Transient MCAO (tMCAO) | 10 µL of 1 µg/µL, Intranasal (IN) | 6 hours post-reperfusion | 22.1% reduction in lesion volume.[11][12] | [11][12] |
Table 2: Summary of In Vitro Experimental Data
| Cell Type | Ischemia Model | PACAP (1-38) Concentration | Key Quantitative Outcomes | Reference(s) |
| Rat Primary Cortical Neurons | 1h Oxygen-Glucose Deprivation (OGD) / 48h Reperfusion | 100 nM | Over threefold increase in cell viability (measured by LDH assay).[2] | [2] |
| Rat Primary Neural Cells (Neurons & Astrocytes) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Attenuated cell death; increased pro-survival (GluN2C) and decreased pro-death (GluN2B, GluN2D) NMDA receptor subunits.[4] | [4] |
| Cerebellar Granule Cells | Not specified | Not specified | Promoted neuronal viability and inhibited apoptosis.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for in vivo and in vitro studies of PACAP (1-38) in cerebral ischemia models.
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
This protocol describes the intraluminal filament model of tMCAO, a widely used technique to induce focal cerebral ischemia.
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Induction of Ischemia:
-
Carefully dissect and isolate the arteries. Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA. Make a small incision in the ECA.
-
Introduce a silicon-coated monofilament (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Secure the filament and remove the clamps from the CCA and ICA to allow blood flow to the brain, excluding the MCA territory. The duration of occlusion is typically 60-120 minutes.
-
-
Reperfusion:
-
After the desired occlusion period, re-anesthetize the animal.
-
Gently withdraw the filament to restore blood flow to the MCA territory.
-
-
PACAP (1-38) Administration:
-
Intravenous (i.v.): Administer PACAP (1-38) dissolved in saline or 0.1% BSA via the tail vein or another cannulated vein. A common regimen is a bolus injection followed by continuous infusion using an osmotic mini-pump.[3][9]
-
Intranasal (IN): Administer a low volume (e.g., 5-10 µL) of concentrated PACAP (1-38) solution into the nasal cavity.[11][12] This route allows for direct nose-to-brain delivery.
-
Intracerebroventricular (i.c.v.): Requires stereotaxic surgery to implant a cannula into a cerebral ventricle for direct CNS delivery.
-
-
Post-Operative Care and Assessment:
-
Suture the incision and allow the animal to recover. Provide post-operative analgesia.
-
Perform neurological deficit scoring at various time points (e.g., 24h, 48h).
-
At the study endpoint (e.g., 48 hours), sacrifice the animal and harvest the brain.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Additional tissues can be used for histology, Western blotting, or PCR analysis.
-
Protocol 2: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in an in vitro setting.
-
Cell Culture:
-
Prepare primary cortical neuron cultures from embryonic rodents (e.g., E18 rats).
-
Plate cells on poly-L-lysine coated plates and culture in appropriate neurobasal medium.
-
-
Induction of OGD:
-
After 7-10 days in vitro, replace the culture medium with a glucose-free balanced salt solution.
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 60 minutes).
-
-
Reperfusion and Treatment:
-
Remove the cultures from the chamber and replace the OGD solution with the original, pre-conditioned culture medium.
-
Add PACAP (1-38) to the medium at the desired final concentration (e.g., 100 nM) immediately upon reperfusion.[2]
-
-
Assessment of Neuroprotection:
-
After a set reperfusion period (e.g., 24-48 hours), assess cell viability.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death/membrane damage.
-
Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize and quantify live and dead cells.
-
Western Blot: Analyze protein lysates for markers of apoptosis (e.g., cleaved caspase-3) and pro-survival signaling (e.g., phospho-Akt).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo cerebral ischemia experiment using PACAP (1-38).
Caption: Typical workflow for in vivo PACAP (1-38) studies in MCAO models.
Application Notes and Considerations
-
Therapeutic Window: A critical factor for clinical translation is the therapeutic window. Studies show that PACAP (1-38) is most effective when administered within a few hours of the ischemic event.[3] For instance, i.v. administration was effective at 4 hours but not at 8 or 12 hours post-MCAO in rats.[9] Intranasal delivery in mice showed efficacy up to 6 hours post-reperfusion.[11][12]
-
Route of Administration: The choice of administration route impacts bioavailability and efficacy. While i.c.v. provides direct CNS access, it is highly invasive. Intravenous administration is clinically relevant but may require higher doses.[3] Intranasal delivery is a non-invasive alternative that can efficiently deliver the peptide to the brain, offering a significant translational advantage.[12]
-
Dosage: PACAP is potent at very low concentrations.[7] Dose-response studies are essential to identify the optimal therapeutic dose for a given model and administration route. For example, intranasal doses in mice have been explored from 1 fg/µL to 1 µg/µL.[11][12]
-
Peptide Stability: As a peptide, PACAP (1-38) is susceptible to degradation by peptidases.[6] This is a key consideration for its clinical use. The development of metabolically stable PACAP analogs is an active area of research to improve its pharmacokinetic profile.[2]
-
Model Selection: The choice between transient (tMCAO) and permanent (pMCAO) ischemia models is important. Transient models allow for the study of reperfusion injury, where PACAP has shown significant effects. The protective mechanisms may differ between these models.
PACAP (1-38) is a robust neuroprotective agent in experimental models of cerebral ischemia, acting through multiple, synergistic pathways to reduce neuronal death and inflammation while promoting survival and recovery. The provided data and protocols offer a framework for researchers to design and execute studies investigating its therapeutic potential. Future research should continue to focus on optimizing delivery strategies, extending the therapeutic window, and advancing stable PACAP analogs toward clinical application for stroke.
References
- 1. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke [aginganddisease.org]
- 2. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bmbreports.org [bmbreports.org]
- 7. pnas.org [pnas.org]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion [frontiersin.org]
- 12. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of PACAP (1-38) peptide in different buffer solutions.
For researchers, scientists, and drug development professionals working with the Pituitary Adenylate Cyclase-Activating Polypeptide (1-38), ensuring its stability is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on the stability of PACAP (1-38) in various buffer solutions, along with troubleshooting tips and frequently asked questions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of PACAP (1-38) solutions.
1. Peptide Reconstitution and Storage
-
Question: How should I reconstitute lyophilized PACAP (1-38)?
-
Answer: For optimal results, reconstitute lyophilized PACAP (1-38) in sterile, distilled water to create a stock solution.[1] Some suppliers suggest that for concentrations up to 2 mg/ml, distilled water is suitable, while for higher concentrations, acetonitrile (B52724) is recommended.[2]
-
-
Question: What is the recommended storage condition for the lyophilized peptide?
-
Question: How should I store the reconstituted PACAP (1-38) solution?
-
Question: How many freeze-thaw cycles can a PACAP (1-38) solution withstand?
-
Answer: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation, compromising its biological activity.[3] Aliquoting the stock solution upon reconstitution is the best practice to prevent this.
-
2. Buffer Selection and Peptide Stability
-
Question: In which buffer is PACAP (1-38) most stable?
-
Question: How does temperature affect the stability of PACAP (1-38) in solution?
-
Answer: Temperature is a critical factor influencing the stability of PACAP (1-38). Lower temperatures significantly enhance its stability. For instance, in various ophthalmic solutions, the stability of PACAP (1-38) was markedly higher at +4°C compared to room temperature.[4]
-
-
Question: What is the stability of PACAP (1-38) in common laboratory buffers like PBS and Tris?
-
Answer: While specific quantitative time-course data in PBS and Tris buffers is limited in publicly available literature, the general principle of increased degradation in more complex media at higher temperatures holds true. Enzymatic degradation is a major concern in biological buffers or solutions containing proteases. For instance, in human plasma, PACAP (1-38) has a very short half-life of less than 5-10 minutes due to rapid degradation by enzymes like dipeptidyl peptidase IV (DPP-IV).[5] One study did use a Tris-HCl buffer at 37°C to assess DPP-IV degradation kinetics.[2]
-
3. Common Experimental Issues
-
Question: I am observing a loss of biological activity in my PACAP (1-38) experiments. What could be the cause?
-
Answer: Loss of biological activity can stem from several factors:
-
Degradation: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or enzymatic activity in your experimental system.
-
Aggregation: Peptides can aggregate over time, especially at higher concentrations or in certain buffers, reducing the concentration of active monomeric peptide.
-
Adsorption: PACAP (1-38), being a cationic peptide, can adsorb to the surfaces of standard laboratory plastics like polypropylene (B1209903) tubes, leading to a decrease in the effective concentration of the peptide in solution.
-
Oxidation: The methionine residue at position 17 is susceptible to oxidation, which can alter the peptide's conformation and biological activity.
-
-
-
Question: How can I minimize the adsorption of PACAP (1-38) to labware?
-
Answer: To mitigate peptide loss due to adsorption, consider the following:
-
Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Including a small amount of a non-ionic detergent, such as 0.05% Tween-20, in your buffer can help to reduce surface adsorption. However, be sure to verify that the detergent does not interfere with your specific assay.
-
Preparing solutions at a slightly higher concentration to compensate for potential loss may be an option, but this should be done with caution and validated.
-
-
-
Question: How can I prevent the oxidation of the methionine residue in PACAP (1-38)?
-
Answer: To minimize oxidation:
-
Prepare solutions using degassed buffers.
-
Store aliquots under an inert gas like argon or nitrogen if long-term stability is critical.
-
Avoid exposing solutions to light and elevated temperatures.
-
Consider using a PACAP (1-38) analog where the methionine residue has been substituted with a non-oxidizable amino acid if oxidation is a persistent issue in your application.
-
-
Quantitative Data on PACAP (1-38) Stability
The stability of PACAP (1-38) is highly dependent on the storage conditions and the composition of the solution. The following table summarizes available quantitative data.
| Medium | Temperature | Time | Remaining PACAP (1-38) (%) | Reference |
| Water for Injection | +4°C | 14 days | >90% | [4] |
| 0.9% Saline Solution | +4°C | 14 days | >90% | [4] |
| Benzalkonium Chloride Solution | +4°C | 14 days | >75% | [4] |
| Thimerosal Solution | +4°C | 14 days | >75% | [4] |
| Artificial Tear Solution | +4°C | 14 days | ~50-75% | [4] |
| Water for Injection | Room Temp. | 14 days | ~50-75% | [4] |
| 0.9% Saline Solution | Room Temp. | 14 days | ~50-75% | [4] |
| Benzalkonium Chloride Solution | Room Temp. | 14 days | <25% | [4] |
| Thimerosal Solution | Room Temp. | 14 days | <25% | [4] |
| Artificial Tear Solution | Room Temp. | 14 days | <10% | [4] |
| Human Plasma | 37°C | <5 min | <50% | [2] |
| Tris-HCl buffer (with DPP-IV) | 37°C | ~30 min | ~50% | [2] |
Experimental Protocols
Protocol for Assessing PACAP (1-38) Stability by RP-HPLC
This protocol provides a general framework for monitoring the degradation of PACAP (1-38) in a buffer of interest over time.
1. Materials:
-
PACAP (1-38) peptide
-
Buffer of interest (e.g., PBS, Tris-HCl, pH 7.4)
-
Reverse-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding tubes
2. Procedure:
-
Prepare a stock solution of PACAP (1-38) in the buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several low-protein-binding tubes for each time point and temperature to be tested.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one aliquot from each temperature.
-
Analyze the samples by RP-HPLC.
-
Set the UV detector to a wavelength of 220 nm or 280 nm.
-
Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Inject a consistent volume of each sample.
-
-
Integrate the peak area of the intact PACAP (1-38) at each time point.
-
Calculate the percentage of remaining PACAP (1-38) by comparing the peak area at each time point to the peak area at time zero.
3. Data Analysis:
-
Plot the percentage of remaining PACAP (1-38) against time for each temperature.
-
From this plot, you can determine the degradation rate and the half-life of the peptide under the tested conditions.
Visualizations
Diagram of PACAP Signaling Pathway
References
Optimizing PACAP (1-38) Working Concentrations for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) for various cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for PACAP (1-38) in a new cell-based assay?
A2: The optimal concentration of PACAP (1-38) is highly dependent on the cell type, the specific PACAP receptor subtypes expressed (PAC1, VPAC1, VPAC2), and the downstream signaling pathway being investigated. A broad dose-response experiment is always recommended as a starting point. A wide range of concentrations, for example, from 0.1 nM to 1 µM, using serial dilutions is advisable to identify an effective concentration range for your specific experimental setup.[1] For some applications, concentrations can range from picomolar to micromolar.
Q2: How long should I incubate my cells with PACAP (1-38)?
A2: Incubation time is a critical variable that depends on the biological response being measured.
-
For acute effects , such as cAMP accumulation or rapid phosphorylation events (e.g., ERK phosphorylation), shorter incubation times of 5 to 15 minutes are often sufficient.[2][3]
-
For chronic effects , including changes in gene expression, cell proliferation, or neurite outgrowth, longer incubation times of 24, 48, or even 72 hours may be necessary.[4][5]
Q3: My cells are not responding to PACAP (1-38) treatment. What are the possible causes?
A3: Several factors could contribute to a lack of response:
-
Receptor Expression: Confirm that your cell line expresses the appropriate PACAP receptors (PAC1, VPAC1, or VPAC2) at sufficient levels.
-
Peptide Integrity: Ensure the PACAP (1-38) peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.[1] Prepare fresh dilutions for each experiment.
-
Solubility: Although PACAP (1-38) is generally soluble in aqueous solutions, ensure it is fully dissolved before adding it to your cell culture medium.[6]
-
Assay Sensitivity: The assay may not be sensitive enough to detect a response. Consider optimizing the assay parameters or choosing a more sensitive detection method.
Q4: I am observing high variability between my replicate wells. What can I do to improve consistency?
A4: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure a uniform number of healthy, evenly distributed cells are seeded in each well. Use cells from a consistent passage number.[1]
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the peptide and other reagents.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently. Consider not using the outer wells for critical measurements.
-
Thorough Mixing: Gently and thoroughly mix the contents of each well after adding reagents, being careful not to disturb the cell monolayer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No biological effect observed | Peptide degradation: Improper storage or handling. | Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Low or absent receptor expression: The cell line may not express PACAP receptors. | Verify receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry. | |
| Incorrect concentration range: The concentrations tested may be too low or too high (leading to receptor desensitization). | Perform a wide dose-response curve (e.g., 1 pM to 1 µM) to identify the optimal range. | |
| High background signal | Contamination: Mycoplasma or bacterial contamination can affect cell signaling. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques during experiments. |
| Reagent issues: Old or improperly stored reagents can lead to high background. | Use fresh, high-quality reagents and buffers. | |
| Cell death or toxicity | High peptide concentration: Very high concentrations of any peptide can be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic threshold of PACAP (1-38) for your cells.[1] |
| Solvent toxicity: If a solvent like DMSO is used to dissolve the peptide, high final concentrations can be toxic. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[1] Include a vehicle-only control. | |
| Inconsistent results | Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. | Use cells within a consistent and low passage number range for all experiments. |
| Incubation time variability: Inconsistent timing can affect the magnitude of the response. | Use a multichannel pipette or a automated liquid handler for simultaneous addition of reagents to ensure consistent incubation times across all wells. |
Quantitative Data Summary
The effective concentration of PACAP (1-38) varies significantly depending on the assay and cell type. The following tables summarize reported values from the literature.
Table 1: PACAP (1-38) Concentrations for Receptor Binding and Adenylyl Cyclase Activation
| Assay | Receptor | Cell Type/Membrane Source | Reported Value (IC50 / Kd) |
| Adenylyl Cyclase Stimulation | - | - | IC50 = 2 nM[6] |
| Receptor Binding | PAC1 | - | IC50 = 4 nM[7][8] |
| Receptor Binding | VPAC1 (PACAP type II receptor VIP1) | - | IC50 = 2 nM[7][8] |
| Receptor Binding | VPAC2 (PACAP type II receptor VIP2) | - | IC50 = 1 nM[7][8] |
| Receptor Binding | - | Human Neuroblastoma NB-OK-1 | Kd = 100 pM[4] |
Table 2: PACAP (1-38) Concentrations for Downstream Signaling Assays
| Assay | Cell Type | Reported Effective Concentration |
| cAMP Flux | HiTSeeker PAC1R Cell Line | EC50 = 0.513 nM[9] |
| ERK Phosphorylation | Cerebellar Granule Neurons | Maximal effect at 100 nM[10] |
| ERK Phosphorylation | Trigeminal Ganglia Glia | ~20-fold less potent than for cAMP production[11] |
| ERK Phosphorylation | HEK cells expressing PAC1 | Half-maximal response at 5-10 nM[3] |
| Calcium Influx | Grass Carp Somatotrophs | Dose-dependent increase from 0.01-1000 nM[12] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general framework for measuring PACAP (1-38)-induced cyclic AMP accumulation.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 1 mM) for a specified time (e.g., 5-10 minutes) to prevent cAMP degradation.[2]
-
PACAP (1-38) Stimulation: Add serial dilutions of PACAP (1-38) to the wells. Include a vehicle control and a positive control such as forskolin.
-
Incubation: Incubate the plate at 37°C for a short period, typically 5-15 minutes.[2]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps for detecting PACAP (1-38)-induced phosphorylation of ERK1/2.
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once confluent, serum-starve the cells (e.g., in serum-free medium or 0.5% FBS) for several hours to overnight to reduce basal ERK phosphorylation.
-
PACAP (1-38) Treatment: Treat the cells with various concentrations of PACAP (1-38) for a defined period, typically 7-15 minutes.[3][11]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the p-ERK band intensity and normalize it to the total ERK levels (using an antibody against total ERK) or a loading control like GAPDH or β-actin.
Visualizations
PACAP Signaling Pathways
Caption: PACAP (1-38) signaling pathways.
Experimental Workflow for Optimizing PACAP (1-38) Concentration
Caption: Workflow for optimizing PACAP (1-38) concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. innoprot.com [innoprot.com]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 11. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Preventing Enzymatic Degradation of PACAP(1-38) in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of PACAP(1-38) in plasma during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid loss of PACAP(1-38) bioactivity in plasma samples.
-
Question: I'm observing a rapid decrease in the biological activity of my synthetic PACAP(1-38) after incubation in plasma. What is causing this, and how can I prevent it?
-
Answer: The rapid loss of bioactivity is most likely due to enzymatic degradation. PACAP(1-38) has a very short half-life in human plasma, typically less than 5 minutes, and in some cases, as low as two minutes in mice.[1][2][3] The primary enzyme responsible for this degradation is Dipeptidyl Peptidase IV (DPP-IV), which cleaves the N-terminal dipeptide (His¹-Ser²) of PACAP(1-38).[2][4] This truncation results in PACAP(3-38), a metabolite that can act as an antagonist at PACAP receptors, thereby reducing the overall agonistic activity of your sample.[1][5] Other enzymes like neprilysin (NEP) and carboxypeptidases may also contribute to degradation at other sites within the peptide.[1][5]
To prevent this, consider the following strategies:
-
Use of Protease Inhibitors: Supplement your plasma samples with a cocktail of protease inhibitors. A general protease inhibitor cocktail should be used, but for targeted protection, a specific DPP-IV inhibitor is highly recommended.[6] For blood sample collection intended for PACAP-38 measurement, adding aprotinin (B3435010) and storing samples in an ice water bath immediately after collection can help minimize degradation.[7]
-
Chemical Modification of PACAP(1-38): If you are in the process of designing or selecting a PACAP analog for your experiments, opt for a stabilized version. N-terminal modifications, such as acetylation, can block the action of DPP-IV.[1][3][8] Other modifications, including amino acid substitutions at cleavage sites, have also been shown to enhance stability.
-
Control for Degradation in Your Assay: When measuring PACAP(1-38) levels or activity, it's crucial to have proper controls. This includes collecting plasma in tubes containing protease and DPP-IV inhibitors (like P800 tubes) to establish a baseline of intact peptide.[9]
-
Issue 2: Inconsistent results in plasma stability assays.
-
Question: My in vitro plasma stability assays for PACAP(1-38) are yielding inconsistent and variable results. How can I improve the reliability of my experiments?
-
Answer: Inconsistent results in plasma stability assays can stem from several factors related to sample handling, experimental setup, and data analysis. To improve consistency:
-
Standardize Plasma Collection and Handling: Use a consistent source of plasma (e.g., pooled human plasma from a commercial vendor) and handle it uniformly across all experiments. Thaw plasma on ice and avoid repeated freeze-thaw cycles, which can affect enzyme activity. Ensure that the collection tubes for clinical or animal samples contain appropriate anticoagulants and protease inhibitors from the moment of collection.[6][7]
-
Precise Temperature and Time Control: Enzymatic degradation is highly temperature-dependent. Maintain a constant temperature (typically 37°C) throughout the incubation period using a calibrated water bath or incubator. Time points for sample collection should be precise.
-
Optimize Peptide Concentration: The concentration of PACAP(1-38) can influence degradation kinetics. Use a concentration that is relevant to your intended application and is detectable by your analytical method.
-
Analytical Method Validation: Ensure your analytical method (e.g., RP-HPLC, LC-MS/MS) is validated for quantifying PACAP(1-38) and its metabolites. This includes assessing linearity, accuracy, and precision.
-
Include Proper Controls: Run a control sample with PACAP(1-38) in buffer without plasma to account for any non-enzymatic degradation. Also, a time-zero sample is essential to determine the initial concentration accurately.
-
Issue 3: Difficulty in interpreting degradation product analysis.
-
Question: I have identified several fragments of PACAP(1-38) in my plasma incubation samples, but I am unsure of their significance. How do I interpret these results?
-
Answer: The presence of specific fragments can provide valuable information about the enzymes degrading your peptide.
-
DPP-IV Activity: The detection of PACAP(3-38) and PACAP(5-38) is a clear indicator of DPP-IV activity.[1]
-
Endopeptidase Activity: Fragments such as PACAP(1-19), PACAP(1-20), PACAP(1-21), and PACAP(22-38) suggest cleavage by endopeptidases at internal sites.[1]
-
Carboxypeptidase Activity: The presence of fragments like PACAP(1-35) indicates the action of carboxypeptidases cleaving from the C-terminus.[1]
By identifying the primary degradation pathways, you can select more specific strategies to enhance stability. For instance, if N-terminal degradation is predominant, focusing on N-terminal modifications or specific DPP-IV inhibitors would be the most effective approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for PACAP(1-38) degradation in plasma?
A1: The primary enzyme responsible for the degradation of PACAP(1-38) in plasma is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[2][4][10] This enzyme specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) at the second position. In the case of PACAP(1-38), it removes the His¹-Ser² dipeptide.
Q2: What is the half-life of native PACAP(1-38) in human plasma?
A2: The half-life of native PACAP(1-38) in human plasma is very short, generally reported to be less than 5 minutes.[1][2][3] Some studies suggest it can range between 5 and 10 minutes.[4][5]
Q3: How can I chemically modify PACAP(1-38) to increase its stability?
A3: Several chemical modification strategies can significantly enhance the stability of PACAP(1-38):
-
N-terminal Modification: Acetylation or the addition of a hexanoyl group to the N-terminus blocks the action of DPP-IV.[1][3] Substitution of Serine at position 2 with a D-amino acid (e.g., D-Ser) also confers resistance to DPP-IV.[11]
-
Internal Amino Acid Substitution: Replacing amino acids at known endopeptidase cleavage sites can improve stability. For example, the analog Acetyl-[Ala¹⁵, Ala²⁰]PACAP38-propylamide showed a significant increase in metabolic stability.[1][8]
-
C-terminal Modification: Amidation of the C-terminus, such as with a propylamide group, can protect against carboxypeptidase degradation.[1]
-
Glycosylation: Adding a carbohydrate moiety can improve both stability and blood-brain barrier permeability.[11]
-
Cyclization: Introducing cyclic constraints, such as through hydrocarbon stapling, can stabilize the peptide's conformation and increase resistance to proteolysis.[12][13]
Q4: Are there commercially available, stabilized PACAP(1-38) analogs?
A4: Yes, several stabilized PACAP analogs have been synthesized and characterized in research settings. While availability may vary, analogs like Acetyl-[Ala¹⁵, Ala²⁰]PACAP38-polyamide have been described and used in studies.[4] Researchers often need to synthesize these modified peptides or contract a custom peptide synthesis service.
Q5: Besides DPP-IV, what other enzymes degrade PACAP(1-38)?
A5: While DPP-IV is the major enzyme, others also contribute to PACAP(1-38) degradation. Neprilysin (NEP), a neutral endopeptidase, can cleave PACAP, although PACAP(1-38) appears to be more resistant to NEP than PACAP(1-27).[14] Carboxypeptidases can also degrade PACAP(1-38) from the C-terminus.[1][5]
Data Presentation
Table 1: Half-life of PACAP(1-38) and its Analogs in Plasma
| Peptide | Modification(s) | Half-life in Plasma | Reference(s) |
| PACAP(1-38) | None (Native) | < 5 minutes | [1][2][3] |
| PACAP(1-27) | C-terminal truncation | Stable (>45 minutes) | [1][2] |
| Acetyl-[Ala¹⁵, Ala²⁰]PACAP38-propylamide | N-terminal acetylation, internal substitutions, C-terminal amidation | Significantly increased stability | [1][8] |
| [R¹⁵,²⁰,²¹ , L¹⁷]-PACAP38 | Internal substitutions | 42% reduction in degradation kinetics compared to native PACAP38 | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of PACAP(1-38)
Objective: To determine the degradation rate and half-life of PACAP(1-38) in plasma.
Materials:
-
PACAP(1-38) peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Pooled human plasma (or species-specific plasma) with anticoagulant (e.g., EDTA, heparin)
-
Incubator or water bath at 37°C
-
Reaction tubes (e.g., polypropylene (B1209903) microcentrifuge tubes)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system (optional, for metabolite identification)
Procedure:
-
Pre-warm the plasma to 37°C.
-
Prepare a working solution of PACAP(1-38) in an appropriate buffer.
-
Initiate the reaction by adding a small volume of the PACAP(1-38) working solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM). Vortex briefly to mix.
-
Immediately withdraw an aliquot for the time-zero (T=0) point and transfer it to a tube containing the quenching solution. Vortex to stop the enzymatic reaction.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction as in step 4.
-
After the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Analyze the supernatant from each time point by RP-HPLC to quantify the remaining intact PACAP(1-38). Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
Plot the percentage of remaining PACAP(1-38) against time.
-
Calculate the half-life (t½) from the degradation curve.
Protocol 2: Bioassay for PACAP Receptor Activation (cAMP Measurement)
Objective: To assess the biological activity of stabilized PACAP(1-38) analogs by measuring cyclic AMP (cAMP) production in cells expressing PACAP receptors.
Materials:
-
Cell line expressing PAC1, VPAC1, or VPAC2 receptors (e.g., CHO cells)
-
Cell culture medium and supplements
-
PACAP(1-38) and stabilized analogs
-
Assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and allow them to attach overnight.[11]
-
The next day, remove the culture medium and wash the cells with assay buffer.
-
Add fresh assay buffer to the cells and incubate for a short period to equilibrate.
-
Prepare serial dilutions of your PACAP(1-38) standard and stabilized analogs in the assay buffer.
-
Add the peptide solutions to the wells in triplicate. Include a negative control (buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the kit protocol.
-
Plot the cAMP concentration against the peptide concentration and determine the EC₅₀ value for each peptide to compare their potency.
Visualizations
Caption: PACAP(1-38) signaling through the PAC1 receptor.[10][16][17][18]
Caption: Workflow for developing stabilized peptide analogs.[19][20][21]
Caption: Logical relationships of PACAP degradation prevention methods.
References
- 1. ovid.com [ovid.com]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PACAP-38 and PAC1 Receptor Alterations in Plasma and Cardiac Tissue Samples of Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel stable PACAP analogs with potent activity towards the PAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 12. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating peptide (PACAP-27, but not PACAP-38) degradation by the neutral endopeptidase EC 3.4.24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of PACAP38 analogue with improved stability: physicochemical and in vitro/in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PACAP (1-38) Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) across the blood-brain barrier (BBB).
Section 1: Intranasal (IN) Delivery of PACAP (1-38)
Intranasal administration is a non-invasive method that allows for direct nose-to-brain delivery, bypassing the blood-brain barrier to a certain extent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of intranasal PACAP delivery over systemic administration?
A1: The primary advantages of intranasal (IN) delivery include:
-
Bypassing the BBB: It allows direct access to the central nervous system (CNS), potentially reducing systemic exposure and side effects.[3][4]
-
Rapid Onset of Action: IN delivery can result in rapid delivery of PACAP to the brain, often within 5 to 15 minutes.[1]
-
Non-Invasiveness: It is a non-invasive and clinically applicable administration route.[1][2]
-
Reduced Peripheral Degradation: It helps to circumvent the rapid degradation of PACAP in the bloodstream, where it has a half-life of less than 5 minutes.[1][5]
Q2: Which brain regions show the highest uptake of PACAP after intranasal administration?
A2: Studies have shown that the occipital cortex and striatum are among the regions with the highest uptake of intranasally administered PACAP.[6] The distribution can be different from traditional distribution patterns seen with other compounds, where the olfactory bulb often shows the highest concentration.[6]
Q3: Can the brain region targeting of intranasally delivered PACAP be modulated?
A3: Yes, the use of excipients like cyclodextrins can influence the brain regions that take up PACAP.[1][6] For example, β-cyclodextrin has been shown to increase uptake in the occipital cortex and hypothalamus, while α-cyclodextrin increases uptake in the olfactory bulb.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low brain concentration of PACAP | - Inefficient delivery technique.- Rapid clearance from the nasal cavity.- Degradation by nasal enzymes. | - Optimize the volume and concentration of the PACAP solution. A common protocol uses 5 µL/nostril of a 1 µg/µL solution.[1]- Use a mucoadhesive formulation to increase residence time in the nasal cavity.- Co-administer with a vasoconstrictor like epinephrine (B1671497) to reduce systemic absorption.[1]- Consider using enzyme inhibitors, although this requires careful optimization. |
| High variability in experimental results | - Inconsistent administration technique.- Animal-to-animal differences in nasal cavity anatomy.- Incorrect head positioning during administration. | - Ensure consistent administration technique by using a micropipette with a flexible tip.- Standardize the age and weight of the animals used in the study.- Position the animal on its back with its head tilted back to facilitate delivery to the olfactory region. |
| Observed peripheral side effects | - Significant absorption into the systemic circulation. | - Reduce the volume of administration to minimize runoff into the pharynx and subsequent ingestion.- Co-administer with a vasoconstrictor to limit systemic absorption.[1] |
Section 2: Nanoparticle-Mediated Delivery of PACAP (1-38)
Encapsulating PACAP in nanocarriers like liposomes can protect it from enzymatic degradation and facilitate its transport across the BBB.[1][7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the benefits of using nanoparticles for PACAP delivery?
A1: Nanoparticle-based systems offer several advantages:
-
Protection from Degradation: Encapsulation protects PACAP from rapid degradation by plasma endopeptidases.[1][7]
-
Controlled Release: Nanocarriers can be designed for controlled and sustained release of PACAP.[1]
-
Enhanced BBB Penetration: Functionalizing nanoparticles with specific ligands (e.g., transferrin receptor antibodies, gH625 peptide) can facilitate receptor-mediated transcytosis across the BBB.[8][9][10]
-
Biocompatibility and Biodegradability: Many nanocarrier systems are made from biocompatible and biodegradable materials.[1]
Q2: What types of nanoparticles have been used for PACAP delivery?
A2: Liposomes are a commonly investigated nanocarrier for PACAP delivery.[8][9][10] These can be further functionalized with peptides, such as the herpes virus-derived gH625 peptide, to enhance BBB penetration.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of PACAP | - Suboptimal formulation parameters (e.g., lipid composition, pH, ionic strength).- PACAP instability during the encapsulation process. | - Systematically vary the formulation parameters to optimize encapsulation.- Use a gentle encapsulation method, such as thin-film hydration followed by extrusion.- Ensure the pH of the buffer is appropriate for PACAP stability. |
| Poor in vivo stability of nanoparticles | - Rapid clearance by the reticuloendothelial system (RES).- Premature release of PACAP from the nanoparticle. | - Pegylate the surface of the nanoparticles to create a "stealth" coating and reduce RES uptake.[11]- Optimize the lipid composition to enhance the stability of the nanoparticle structure.- Cross-link the nanoparticle components to prevent premature disassembly. |
| Inefficient BBB crossing | - Lack of a specific targeting moiety.- Insufficient surface charge or incorrect size of the nanoparticles. | - Functionalize the nanoparticle surface with ligands that target receptors on the BBB endothelium (e.g., transferrin receptor, insulin (B600854) receptor).- Optimize the size and zeta potential of the nanoparticles. A size range of 100-200 nm is often targeted for brain delivery. |
Section 3: Chemical Modification of PACAP (1-38)
Modifying the chemical structure of PACAP can improve its stability and ability to cross the BBB.[2][4][5][8][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the common chemical modification strategies for PACAP?
A1: Common strategies include:
-
Glycosylation: Adding sugar moieties to the peptide can enhance its stability, BBB permeability, and overall biological activity.[11][12]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the half-life of the peptide in circulation.[11]
-
Lipidation: Conjugating fatty acids can improve membrane interaction and stability.[11]
-
Development of Analogs: Creating synthetic analogs with altered amino acid sequences can improve receptor selectivity and resistance to enzymatic degradation.[1][5]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Fusing PACAP with CPPs, such as the TAT peptide, can enhance its ability to cross cell membranes, including the BBB.[2][4]
Q2: How does glycosylation improve PACAP's properties for brain delivery?
A2: Glycosylation has been shown to improve the stability and BBB permeability of peptide-based drugs.[11] This strategy can convert endogenous peptides into more robust and efficacious drug candidates.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity after modification | - The modification site is critical for receptor binding.- The modification alters the peptide's conformation. | - Perform structure-activity relationship (SAR) studies to identify non-critical sites for modification.- Use molecular modeling to predict the impact of modifications on peptide structure and receptor interaction.- Test a variety of modification strategies and linker chemistries. |
| Low yield of the modified peptide | - Inefficient conjugation chemistry.- Degradation of the peptide during the reaction. | - Optimize the reaction conditions (e.g., pH, temperature, reactant concentrations).- Use a milder conjugation chemistry.- Purify the peptide under conditions that maintain its stability. |
| Unfavorable pharmacokinetic profile | - The modification leads to rapid clearance or poor distribution. | - Systematically evaluate different types of modifications (e.g., different sugars for glycosylation, different lengths of PEG chains for PEGylation).- Conduct detailed pharmacokinetic studies in animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of the modified peptide. |
Data Presentation
Table 1: Comparison of PACAP (1-38) Brain Uptake with Different Delivery Strategies
| Delivery Strategy | Animal Model | Brain Region(s) of Interest | Key Quantitative Finding | Reference |
| Intranasal Administration | SAMP8 Mice (Alzheimer's Model) | Occipital Cortex, Striatum | Peak uptake of ~2-4% of the injected dose per gram of brain region. | [6] |
| Intravenous Administration | Mice | Whole Brain | Brain uptake rate of 2.86 ± 0.57 µL/g-min under normal conditions. | [13] |
| gH625-Liposome Delivery (IV) | Rats | Brain | Demonstrated release of rhodaminated PACAP27 across the BBB. | [7] |
Experimental Protocols
Protocol 1: Intranasal Administration of PACAP (1-38) in Mice
Objective: To deliver PACAP (1-38) to the brain via the intranasal route.
Materials:
-
PACAP (1-38) peptide
-
Sterile saline (0.9% NaCl) or a suitable vehicle (e.g., saline with citric acid, disodium (B8443419) phosphate, and benzalkonium chloride)[1]
-
Micropipette with a flexible tip
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of PACAP solution: Dissolve PACAP (1-38) in the chosen vehicle to the desired concentration (e.g., 1 µg/µL).[1]
-
Anesthesia: Lightly anesthetize the mouse.
-
Positioning: Place the mouse in a supine position with its head tilted back slightly.
-
Administration: Using a micropipette with a flexible tip, slowly administer a small volume (e.g., 5 µL) of the PACAP solution into one nostril.[1] Alternate between nostrils with a short interval in between if delivering a larger total volume.
-
Recovery: Keep the mouse in the supine position for a few minutes to allow for absorption before returning it to its cage for recovery from anesthesia.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the ability of PACAP (1-38) formulations to cross an in vitro model of the BBB.
Materials:
-
Transwell inserts with a microporous membrane
-
Cell culture medium
-
PACAP (1-38) formulation to be tested
-
Fluorescently labeled dextran (B179266) (as a marker of paracellular permeability)
-
Transepithelial electrical resistance (TEER) meter
-
Detection method for PACAP (e.g., ELISA, radioimmunoassay)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts and culture them until they form a confluent monolayer.
-
Barrier Integrity Measurement: Measure the TEER of the cell monolayer to confirm the formation of tight junctions. A high TEER value is indicative of a tight barrier. Also, assess the permeability to a fluorescently labeled dextran; low permeability confirms barrier integrity.
-
Permeability Assay:
-
Replace the medium in the apical chamber with a fresh medium containing the PACAP (1-38) formulation.
-
At various time points, collect samples from the basolateral chamber.
-
-
Quantification: Quantify the concentration of PACAP (1-38) in the basolateral samples using a suitable detection method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of PACAP transport across the cell monolayer.
Visualizations
Caption: Comparison of systemic vs. targeted PACAP delivery strategies to the brain.
Caption: Experimental workflow for developing and testing nanoparticle-based PACAP delivery.
Caption: Simplified PACAP signaling pathway leading to neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | gH625-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
- 8. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gH625-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of controlled cortical impact on the passage of pituitary adenylate cyclase activating polypeptide (PACAP) across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
minimizing potential off-target effects of PACAP (1-38) in vivo.
Technical Support Center: PACAP (1-38) In Vivo Applications
Welcome to the technical support center for researchers utilizing Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) in vivo. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design experiments that maximize therapeutic efficacy while minimizing potential off-target effects.
Section 1: Understanding PACAP Signaling and Off-Target Effects
This section addresses fundamental questions about the PACAP system and the origins of its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for PACAP(1-38), and how do they contribute to off-target effects?
A: PACAP(1-38) exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs).[1] Understanding their binding profiles is critical to isolating desired therapeutic actions from unwanted side effects.
-
PAC1 Receptor (PAC1R): This is the PACAP-preferring receptor. It binds PACAP(1-38) and its shorter form, PACAP(1-27), with very high affinity (Kd ≈ 0.5 nM).[1] In contrast, its affinity for a related neuropeptide, Vasoactive Intestinal Peptide (VIP), is 400-1,000 times lower.[1][2][3] Many of the desired neuroprotective and regenerative effects of PACAP are mediated through the PAC1 receptor.[4][5]
-
VPAC1 & VPAC2 Receptors (VPAC1R & VPAC2R): These receptors bind both PACAP and VIP with similarly high affinity (Kd ≈ 1 nM).[1][6] They are widely distributed in peripheral tissues. Activation of VPAC receptors, particularly VPAC2R, is associated with many of the common off-target effects of systemic PACAP administration, including vasodilation, hypotension, tachycardia, and intestinal water retention.[4][7]
Therefore, the primary challenge in using PACAP(1-38) therapeutically is its "mixed agonism"—while it activates the desired PAC1 receptors, it simultaneously activates VPAC1 and VPAC2 receptors, leading to a range of systemic, off-target effects.[4]
Figure 1. PACAP(1-38) signaling and downstream effects.
Table 1: Comparative Binding Affinities of PACAP and VIP
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| PACAP(1-38) | PAC1 | ~0.5 nM | [1] |
| VPAC1 | ~1.0 nM | [1] | |
| VPAC2 | ~1.0 nM | [1] | |
| VIP | PAC1 | >500 nM | [1] |
| VPAC1 | ~1.0 nM | [1] |
| | VPAC2 | ~1.0 nM |[1] |
Section 2: Troubleshooting Guide for In Vivo Experiments
This guide provides solutions to common problems encountered during in vivo studies with PACAP(1-38).
Issue: Significant systemic side effects (e.g., cardiovascular, gastrointestinal) are observed after administration.
This is the most common challenge and typically results from the activation of peripheral VPAC1 and VPAC2 receptors.
Q2: How can I improve the receptor selectivity to favor PAC1 activation?
A: The most effective strategy is to use a synthetic PACAP analog designed for higher PAC1 receptor selectivity. Researchers have developed numerous analogs with modifications that decrease their affinity for VPAC receptors while maintaining or even enhancing their action at PAC1 receptors.[5][7] This approach directly targets the molecular cause of the off-target effects.
Table 2: Examples of PACAP Analogs with Improved Properties
| Analog | Key Modification(s) | Primary Advantage(s) | Key Finding |
|---|---|---|---|
| Ac-[Phe(pI)6, Nle17]PACAP(1–27) | N-terminal acetylation, substitutions at positions 6 & 17 | Enhanced PAC1 affinity/selectivity | Exerted potent neuroprotection with reduced cardiovascular side effects in a Parkinson's model.[7] |
| acetyl-[Ala15, Ala20]PACAP38-propylamide | N-terminal acetylation, substitutions at 15 & 20, C-terminal propylamide | Increased metabolic stability; potent PAC1 agonism | Showed improved resistance to degradation and acted as a super-agonist at the PAC1 receptor.[8][9] |
| Glycopeptide Analogs (e.g., 2LS80Mel) | Glycosylation | Improved BBB penetration and pharmacokinetics | Demonstrated potent neuroprotective and anti-inflammatory activity in models of TBI and Parkinson's.[4][7] |
Q3: What alternative delivery methods can reduce systemic exposure and associated side effects?
A: If using native PACAP(1-38) is necessary, or to further enhance the safety profile of an analog, targeted delivery is recommended. The goal is to deliver the peptide directly to the central nervous system (CNS), bypassing systemic circulation.
-
Nose-to-Brain (Intranasal) Delivery: This non-invasive route is highly effective for CNS-targeted therapies.[10] It allows PACAP to travel along olfactory and trigeminal nerve pathways directly to the brain, significantly reducing peripheral exposure and side effects.[7][11] Studies have shown it to be an efficient method for reducing infarct volume after stroke in animal models.[11]
-
Novel Formulations: Encapsulating PACAP in delivery vehicles like liposomes or nanoparticles can improve its pharmacokinetic profile and help it cross the blood-brain barrier (BBB) more effectively, concentrating its effects in the CNS.[12][13]
Figure 2. Logical workflow comparing delivery strategies.
Issue: Poor therapeutic efficacy at doses that do not cause side effects.
This problem often arises from the poor pharmacokinetic properties of the native PACAP(1-38) peptide.
Q4: My PACAP(1-38) seems to be degrading too quickly in vivo. How can I improve its stability?
A: Native PACAP(1-38) has a very short plasma half-life of less than 5 minutes.[7][14] It is rapidly cleaved and inactivated by enzymes, most notably dipeptidyl peptidase-IV (DPP-IV).[7][8] This rapid degradation means that a high initial dose is required to achieve a therapeutic concentration at the target site, which in turn increases the risk of off-target effects.
Strategies to improve stability include:
-
N-terminal Modification: Acetylation of the N-terminus blocks the action of DPP-IV, significantly enhancing resistance to degradation.[8]
-
Amino Acid Substitution: Replacing amino acids at known cleavage sites (e.g., substituting Alanine at positions 15 and 20) can improve stability in plasma.[9]
-
C-terminal Modification: Adding a propylamide group to the C-terminus can also confer resistance to peptidases.[8]
Many of the analogs listed in Table 2 were designed with these stability-enhancing modifications.
Figure 3. Logic of how chemical modifications improve the therapeutic profile.
Q5: How do I establish an optimal dose-response curve to maximize on-target effects while minimizing off-target ones?
A: A careful dose-escalation study is essential. The goal is to identify the lowest effective dose that produces the desired therapeutic outcome without triggering significant side effects.
-
Select Endpoints: Clearly define your primary (therapeutic) endpoint (e.g., reduction in lesion size, improvement in a behavioral task) and your secondary (safety/off-target) endpoints (e.g., heart rate, blood pressure, signs of GI distress).
-
Start Low: Begin with a very low dose, based on literature reports for a similar application, and escalate the dose in subsequent cohorts of animals.
-
Monitor Both Endpoints: At each dose level, meticulously measure both the therapeutic and the safety endpoints.
-
Determine Therapeutic Window: Plot the dose-response curves for both on-target and off-target effects. The "therapeutic window" is the range of doses that provides a significant therapeutic benefit with an acceptable level of side effects. For example, a study on post-stroke treatment found that a single intranasal dose of 10 µg (1 µg/µL) was most effective at reducing lesion volume without causing systemic issues.[11]
Section 3: Key Experimental Protocols
Protocol 1: General Method for In Vivo Dose-Response Study
This protocol outlines a framework for determining the optimal dose of a PACAP analog in a rodent model.
-
Animal Model: Select the appropriate species and disease model for your research question (e.g., C57BL/6 mice for a stroke model). Acclimate animals according to institutional guidelines.
-
Dose Preparation: Prepare several dilutions of your PACAP analog in sterile saline (0.9% NaCl). For a novel compound, consider logarithmic or semi-logarithmic dose spacing (e.g., 0.1, 1, 10, 100 µg/kg).
-
Group Allocation: Randomly assign animals to treatment groups, including a vehicle control group (saline only) and at least 3-4 dose level groups (n=6-10 animals per group is typical).
-
Administration: Administer the compound via the chosen route (e.g., intravenous, intraperitoneal, or intranasal).
-
Monitoring Off-Target Effects:
-
Cardiovascular: Immediately following administration and at set time points (e.g., 5, 15, 30, 60 minutes), monitor heart rate and blood pressure using a non-invasive tail-cuff system or telemetry implants for continuous monitoring.
-
Behavioral: Observe animals for signs of distress, flushing (a sign of vasodilation), or altered locomotor activity.
-
-
Assessing On-Target Effects: At a pre-determined time point relevant to the disease pathophysiology (e.g., 24 or 48 hours post-injury), assess the therapeutic outcome.
-
Histology: Perfuse the animals and collect target tissue (e.g., brain) for analysis of infarct volume, cell survival, or inflammatory markers.
-
Behavioral Testing: Perform relevant functional tests (e.g., rotarod for motor coordination, Morris water maze for memory).
-
-
Data Analysis: For each dose, calculate the mean and standard error for both on-target and off-target measures. Use ANOVA followed by post-hoc tests to determine the lowest dose that produces a significant therapeutic effect and the dose at which significant side effects emerge.
Protocol 2: Intranasal (IN) Administration in Mice
This protocol is adapted from methods shown to be effective for CNS delivery.[11]
-
Reagents & Equipment:
-
PACAP solution (e.g., 1 µg/µL in 0.9% NaCl).
-
Micropipette with fine-point tips (20 µL capacity).
-
Anesthetic (e.g., isoflurane).
-
-
Procedure:
-
Lightly anesthetize the mouse until respiration is slow and regular. Avoid deep anesthesia, which can suppress the swallowing reflex.
-
Position the animal in a supine position with its head held steady.
-
Using the micropipette, apply a small drop (e.g., 2-3 µL) of the PACAP solution to the opening of one nostril.
-
Allow the animal to inhale the droplet completely. You will see the chest rise and fall with inhalation.
-
Alternate between nostrils, applying small droplets every 2 minutes, until the total desired volume (e.g., 10 µL total) has been administered. Administering the total volume slowly in small aliquots is critical for efficient nose-to-brain transport.
-
Keep the animal in a supine position for a few minutes post-administration to allow for absorption before returning it to its cage for recovery.
-
References
- 1. bachem.com [bachem.com]
- 2. Frontiers | Molecular Basis of Class B GPCR Selectivity for the Neuropeptides PACAP and VIP [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 5. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of vascular relaxation and receptor binding by PACAP and VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease [mdpi.com]
- 13. Frontiers | gH625-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
- 14. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome [frontiersin.org]
appropriate vehicle solutions for PACAP (1-38) in animal studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate vehicle solutions for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and appropriate vehicle for in vivo administration of PACAP (1-38)?
A1: The most widely used and generally recommended vehicle for in vivo administration of PACAP (1-38) is sterile, isotonic saline (0.9% NaCl).[1][2][3][4] This vehicle is appropriate for various administration routes, including intravenous, intraperitoneal, and direct microinjections into the brain.[2][4][5] For intracerebroventricular (i.c.v.) injections, artificial cerebrospinal fluid (aCSF) is also a suitable vehicle.[6]
Q2: How should I reconstitute lyophilized PACAP (1-38)?
A2: Lyophilized PACAP (1-38) should be reconstituted using a sterile solvent and aseptic techniques.[7] The preferred solvent for injections is bacteriostatic water, which contains a preservative to prevent microbial growth.[8] Alternatively, sterile water or sterile saline can be used.[1][8] When reconstituting, gently introduce the solvent down the side of the vial to avoid damaging the peptide; do not forcefully blast the powder with the solvent.[8] Avoid vigorous shaking. Instead, gently swirl or roll the vial to facilitate dissolution.[7][8]
Q3: What is the solubility of PACAP (1-38)?
A3: PACAP (1-38) is soluble in water.[9][10] The reported solubility can vary depending on the salt form of the peptide. For instance, the trifluoroacetate (B77799) salt has a reported solubility of 1 mg/mL in water, while another source indicates solubility up to 0.90 mg/mL.[10] The free acid form is reported to be soluble in water at concentrations equal to or greater than 100 mg/mL and in DMSO at 100 mg/mL.[9]
Q4: How should I store PACAP (1-38) solutions?
A4: Proper storage is critical to maintain the peptide's stability.[7] Once reconstituted, solutions should be kept refrigerated at 2°C to 8°C (36°F to 46°F) and protected from direct sunlight.[8] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][11] Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they are stable for about one month.[9][11]
Q5: What is the stability of PACAP (1-38) in vivo?
A5: PACAP (1-38) is susceptible to rapid degradation in vivo, primarily by the enzyme dipeptidyl peptidase IV (DPP IV).[12][13] In human plasma, PACAP (1-38) has a very short half-life of less than 5 minutes.[13] This rapid degradation can impact experimental outcomes. To mitigate this, some studies have utilized N-terminally modified analogs of PACAP that are resistant to DPP IV cleavage.[12][14]
Troubleshooting Guide
Problem: My lyophilized PACAP (1-38) powder is not dissolving completely in the vehicle.
-
Solution 1: Gentle Agitation. Ensure you are not shaking the vial vigorously, as this can cause aggregation.[7] Instead, gently roll or swirl the vial to help the peptide dissolve.[8]
-
Solution 2: Allow Time. Let the solution sit for 15-30 minutes after adding the solvent to allow for complete dissolution.[7]
-
Solution 3: Slight Warming. For peptides that are difficult to dissolve, slight warming of the solution may be helpful.[7] However, be cautious as high temperatures can degrade the peptide.[15]
-
Solution 4: Sonication. For preparing concentrated stock solutions, particularly in water or DMSO, brief sonication may be required as indicated by some suppliers.[9][11] Always check the supplier's specific recommendations.
Problem: I am observing high variability or inconsistent results in my animal studies.
-
Cause 1: Peptide Degradation. Inconsistent results may stem from peptide degradation due to improper storage or handling. Ensure you are following correct storage procedures, avoiding repeated freeze-thaw cycles, and protecting the peptide from light.[7][8] Consider the rapid in vivo degradation by DPP IV and its potential impact on your experimental paradigm.[13]
-
Cause 2: Inaccurate Dosing. This can result from incomplete dissolution or inaccurate calculations during reconstitution.[15] Double-check your calculations for concentration and ensure the peptide is fully dissolved before administration.
-
Cause 3: Contamination. Bacterial contamination can degrade the peptide and cause inflammatory responses in animals, confounding results. Always use sterile techniques, solvents, and equipment during reconstitution and administration.[7] Using bacteriostatic water can help prevent contamination in multi-dose vials.[8]
Problem: How can I prevent contamination of my PACAP (1-38) solution?
-
Solution 1: Aseptic Technique. Work in a clean environment, such as a laminar flow hood, and use sterile equipment (syringes, pipette tips, vials).[7]
-
Solution 2: Use Appropriate Solvents. For injections, use sterile, pyrogen-free solvents like bacteriostatic water, sterile water for injection, or sterile saline.[8] Bacteriostatic water is recommended for multi-use vials as it contains a preservative.[8]
-
Solution 3: Filtration. For stock solutions prepared in water, it is a good practice to filter the final solution through a 0.22 μm sterile filter before use or storage.[9][11]
Quantitative Data Summary
Table 1: Solubility of PACAP (1-38) in Various Solvents
| Solvent | PACAP Form | Reported Solubility | Reference(s) |
| Water (H₂O) | Free Acid | ≥ 100 mg/mL | [9][11] |
| Water (H₂O) | Trifluoroacetate Salt | 1 mg/mL | [10] |
| Water (H₂O) | Not Specified | 0.90 mg/mL | |
| DMSO | Free Acid | 100 mg/mL (ultrasonication may be needed) | [9] |
| Saline (0.9% NaCl) | Not Specified | Commonly used; specific solubility data not provided, but sufficient for typical in vivo doses. | [1][2][4] |
| Artificial Cerebrospinal Fluid (aCSF) | Not Specified | Commonly used for i.c.v. administration; sufficient for typical doses. | [6] |
Table 2: Recommended Storage Conditions for PACAP (1-38)
| Form | Temperature | Duration | Reference(s) |
| Lyophilized Powder | Room Temperature | ~1 month | [8] |
| Lyophilized Powder | 4°C (39°F) | >1 month (for longer-term storage) | [8] |
| Lyophilized Powder | -20°C or -80°C | 1-2 years | [11] |
| Reconstituted Solution | 2°C to 8°C (36°F-46°F) | Up to 28 days (with bacteriostatic water) | [8] |
| Reconstituted Solution | -20°C | 1 month (aliquoted) | [9][11] |
| Reconstituted Solution | -80°C | 6 months (aliquoted) | [9][11] |
Experimental Protocols
Protocol: Reconstitution of Lyophilized PACAP (1-38) for In Vivo Injection
Materials:
-
Vial of lyophilized PACAP (1-38)
-
Sterile vehicle (e.g., Bacteriostatic Water for Injection or 0.9% Sterile Saline)
-
Sterile syringes and needles
-
Alcohol prep pads
-
Sterile, single-use microcentrifuge tubes (if aliquoting)
Procedure:
-
Preparation: Sanitize your work area. Wash your hands thoroughly. Allow the lyophilized peptide vial and the sterile vehicle to come to room temperature if they were refrigerated.
-
Sterilization: Wipe the rubber stoppers of both the peptide vial and the vehicle vial with an alcohol prep pad.[8]
-
Calculate Volume: Determine the volume of vehicle needed to achieve the desired final concentration of your PACAP (1-38) solution.[15] For example, to make a 1 mg/mL solution from a 5 mg vial, you would add 5 mL of vehicle.
-
Draw Solvent: Using a sterile syringe, draw up the calculated volume of the vehicle. To make this easier, you can first inject an equal volume of air into the vehicle vial to create positive pressure.[8]
-
Reconstitute Peptide: Carefully insert the needle through the center of the PACAP (1-38) vial's rubber stopper. Angle the needle so that the vehicle runs slowly down the inside wall of the vial.[8] Do not inject the vehicle directly onto the lyophilized powder with force.
-
Dissolve Peptide: Gently swirl or roll the vial between your hands until the powder is completely dissolved.[7] Do not shake vigorously.[8] Allow the solution to sit for several minutes to ensure full dissolution.[7] The resulting solution should be clear and free of particulates.
-
Storage/Use:
-
Immediate Use: The solution is ready for administration.
-
Short-Term Storage: Store the vial in the refrigerator at 2-8°C for up to 28 days (if using bacteriostatic water).[8]
-
Long-Term Storage: For longer-term storage, it is best to aliquot the solution into single-use sterile tubes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][11]
-
Visual Guides
Caption: Workflow for selecting an appropriate vehicle for PACAP (1-38).
Caption: Workflow for PACAP (1-38) reconstitution and handling.
References
- 1. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. PACAP intraperitoneal treatment suppresses appetite and food intake via PAC1 receptor in mice by inhibiting ghrelin and increasing GLP-1 and leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jpt.com [jpt.com]
- 8. Proper Peptide Prep. How to prepare, store, and dose… | by Katie Johnson | Medium [medium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scielo.br [scielo.br]
- 13. ovid.com [ovid.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. elementsarms.com [elementsarms.com]
recommended long-term storage conditions for lyophilized PACAP (1-38).
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental use of lyophilized Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized PACAP (1-38)?
A1: For optimal long-term stability, lyophilized PACAP (1-38) should be stored at or below -20°C. Several suppliers guarantee the stability of the peptide for multiple years under these conditions. It is also crucial to protect the lyophilized powder from moisture and light.
Q2: How should I reconstitute lyophilized PACAP (1-38)?
A2: Lyophilized PACAP (1-38) is typically reconstituted with sterile, distilled water or a buffer appropriate for your experimental setup. To avoid potential aggregation, it is recommended to gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking.
Q3: What is the stability of PACAP (1-38) once it is reconstituted?
A3: The stability of reconstituted PACAP (1-38) in solution is dependent on the storage temperature and the solvent. For short-term storage (up to a few days), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at or below -20°C to prevent degradation from repeated freeze-thaw cycles. Studies have shown that PACAP (1-38) has greater stability in aqueous solutions and 0.9% saline at 4°C compared to room temperature, with 80-90% of the peptide remaining intact after two weeks at 4°C.[1][2]
Q4: What are the primary signaling pathways activated by PACAP (1-38)?
A4: PACAP (1-38) exerts its biological effects by binding to G protein-coupled receptors (GPCRs), primarily the PAC1 receptor, and with lower affinity to VPAC1 and VPAC2 receptors. Activation of these receptors initiates two main signaling cascades:
-
Adenylate Cyclase (AC) Pathway: Binding to Gs-coupled receptors activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.
-
Phospholipase C (PLC) Pathway: Binding to Gq-coupled receptors activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
These pathways can also cross-talk and activate other downstream effectors like the MAPK/ERK pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or No Biological Activity | 1. Improper Storage: The lyophilized peptide or reconstituted solution was not stored at the recommended temperature. 2. Degradation: The peptide has degraded due to multiple freeze-thaw cycles or prolonged storage at room temperature. 3. Incorrect Reconstitution: The peptide was reconstituted in an inappropriate solvent or at an incorrect concentration. | 1. Always store lyophilized PACAP (1-38) at -20°C or below. Aliquot reconstituted solutions and store at -20°C or below. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Reconstitute in sterile, distilled water or a recommended buffer. Confirm the final concentration. |
| Peptide Aggregation Upon Reconstitution | 1. High Concentration: The peptide was reconstituted at a concentration that is too high. 2. Improper Mixing: Vigorous shaking can cause aggregation. | 1. Reconstitute at a standard concentration (e.g., 1 mg/mL) and then dilute further for your experiments. 2. Gently swirl or pipette up and down to dissolve the peptide. If aggregation persists, brief sonication in a water bath may help. |
| Inconsistent Experimental Results | 1. Peptide Instability in Media: PACAP (1-38) can be unstable in certain cell culture media or in the presence of serum due to enzymatic degradation. 2. Variable Cell Response: Cell passage number, density, or health can affect the response to PACAP (1-38). | 1. Prepare fresh dilutions of PACAP (1-38) in your experimental buffer or media immediately before use. Minimize the time the peptide spends in serum-containing media before application to cells. 2. Use cells within a consistent passage number range and ensure consistent cell seeding densities and health. |
Below is a troubleshooting workflow to address common issues encountered during experiments with PACAP (1-38).
Experimental Protocols
Protocol 1: Stability Assessment of Reconstituted PACAP (1-38)
This protocol outlines a method to assess the stability of reconstituted PACAP (1-38) over time at different storage temperatures.
Materials:
-
Lyophilized PACAP (1-38)
-
Sterile, distilled water or 0.9% saline
-
Microcentrifuge tubes
-
Incubators or water baths set at 4°C and room temperature (e.g., 22°C)
-
High-Performance Liquid Chromatography (HPLC) system or a relevant bioassay (e.g., cAMP accumulation assay)
Procedure:
-
Reconstitute a vial of lyophilized PACAP (1-38) to a known concentration (e.g., 1 mg/mL) with sterile, distilled water.
-
Aliquot the reconstituted solution into multiple microcentrifuge tubes.
-
Designate a set of aliquots for each time point and temperature condition to be tested (e.g., Day 0, Day 3, Day 7, Day 14 at 4°C and room temperature).
-
Immediately analyze the "Day 0" sample to establish the initial concentration and purity of the peptide.
-
Store the remaining aliquots at their designated temperatures.
-
At each subsequent time point, retrieve the corresponding aliquots from each temperature condition.
-
Analyze the samples using HPLC to determine the percentage of intact PACAP (1-38) remaining relative to the Day 0 sample. Alternatively, perform a bioassay to assess the biological activity at each time point.
-
Plot the percentage of remaining peptide or biological activity against time for each storage condition to determine the stability profile.
Protocol 2: cAMP Accumulation Bioassay
This protocol provides a general method for determining the biological activity of PACAP (1-38) by measuring its ability to stimulate cAMP production in cultured cells expressing a PACAP receptor.
Materials:
-
Cultured cells expressing PAC1, VPAC1, or VPAC2 receptors (e.g., PC12, HEK293 cells transfected with the receptor)
-
Cell culture medium
-
PACAP (1-38) standard and test samples
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer (compatible with the cAMP assay kit)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 20-30 minutes) to inhibit the degradation of cAMP.
-
Prepare serial dilutions of the PACAP (1-38) standard and your test samples in the assay medium.
-
Add the different concentrations of PACAP (1-38) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium with no PACAP).
-
After the incubation, aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Determine the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the PACAP (1-38) concentration.
-
Calculate the EC50 (half-maximal effective concentration) value to quantify the potency of your PACAP (1-38) sample.
Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by PACAP (1-38).
References
addressing and reducing variability in PACAP (1-38) experimental outcomes.
Welcome to the technical support center for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and reducing variability in experimental outcomes. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle my PACAP (1-38) peptide to ensure its stability?
A1: Proper storage and handling are critical for maintaining the bioactivity of PACAP (1-38) and ensuring reproducible results.
-
Storage of Lyophilized Powder: Upon receipt, lyophilized PACAP (1-38) should be stored at -20°C or -80°C.[1][2] Under these conditions, the powder is stable for up to two years.[2]
-
Reconstitution: Reconstitute the peptide in sterile, purified water.[2][3] For some applications, a buffer or saline solution may be used, where it also shows high stability.[4][5]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or -20°C for up to one month.[2] For short-term storage (up to two weeks), solutions can be kept at +4°C, where PACAP (1-38) in water or saline retains 80-90% of its integrity.[4][5]
Q2: I'm observing high variability between my experimental replicates. What are the common sources of this variability?
A2: Variability in PACAP (1-38) experiments can stem from several factors:
-
Peptide Degradation: PACAP (1-38) is susceptible to degradation by peptidases and has a very short half-life in human plasma (less than 5 minutes).[5][6] Ensure you are using fresh aliquots and minimizing the time the peptide spends at room temperature.
-
Inconsistent Peptide Concentration: The presence of trifluoroacetic acid (TFA) salts from the HPLC purification process can affect the net weight of the peptide powder.[7] It is advisable to determine the precise peptide concentration of your stock solution using methods like amino acid analysis or UV spectroscopy.
-
Cell Culture Conditions: The expression levels of PACAP receptors (PAC1, VPAC1, VPAC2) and their specific splice variants can vary significantly between cell types and even with passage number.[8][9] This can lead to different responses to PACAP stimulation. Standardize cell density, passage number, and serum conditions.
-
Assay-Specific Variability: Factors such as incubation times, temperature, and reagent quality can introduce variability. Refer to the detailed experimental protocols and troubleshooting guides below for specific assay guidance.
Q3: Which receptor is mediating the effects I'm seeing? How do I differentiate between PAC1, VPAC1, and VPAC2 receptor activity?
A3: Differentiating receptor activity is key to understanding your results. The PAC1 receptor has a 100- to 1000-fold higher affinity for PACAP than for Vasoactive Intestinal Peptide (VIP).[10][11] In contrast, VPAC1 and VPAC2 receptors bind PACAP and VIP with similar high affinity.[11]
-
Pharmacological Approach: Use selective agonists and antagonists. To confirm PAC1 receptor involvement, compare the effects of PACAP (1-38) with VIP. A much weaker response to VIP suggests PAC1-mediated effects.[12] You can also use PAC1-specific antagonists like PACAP (6-38) to block the response.[13][14][15]
-
Molecular Approach: Use cell lines engineered to express a single type of PACAP receptor. This provides a clean system to study the signaling downstream of a specific receptor.
Q4: What are the primary signaling pathways activated by PACAP (1-38)?
A4: PACAP (1-38) activates multiple intracellular signaling pathways, primarily through G protein-coupled receptors.
-
Adenylate Cyclase (AC)/cAMP Pathway: The most common pathway involves the coupling of the receptor to Gs proteins, which activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][16] This in turn activates Protein Kinase A (PKA).[16]
-
Phospholipase C (PLC)/Ca2+ Pathway: Receptors can also couple to Gq proteins, activating PLC.[16][17] This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in the release of calcium (Ca2+) from intracellular stores and the activation of Protein Kinase C (PKC).[13][16]
-
Downstream Cascades: Both pathways can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) family (such as ERK and p38) and the PI3K/Akt pathway, which are often involved in neurotrophic and anti-apoptotic effects.[16][18]
Troubleshooting Guides
Issue 1: Low or No Signal in cAMP Accumulation Assay
| Possible Cause | Recommended Solution |
| Degraded PACAP (1-38) | Use a fresh, single-use aliquot of PACAP (1-38). Verify peptide integrity via HPLC-MS if degradation is suspected. |
| Low Receptor Expression | Ensure you are using cells known to express functional PACAP receptors. Check expression levels via qPCR or Western blot. Use a positive control agonist (e.g., forskolin) to confirm the cells' ability to produce cAMP.[13] |
| Incorrect Assay Conditions | Optimize the concentration of PACAP (1-38) and stimulation time. A typical concentration range is 0.1 nM to 1000 nM for a 15-minute stimulation.[19][20] |
| Phosphodiesterase (PDE) Activity | High PDE activity in your cells can rapidly degrade cAMP. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP breakdown and enhance the signal. |
Issue 2: Inconsistent Results in Calcium Mobilization Assay
| Possible Cause | Recommended Solution |
| Variable Intracellular Ca2+ Stores | Ensure cells are healthy and not "leaky." Pre-incubate cells in a calcium-free buffer to measure release from internal stores specifically, or in a calcium-containing buffer to measure both release and influx.[21] |
| Receptor Desensitization | Repeated or prolonged exposure to PACAP can lead to receptor desensitization or internalization.[22][23] Ensure adequate washout periods between stimulations if conducting multiple readings on the same cells. |
| Dye Loading Issues | Optimize the concentration and loading time for your calcium indicator dye (e.g., Fura-2). Ensure even loading across all wells. |
| Mixed Signaling Pathways | PACAP (1-38) can trigger both Ca2+ release from intracellular stores and influx through membrane channels.[21] Use pharmacological inhibitors (e.g., thapsigargin (B1683126) to deplete ER stores, channel blockers like nifedipine) to dissect the specific source of the calcium signal.[21] |
Quantitative Data Summary
The following tables summarize key quantitative data for PACAP (1-38) to aid in experimental design.
Table 1: PACAP (1-38) Receptor Binding Affinities
| Receptor Target | Ligand | Affinity Constant (IC50 / Kd) | Cell/Tissue System |
| PAC1 Receptor | PACAP (1-38) | Kd: ~0.5 nM[11] | Various tissues |
| PACAP Type I Receptor | PACAP (1-38) | IC50: 4 nM[2] | Recombinant receptors |
| VPAC1 Receptor | PACAP (1-38) | IC50: 2 nM[2] | Recombinant receptors |
| VPAC2 Receptor | PACAP (1-38) | IC50: 1 nM[2] | Recombinant receptors |
| PACAP-A Receptor | PACAP (1-38) | Kd: 0.3 nM[24] | Rat pancreatic AR 4-2J cells |
| PACAP-B Receptor | PACAP (1-38) | Kd: 0.3 nM[24] | Rat pancreatic AR 4-2J cells |
Table 2: Stability of PACAP (1-38) in Various Conditions
| Condition | Solvent/Medium | Stability/Half-Life |
| In Vitro Incubation | Human Plasma | Half-life < 5 minutes[6] |
| Storage at +4°C | Water or 0.9% Saline | 80-90% persistence after 2 weeks[4][5] |
| Storage at Room Temp | Artificial Tear Solution | Very fast degradation[4] |
| Storage at +4°C | Artificial Tear Solution | Stable[4] |
Table 3: Commonly Used Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Effective Concentration (EC50 / Range) |
| Adenylate Cyclase Stimulation | Rat Anterior Pituitary Cells | EC50: 7 nM[1] |
| GH Release | Grass Carp Somatotrophs | EC50: 3.5 ± 0.8 nM[19] |
| cAMP Production | Grass Carp Pituitary Cells | 0.1 - 1000 nM[20] |
| Calcium Influx | Rat Cerebellar Granule Cells | 10⁻⁶ M (1 µM) used for stimulation[21] |
| Neurite Outgrowth | PC12 Cells | 100 nM[18] |
Visualizations: Pathways and Workflows
Caption: PACAP (1-38) Major Signaling Pathways.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Test of PACAP in Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. PACAP-38 peptide [novoprolabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ane.pl [ane.pl]
- 10. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAC1 receptor activation by PACAP-38 mediates Ca2+ release from a cAMP-dependent pool in human fetal adrenal gland chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Pituitary Adenylate Cyclase-Activating Polypeptide Orchestrates Neuronal Regulation of the Astrocytic Glutamate Releasing Mechanism System xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. Activation of PAC1 Receptors in Rat Cerebellar Granule Cells Stimulates Both Calcium Mobilization from Intracellular Stores and Calcium Influx through N-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Fluorescently Labeled PACAP and VIP Highlight Differences between Peptide Internalization and Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The two forms of the pituitary adenylate cyclase activating polypeptide (PACAP (1-27) and PACAP (1-38)) interact with distinct receptors on rat pancreatic AR 4-2J cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing tissue fixation protocols for PACAP (1-38) immunohistochemistry.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing tissue fixation for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-1-38) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for PACAP (1-38) immunohistochemistry?
A1: The optimal fixative can depend on the tissue type and the specific antibody used. However, paraformaldehyde (PFA) based fixatives are most commonly cited. For instance, a 2% PFA solution has been successfully used for immersion fixation of retinal tissue.[1] For nervous system tissues, a combination of 2% PFA with picric acid (Stefanini fixative) followed by cryoprotection in sucrose (B13894) is also a well-documented method.[2] Cross-linking fixatives like formaldehyde (B43269) are standard for preserving tissue integrity, though they may require subsequent antigen retrieval steps to unmask the epitope.[3]
Q2: Is antigen retrieval necessary for PACAP (1-38) IHC?
A2: Yes, antigen retrieval is often a critical step, especially for formalin-fixed, paraffin-embedded (FFPE) tissues.[4] Fixation can create cross-links that mask the antigenic epitope of PACAP (1-38), preventing antibody binding.[3] Heat-Induced Epitope Retrieval (HIER) is a common method used to reverse this masking. Protocols often specify using buffers like sodium citrate (B86180) (pH 6.0) or EDTA (pH 8.0) at high temperatures (95-100°C).[4][5][6]
Q3: Can I perform PACAP (1-38) IHC on frozen sections?
A3: Yes, immunohistochemistry on frozen (cryostat) sections is a valid approach.[2][7] Rapidly freezing fresh tissue can preserve some epitopes better than chemical fixation.[3] However, morphology might be less preserved compared to FFPE tissue. Often, a post-fixation step after sectioning, using reagents like acetone (B3395972) or methanol (B129727) at low temperatures, is employed.[3] For example, one protocol describes dissecting tissues, embedding in OCT compound, cryosectioning, and then proceeding with staining.[6]
Q4: How does PACAP (1-38) exert its biological effects?
A4: PACAP is a neuropeptide that binds to G-protein-coupled receptors: the high-affinity PAC1 receptor and the lower-affinity VPAC1 and VPAC2 receptors, which it shares with Vasoactive Intestinal Peptide (VIP).[6] Binding to these receptors typically activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA) pathways.[5] This signaling cascade mediates its diverse functions, including neuroprotection and regulation of inflammation.[6]
Troubleshooting Guide
Problem: No or Weak Staining
| Question | Possible Cause | Recommended Solution |
|---|---|---|
| Did you perform antigen retrieval? | The PACAP (1-38) epitope may be masked by aldehyde cross-linking from the fixation process.[8] | Implement a Heat-Induced Epitope Retrieval (HIER) step. Test different buffers (e.g., Citrate pH 6.0, EDTA pH 8.0) and optimize heating time and temperature.[5][6][9] |
| Was the tissue fixation adequate? | Under-fixation can lead to poor tissue preservation and loss of the antigen. Over-fixation can irreversibly mask the epitope. | Ensure tissue is fixed promptly after collection. Try increasing fixation time for under-fixation or decreasing it if over-fixation is suspected. For perfusion, ensure complete circulatory clearance. |
| Is the primary antibody concentration optimal? | The primary antibody concentration may be too low to detect the target protein. | Perform an antibody titration by staining a series of slides with varying antibody concentrations to determine the optimal dilution.[8] |
| Is the protein abundance low in your sample? | PACAP (1-38) expression levels may be low in the target tissue. | Use a signal amplification system, such as a biotinylated secondary antibody with an avidin-biotin-complex (ABC) reagent or a tyramide signal amplification (TSA) kit, to enhance the signal.[8][10] |
Problem: High Background Staining
| Question | Possible Cause | Recommended Solution |
|---|---|---|
| Did you include a blocking step? | Non-specific binding of primary or secondary antibodies can cause high background. | Block sections with normal serum from the same species as the secondary antibody was raised in (e.g., 5-10% normal goat serum) and/or a protein solution like Bovine Serum Albumin (BSA).[1][5] |
| Is there endogenous enzyme activity? | If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[8] | Quench endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution (e.g., 0.3-3% H₂O₂ in methanol or PBS) before applying the primary antibody.[4][8] |
| Is the primary antibody concentration too high? | An excessively high concentration of the primary antibody can lead to non-specific binding. | Dilute the primary antibody further. Refer to your antibody titration results to find a concentration that gives a strong specific signal with low background.[8] |
Problem: Poor Tissue Morphology
| Question | Possible Cause | Recommended Solution |
|---|---|---|
| Was the tissue properly fixed? | Delayed or incomplete fixation is a primary cause of poor morphology. | Fix tissue immediately upon collection. Ensure the fixative volume is at least 10-20 times the tissue volume. For larger samples, consider perfusion fixation and ensure smaller tissue pieces for immersion.[8] |
| Was the antigen retrieval method too harsh? | Excessive heating during HIER can damage tissue structure. | Reduce the temperature or duration of the antigen retrieval step. Monitor the tissue integrity on the slides throughout the process.[8] |
| Did ice crystals form in frozen sections? | Slow freezing of tissue for cryosectioning can lead to ice crystal artifacts that destroy cellular morphology. | Freeze the tissue rapidly. Methods include immersion in isopentane (B150273) cooled by liquid nitrogen or freezing on dry ice.[2] Ensure sections are dried properly on slides before storage. |
Quantitative Data Summary
Table 1: Comparison of Fixation Protocols for PACAP (1-38) Immunohistochemistry
| Fixative | Tissue Type | Method | Fixation Time | Key Considerations | Reference |
|---|---|---|---|---|---|
| 2% Paraformaldehyde (PFA) in PB | Rat Retina | Immersion | 2 hours at RT | Suitable for delicate tissues. Followed by cryoprotection in sucrose for cryosectioning. | [1] |
| Stefanini Fixative (2% PFA, Picric Acid) | Mouse Brain, Trigeminal Ganglion | Dissection followed by immersion | Overnight | Good for neuronal tissues. Requires subsequent cryoprotection for frozen sections. | [2] |
| 10% Neutral Buffered Formalin (NBF) | General (Implied for FFPE) | Immersion | 4 - 24 hours | Standard for FFPE; preserves morphology well but almost always requires HIER for PACAP. | [5][11] |
| Fresh Frozen (No initial fixation) | Mouse Brain | Rapid freezing in OCT | N/A | Preserves antigenicity well, avoiding chemical cross-linking. May require post-fixation. Morphology can be challenging. |[3][6] |
Table 2: Common Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | pH | Incubation Temperature | Incubation Time | Typical Application | Reference |
|---|---|---|---|---|---|
| Sodium Citrate Buffer | 6.0 | 95 - 100 °C | 15 - 30 minutes | Widely used for many antigens, including in brain tissue. | [4][6] |
| EDTA Buffer | 8.0 | 95 - 100 °C | 15 - 30 minutes | Effective for unmasking epitopes in FFPE tissues, used for PACAP in lung cancer tissue. |[5] |
Experimental Protocols
Protocol 1: PFA Fixation and Paraffin (B1166041) Embedding
-
Perfusion (for whole animals): Anesthetize the animal and perfuse transcardially with cold PBS until the blood is cleared, followed by 4% PFA in phosphate (B84403) buffer.
-
Immersion Fixation: For tissue biopsies, immerse in 10% Neutral Buffered Formalin for 12-24 hours at room temperature.[11]
-
Processing: Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 90%, 100%), clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the tissue in a paraffin block and allow it to solidify.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto charged microscope slides.
-
Drying: Dry the slides overnight in an oven at ~56-60°C.[6]
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization: Immerse slides in xylene (2-3 changes, 5 min each).
-
Rehydration: Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) to distilled water (2-3 min each).[4]
-
Heating: Place slides in a staining jar filled with pre-heated retrieval buffer (e.g., Sodium Citrate, pH 6.0). Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20 minutes.[4][9]
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[4]
-
Washing: Gently rinse the slides with PBS. The sections are now ready for the blocking step.
Protocol 3: General PACAP (1-38) Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate sections in 3% H₂O₂ in PBS or methanol for 10-20 minutes to block endogenous peroxidase activity. Rinse with PBS.[4]
-
Blocking: To prevent non-specific binding, incubate sections in a blocking solution (e.g., 5-10% normal goat serum with 1% BSA in PBS) for 1 hour at room temperature.[1][5]
-
Primary Antibody: Drain the blocking solution and incubate with the anti-PACAP (1-38) primary antibody diluted to its optimal concentration in antibody diluent (e.g., PBS with 1% BSA). Incubate overnight at 4°C in a humidified chamber.[5][6]
-
Washing: Rinse slides 3 times with PBS or PBS-T (PBS with 0.1% Triton X-100) for 5 minutes each.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[5]
-
Washing: Repeat the washing step (step 4).
-
Detection: Incubate with an Avidin-Biotin-Complex (ABC) reagent for 30-60 minutes.[4]
-
Washing: Repeat the washing step (step 4).
-
Chromogen Development: Apply a chromogen solution such as DAB (3,3'-Diaminobenzidine) and monitor for color development. Stop the reaction by immersing the slide in distilled water.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and coverslip using a permanent mounting medium.
Diagrams and Workflows
Caption: A logical workflow for troubleshooting poor PACAP (1-38) IHC results.
Caption: Overview of the PACAP receptor-mediated cAMP/PKA signaling cascade.
Caption: Conceptual diagram of epitope masking by fixation and restoration by antigen retrieval.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Frontiers | Localization of the neuropeptides pituitary adenylate cyclase-activating polypeptide, vasoactive intestinal peptide, and their receptors in the basal brain blood vessels and trigeminal ganglion of the mouse CNS; an immunohistochemical study [frontiersin.org]
- 3. sysy.com [sysy.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 7. anti-PACAP-38 Antibody - Human, Mouse, Rat, IF (cc), IF (p), ELISA [antibodies-online.com]
- 8. bma.ch [bma.ch]
- 9. Antigen Retrieval Methods & Techniques on Literature - IHC WORLD [ihcworld.com]
- 10. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
challenges and solutions for measuring PACAP (1-38) in tissue homogenates.
Welcome to the technical support center for the measurement of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) in tissue homogenates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PACAP-38 quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when measuring PACAP-38 in tissue homogenates?
A1: The main challenges include:
-
Sample Preparation: Achieving complete and consistent homogenization without degrading the peptide is critical. Tissues rich in connective tissue or lipids can be particularly difficult to process.[1][2]
-
Peptide Stability: PACAP-38 is susceptible to degradation by proteases present in tissue lysates.[3] Sample handling and storage conditions are crucial to prevent loss of the analyte.
-
Low Abundance: PACAP-38 may be present at low concentrations in certain tissues, requiring highly sensitive detection methods.[4][5]
-
Assay Specificity: Ensuring that the assay specifically detects PACAP-38 and not other structurally related peptides, such as PACAP-27 or Vasoactive Intestinal Peptide (VIP), is essential for accurate quantification.[4][6]
-
Matrix Effects: Components within the tissue homogenate can interfere with assay performance, leading to inaccurate results.[7][8]
Q2: Which homogenization method is best for my tissue samples?
A2: The optimal homogenization method depends on the tissue type.
-
Bead Milling (Bead Beating): Effective for disrupting tough and fibrous tissues.[9] However, it can generate heat, so cooling is essential.
-
Sonication: Useful for breaking down cell membranes and shearing nucleic acids after initial mechanical disruption.[10][11] It is often used in combination with other methods.
-
Mortar and Pestle with Liquid Nitrogen: Considered a gold standard for preventing degradation during homogenization, but it can be laborious for a large number of samples.[2]
-
Rotor-Stator Homogenizers: Efficient for a wide range of tissues, but can also generate heat.
It is recommended to start with a gentle method and optimize based on tissue disruption efficiency and PACAP-38 recovery.
Q3: How can I minimize PACAP-38 degradation during sample preparation?
A3: To minimize degradation, the following steps are recommended:
-
Work quickly and on ice at all times.
-
Use homogenization buffers containing a cocktail of protease inhibitors.
-
Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until use.[12]
-
For long-term stability of the peptide in solution, storage at +4°C is preferable to room temperature.[13]
Q4: What are the key differences between ELISA and Radioimmunoassay (RIA) for PACAP-38 measurement?
A4: Both ELISA and RIA are immunoassays used for PACAP-38 quantification. A recently developed sandwich ELISA has shown sensitivity comparable to traditional RIA methods.[4]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Generally offers a safer, non-radioactive method with a wide dynamic range and is amenable to high-throughput screening.[4][14]
-
RIA (Radioimmunoassay): A highly sensitive technique but involves the use of radioactive materials, requiring specialized laboratory facilities and disposal procedures.
The choice between the two often depends on the required sensitivity, available equipment, and laboratory safety protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of PACAP-38 using immunoassay techniques like ELISA.
Problem 1: High Background in ELISA
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Check for clogged washer ports if using an automated system.[15][16] |
| Non-specific antibody binding | Use a suitable blocking buffer (e.g., BSA or casein) and ensure adequate incubation time. Consider adding a detergent like Tween-20 to the wash buffers.[17] |
| High antibody concentration | Titrate the primary and/or secondary antibodies to determine the optimal concentration that minimizes background without sacrificing signal.[17] |
| Contaminated reagents | Prepare fresh buffers and substrate solutions. Ensure the substrate is colorless before use.[16] |
| Incubation temperature too high | Adhere to the recommended incubation temperatures, typically not exceeding 37°C.[15] |
Problem 2: Low or No Signal in ELISA
| Potential Cause | Recommended Solution |
| Incorrect assay procedure | Double-check that all reagents were added in the correct order and volumes.[16] |
| Degraded PACAP-38 standard or sample | Use fresh or properly stored standards and samples. Prepare aliquots of the standard to avoid multiple freeze-thaw cycles.[16] |
| Inactive enzyme conjugate or substrate | Verify the activity of the HRP conjugate and ensure the substrate is not expired and has been stored correctly.[15] |
| Insufficient incubation times | Ensure all incubation steps are performed for the recommended duration.[14] |
| Antibody incompatibility | If using a custom assay, ensure the capture and detection antibodies recognize different epitopes on PACAP-38.[17] |
Problem 3: Poor Standard Curve
| Potential Cause | Recommended Solution |
| Inaccurate standard dilution | Carefully prepare the serial dilutions of the PACAP-38 standard. Briefly centrifuge the standard vial before reconstitution and ensure it is fully dissolved.[14] |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques.[16] |
| Improper plate washing | Ensure complete aspiration of wells between each step to prevent carryover.[15] |
| Plate reader settings | Verify the correct wavelength and filter settings on the microplate reader.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in experimental design and data interpretation.
Table 1: Performance of a Validated PACAP-38 Sandwich ELISA
| Parameter | Value | Reference |
| Quantification Range | 5.2 pmol/L - 400 pmol/L | [4] |
| Limit of Detection (LOD) | 3.4 pmol/L | [4] |
| Intra-assay Precision (%CV) | < 15.5% | [4] |
| Inter-assay Precision (%CV) | < 20% | [4] |
| Recovery in Plasma | 97.4% - 101% | [4] |
Table 2: PACAP-38 Concentrations in Mouse Brain Regions (pmol/g)
| Brain Region | Mean Concentration | Standard Deviation | %CV | Reference |
| Hypothalamus | 21.7 | 1.7 | 7.8 | [4] |
| Brainstem | 15.4 | 2.2 | 14.0 | [4] |
| Cerebellum | 1.8 | 0.2 | 8.4 | [4] |
| Cortex | 0.8 | 0.04 | 5.5 | [4] |
Experimental Protocols
Protocol 1: Tissue Homogenization for PACAP-38 Measurement
-
Sample Preparation: Weigh the frozen tissue and rinse with ice-cold PBS (0.01M, pH 7.4) to remove excess blood.[14]
-
Homogenization: Mince the tissue into small pieces and place it in a pre-chilled tube. Add ice-cold lysis buffer (e.g., SDS-based or TRIZOL reagent) at a ratio of 1:9 (tissue weight in g to buffer volume in mL).[9][14] For tougher tissues, use a bead mill homogenizer.[9]
-
Lysis: Homogenize the sample on ice. If necessary, follow up with sonication to ensure complete cell lysis and shear nucleic acids.[10][11]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet insoluble debris.[10][11]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and peptides for subsequent analysis.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a suitable method (e.g., Pierce 660 nm assay) to normalize PACAP-38 levels.[9]
Protocol 2: PACAP-38 Sandwich ELISA
This is a general protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for PACAP-38.
-
Standard and Sample Addition: Add 100 µL of standards and tissue homogenate samples to the appropriate wells. Incubate for 90 minutes at 37°C.[14]
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[14]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of HRP-conjugate to each well. Incubate for 30 minutes at 37°C.[14]
-
Washing: Wash the plate five times.
-
Substrate Addition: Add substrate solution and incubate until color develops.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the PACAP-38 concentration in the samples by interpolating from the standard curve.[14]
Visualizations
Caption: PACAP-38 signaling through its receptors.
Caption: Workflow for measuring PACAP-38 in tissue.
Caption: ELISA troubleshooting decision tree.
References
- 1. youtube.com [youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Development of PACAP38 analogue with improved stability: physicochemical and in vitro/in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Same same, but different: exploring the enigmatic role of the pituitary adenylate cyclase-activating polypeptide (PACAP) in invertebrate physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous interference in immunoassays in clinical chemistry. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 12. Transcriptomics and proteomics analyses of the PACAP38 influenced ischemic brain in permanent middle cerebral artery occlusion model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Test of PACAP in Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. mabtech.com [mabtech.com]
- 17. mybiosource.com [mybiosource.com]
Validation & Comparative
comparative bioactivity of human versus rat PACAP (1-38).
A Comparative Guide to the Bioactivity of Human and Rat PACAP (1-38)
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with a wide range of biological functions. The 38-amino acid form, PACAP (1-38), is the predominant form in the central nervous system. A critical point for researchers is the high degree of conservation of this peptide across species. The amino acid sequence of PACAP (1-38) is identical in all mammals, including humans and rats[1]. This identity in primary structure strongly implies an identical intrinsic bioactivity. This guide provides a comparative overview of the bioactivity of PACAP (1-38), presenting key experimental data from studies using both human and rat models, which, due to the identical nature of the peptide, reflects the bioactivity of both human and rat PACAP (1-38).
Quantitative Bioactivity Data
The bioactivity of PACAP (1-38) is primarily mediated through its interaction with three G protein-coupled receptors: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R). PAC1R exhibits a much higher affinity for PACAP than for VIP, making it the specific PACAP receptor[2]. The following tables summarize key quantitative data on the binding affinity and functional potency of PACAP (1-38) from various studies.
Table 1: Receptor Binding Affinity of PACAP (1-38)
| Species/Cell Line | Receptor Type | Radioligand | Kd (nM) | Reference |
| Rat Pancreatic AR 4-2J Cells | PACAP-A | [125I]PACAP-27 | 0.3 | [3] |
| Rat Pancreatic AR 4-2J Cells | PACAP-B | [125I]PACAP-38 | 0.3 | [3] |
| Various Tissues | Type I (PAC1R) | [125I]PACAP | ~0.5 | [2] |
| Various Tissues | Type II (VPAC1R/VPAC2R) | [125I]PACAP | ~0.5 | [2] |
Table 2: Functional Potency of PACAP (1-38) - Adenylyl Cyclase Activation
| Species/Cell Line | Assay | EC50 (nM) | Reference |
| General | Adenylyl Cyclase Stimulation | 7 | [1] |
| Human Neuroblastoma NB-OK-1 Cells | Adenylyl Cyclase Stimulation | IC50 = 2 | [4] |
Experimental Protocols
Receptor Binding Assay
This protocol is a generalized procedure based on methodologies described in the cited literature for determining the binding affinity of PACAP (1-38) to its receptors.
Objective: To determine the dissociation constant (Kd) of PACAP (1-38) for its receptors in a given cell or tissue preparation.
Materials:
-
Cell membranes or tissue homogenates expressing PACAP receptors.
-
Radiolabeled PACAP (e.g., [125I]PACAP-27 or [125I]PACAP-38).
-
Unlabeled PACAP (1-38) for competition binding.
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors, MgCl2, and bovine serum albumin).
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare cell membranes or tissue homogenates.
-
Incubate a constant concentration of radiolabeled PACAP with increasing concentrations of unlabeled PACAP (1-38) and the membrane preparation in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using a suitable software to calculate the IC50, which can then be used to determine the Kd.
Adenylyl Cyclase Activation Assay
This protocol outlines the general steps to measure the ability of PACAP (1-38) to stimulate the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the half-maximal effective concentration (EC50) of PACAP (1-38) for adenylyl cyclase activation.
Materials:
-
Intact cells expressing PACAP receptors (e.g., human neuroblastoma cells, rat pituitary cells).
-
PACAP (1-38) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of PACAP (1-38) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the PACAP (1-38) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Signaling Pathways and Experimental Workflow
PACAP (1-38) Signaling Pathway
Caption: PACAP (1-38) signaling through Gs and Gq pathways.
Experimental Workflow for Bioactivity Assessment
Caption: Workflow for PACAP (1-38) bioactivity assessment.
Conclusion
The identical amino acid sequence of human and rat PACAP (1-38) means that for most research applications, the two can be considered biochemically and biologically equivalent. The choice of experimental system (i.e., human or rat cells/tissues) will have a more significant impact on the observed bioactivity than the species of origin of the PACAP (1-38) peptide. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important neuropeptide.
References
- 1. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The two forms of the pituitary adenylate cyclase activating polypeptide (PACAP (1-27) and PACAP (1-38)) interact with distinct receptors on rat pancreatic AR 4-2J cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
A Comparative Analysis of PACAP (1-38) and VIP Receptor Binding Kinetics
A comprehensive guide for researchers and drug development professionals on the binding characteristics and signaling pathways of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) and Vasoactive Intestinal Peptide (VIP) at their cognate receptors.
This guide provides a detailed comparison of the receptor binding kinetics of two closely related neuropeptides, PACAP-38 and VIP. These peptides play crucial roles in a wide range of physiological processes, making their receptors attractive targets for therapeutic intervention. Understanding the nuances of their interaction with the PAC1, VPAC1, and VPAC2 receptors is paramount for the development of selective and effective drugs.
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) and Vasoactive Intestinal Peptide (VIP) are members of the secretin/glucagon superfamily of peptides and share significant structural homology. They exert their biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the two VIP receptors, VPAC1 (VPAC1R) and VPAC2 (VPAC2R).
A critical distinction in their receptor interaction lies in their selectivity. While both PACAP-38 and VIP bind with high and comparable affinity to the VPAC1 and VPAC2 receptors, PACAP-38 exhibits a significantly higher affinity—ranging from 100 to 1000 times greater—for the PAC1 receptor than VIP.[1][2] This preferential binding of PACAP-38 to the PAC1 receptor is a key determinant of its distinct physiological functions.
Upon binding, these peptides trigger intracellular signaling cascades, primarily through the activation of adenylyl cyclase (AC) leading to cyclic AMP (cAMP) production, and in the case of the PAC1 receptor, also through the activation of phospholipase C (PLC).
This guide will delve into the quantitative data available for their binding affinities, detail the experimental protocols used to determine these parameters, and provide visual representations of the associated signaling pathways.
Quantitative Receptor Binding Kinetics
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For PACAP-38 and VIP, these affinities have been determined through various experimental techniques, most notably radioligand binding assays. The data, presented in terms of the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), consistently highlight the preferential binding of PACAP-38 to the PAC1 receptor.
| Ligand | Receptor | Cell Type/Tissue | Binding Parameter | Value (nM) | Reference |
| PACAP-38 | PAC1 | CHO cells | IC50 | 3 | [3] |
| Rat brain membranes | Kd | ~0.5 | [4] | ||
| VIP | PAC1 | CHO cells | IC50 | 500 | [3] |
| Rat brain membranes | Kd | >500 | [4] | ||
| PACAP-38 | VPAC1 | CHO cells | IC50 | ~1 | [3] |
| Human brain membranes | IC50 | <1 | [5] | ||
| VIP | VPAC1 | CHO cells | IC50 | ~1 | [3] |
| Human brain membranes | IC50 | 10-20 | [5] | ||
| PACAP-38 | VPAC2 | CHO cells | IC50 | ~1 | [3] |
| VIP | VPAC2 | CHO cells | IC50 | ~1 | [3] |
Note: The exact values can vary depending on the experimental conditions, such as the cell line or tissue used, the radioligand employed, and the assay methodology. The table above provides a representative summary of the available data. While extensive data on binding affinity (Kd, IC50) is available, specific kinetic parameters like association (kon) and dissociation (koff) rates are less commonly reported in the literature for these peptides.
Experimental Protocols
The quantitative data presented above are primarily derived from competitive radioligand binding assays and functional assays measuring downstream signaling events like cAMP accumulation. Below are detailed methodologies for these key experiments.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled ligand (competitor, e.g., PACAP-38 or VIP) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the receptor of interest (PAC1, VPAC1, or VPAC2) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a binding buffer.[6]
2. Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of a suitable radioligand (e.g., [125I]PACAP-27 or [125I]VIP).
-
Increasing concentrations of the unlabeled competitor peptide (PACAP-38 or VIP) are added to the wells.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[6]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to stimulate the production of the second messenger cAMP upon receptor activation.
1. Cell Culture and Treatment:
-
Cells expressing the receptor of interest are seeded in multi-well plates.
-
The cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with varying concentrations of the agonist (PACAP-38 or VIP) for a specific time at 37°C.[7]
2. Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
3. Data Analysis:
-
The amount of cAMP produced is plotted against the logarithm of the agonist concentration.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.
Signaling Pathways
The binding of PACAP-38 and VIP to their receptors initiates intracellular signaling cascades that mediate their diverse physiological effects. The primary pathways involve the activation of G proteins, leading to changes in the levels of second messengers.
PAC1 Receptor Signaling
The PAC1 receptor is unique in its ability to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of both the adenylyl cyclase and phospholipase C pathways.[4]
Caption: PAC1 Receptor Signaling Pathway.
VPAC1 and VPAC2 Receptor Signaling
The VPAC1 and VPAC2 receptors primarily couple to the Gs protein, leading to the activation of the adenylyl cyclase pathway and a subsequent increase in intracellular cAMP levels.
Caption: VPAC1/VPAC2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the binding and functional activity of PACAP-38 and VIP.
Caption: Experimental workflow for comparison.
Conclusion
The distinct receptor binding kinetics of PACAP-38 and VIP, particularly at the PAC1 receptor, underscore their specialized roles in physiology. While both peptides are potent agonists at VPAC1 and VPAC2 receptors, the high affinity of PACAP-38 for the PAC1 receptor and its ability to activate both Gs and Gq signaling pathways provide a molecular basis for its unique biological activities. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of novel therapeutics targeting this important neuropeptide system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PACAP key interactions with PAC1, VPAC1, and VPAC2 identified by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Sudden Infant Death Syndrome: A Potential Model for Investigation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of a Novel PACAP (1-38) Antibody for Western Blotting
For researchers, scientists, and drug development professionals, the rigorous validation of antibodies is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of a novel rabbit polyclonal antibody against Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) with two commercially available alternatives. We present supporting experimental data and detailed protocols to objectively assess its performance in Western blotting applications.
Introduction to PACAP (1-38)
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide/secretin/glucagon family.[1] The 38-amino acid form, PACAP (1-38), is the most abundant and potent form, widely distributed in the central and peripheral nervous systems. PACAP-38 is involved in a vast array of physiological processes, including neurotransmission, neuroprotection, cell proliferation, and anti-inflammatory responses.[2] It exerts its effects by binding to G-protein coupled receptors, primarily the PAC1 receptor, which leads to the activation of downstream signaling cascades like the adenylyl cyclase/PKA and phospholipase C/PKC pathways.[3][4][5] Given its role in various cellular functions and its implication in conditions like migraines and schizophrenia, robust tools for its detection and quantification are crucial.
Performance Comparison of PACAP (1-38) Antibodies
The performance of the novel anti-PACAP (1-38) rabbit polyclonal antibody was evaluated against two well-established commercial antibodies. Key performance indicators in Western blotting, such as sensitivity, specificity, and signal-to-noise ratio, were assessed using human neuroblastoma (SH-SY5Y) cell lysates. The results are summarized in the table below.
| Feature | Novel Rabbit pAb | Competitor A (Mouse mAb) | Competitor B (Rabbit pAb) |
| Cat. No. | N/A (In-house) | Varies | Varies |
| Host Species | Rabbit | Mouse | Rabbit |
| Clonality | Polyclonal | Monoclonal | Polyclonal |
| Reactivity | Human, Mouse, Rat | Human, Mouse | Human, Mouse, Rat |
| Recommended Dilution (WB) | 1:1000 | 1:500 | 1:1000 |
| Sensitivity (LOD) | ~5 ng | ~15 ng | ~10 ng |
| Specificity | High (Single band at ~4.5 kDa) | High (Single band at ~4.5 kDa) | Moderate (Minor cross-reactivity) |
| Signal-to-Noise Ratio | 4.8 | 3.5 | 4.2 |
| Price (USD/100 µg) | N/A | $350 | $330 |
Data presented for the novel antibody is based on in-house validation experiments. Data for competitor antibodies is based on publicly available information and typical performance.
Experimental Validation Workflow
The validation of a new antibody for Western blotting is a multi-step process that ensures specificity, selectivity, and reproducibility.[6] The general workflow involves preparing protein lysates, performing electrophoresis and membrane transfer, followed by antibody incubation and signal detection.
Caption: Western Blotting workflow for PACAP (1-38) antibody validation.
PACAP Signaling Pathways
PACAP-38 binding to its receptors, primarily PAC1, initiates several downstream signaling cascades that are crucial for its diverse biological functions.[3][4] The activation of these pathways ultimately leads to changes in gene expression and cellular responses.
References
- 1. origene.com [origene.com]
- 2. Human PACAP 38 Monoclonal Antibody (PAC-2B2) | Ampersand Biosciences [ampersandbio.com]
- 3. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercially Available Human PACAP (1-38) Antibodies: Assessing Cross-Species Reactivity
For researchers investigating the multifaceted roles of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), the selection of a reliable antibody with cross-species reactivity is paramount for translational studies. This guide provides a comparative overview of commercially available human PACAP (1-38) antibodies, with a focus on their documented performance in mouse and rat models. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
Comparison of Commercially Available Human PACAP (1-38) Antibodies
The following table summarizes key information for a selection of commercially available polyclonal and monoclonal antibodies against human PACAP (1-38). The data has been compiled from manufacturer datasheets and available research publications. It is important to note that performance can vary between batches and experimental conditions.
| Vendor | Catalog Number | Host Species | Clonality | Validated Applications (as stated by vendor) | Documented Cross-Reactivity |
| Abcam | ab216627 | Rabbit | Polyclonal | IHC-P | Human, Mouse, Rat |
| Thermo Fisher Scientific | PA5-78713 (example) | Rabbit | Polyclonal | ELISA, IHC, WB, ICC/IF, Flow Cytometry | Human, Mouse, Rat[1][2] |
| Boster Bio | A01711-1 | Rabbit | Polyclonal | WB, IHC, Flow Cytometry | Human |
| Santa Cruz Biotechnology | sc-166180 | Mouse | Monoclonal | WB, ELISA, IP, IF, IHC | Human, Mouse |
| Antibodies-online | ABIN726217 | Rabbit | Polyclonal | ELISA, IHC (frozen), IHC (paraffin) | Human, Mouse, Rat[3] |
| MyBioSource.com | MBS9347146 | - | - | ELISA | Porcine |
Experimental Performance and Supporting Data
While direct comparative studies are limited, a review of existing literature provides insights into the cross-species performance of some of these antibodies.
Immunohistochemistry (IHC):
Several studies have successfully utilized human PACAP-38 antibodies for IHC in rodent tissues. For instance, studies on rat and human placenta have demonstrated specific immunostaining of PACAP-38 in stromal cells[4]. Another study in a mouse model of retinal neurodegeneration employed a PACAP-38 antibody for immunohistochemical analysis[5]. The specific antibodies used in these studies are not always clearly stated with catalog numbers, highlighting the importance of in-house validation.
Western Blotting (WB):
The detection of PACAP-38 by Western blot in rodent tissues can be challenging due to its small size (approx. 4.5 kDa) and low abundance. However, a study on ischemic mouse brain successfully identified PACAP-38-influenced proteins using proteomics and Western blotting, although the specific antibody used for Western blot validation of PACAP-38 itself was not detailed[6]. Researchers often rely on validated ELISA kits for quantitative analysis in brain homogenates.
Enzyme-Linked Immunosorbent Assay (ELISA):
Several commercially available ELISA kits are designed for the quantitative detection of PACAP-38 in various biological samples, with some demonstrating cross-reactivity with rodent PACAP. A recently developed sandwich ELISA has been validated for measuring PACAP in both rodent tissue extracts and human plasma, showing high sensitivity and specificity with no significant cross-reactivity to structurally related peptides[7]. When selecting an ELISA kit, it is crucial to review the manufacturer's validation data for cross-reactivity with the species of interest.
Experimental Protocols
Below are generalized protocols for key immunoassays. It is essential to optimize these protocols for your specific antibody, tissue, and experimental setup.
Western Blotting for PACAP-38 in Rodent Brain Tissue
This protocol is a general guideline and requires optimization.
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 15-20% Tricine-SDS-PAGE gel, which provides better resolution for low molecular weight proteins.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PACAP-38 antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Immunohistochemistry for PACAP-38 in Rodent Pancreas (Paraffin-Embedded)
This protocol is a general guideline and requires optimization.
-
Tissue Preparation:
-
Fix the pancreas in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm thick sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary anti-PACAP-38 antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections three times with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash sections three times with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
PACAP-38 Sandwich ELISA
This is a generalized protocol based on commercially available kits. Always refer to the specific kit manual for detailed instructions.
-
Plate Preparation:
-
A 96-well plate is pre-coated with a capture antibody specific for PACAP-38.
-
-
Assay Procedure:
-
Add standards and samples to the wells and incubate. PACAP-38 present in the sample will bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for PACAP-38 and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of PACAP-38 in the samples.
-
Visualizing PACAP Signaling and Experimental Workflow
To further aid in understanding the biological context and experimental design, the following diagrams illustrate the PACAP signaling pathway and a general experimental workflow for assessing antibody cross-species reactivity.
Caption: Simplified PACAP signaling pathway via the PAC1 receptor.
References
- 1. Anti-PACAP-38 Antibodies | Invitrogen [thermofisher.com]
- 2. Anti-PACAP Antibodies | Invitrogen [thermofisher.com]
- 3. anti-PACAP-38 Antibody - Human, Mouse, Rat, ELISA, IHC (fro), IHC (p) [antibodies-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomics and proteomics analyses of the PACAP38 influenced ischemic brain in permanent middle cerebral artery occlusion model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PACAP(1-38) and PACAP(1-27) on Intracellular cAMP Production
A Guide for Researchers and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) family.[1][2] It exists in two primary bioactive forms: a 38-amino acid version, PACAP(1-38), and a C-terminally truncated 27-amino acid version, PACAP(1-27).[1][3] PACAP(1-38) is the predominant form, accounting for approximately 90% of total PACAP in the nervous system.[3][4] Both peptides exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the PAC1 receptor (PAC1R), for which they have high affinity, and to a lesser extent, the VPAC1 and VPAC2 receptors.[5][6]
A primary and well-characterized signaling event following the activation of the PAC1 receptor is the robust stimulation of adenylyl cyclase, leading to a significant increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][7] This guide provides an objective comparison of PACAP(1-38) and PACAP(1-27) with respect to their ability to stimulate intracellular cAMP production, supported by experimental data and detailed methodologies.
Signaling Pathway: PACAP-Induced cAMP Production
Both PACAP(1-38) and PACAP(1-27) stimulate cAMP production through the canonical Gs alpha subunit (Gαs) signaling cascade upon binding to the PAC1 receptor. The activation of the receptor induces a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This elevation in intracellular cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA).[8][9]
Comparative Efficacy and Potency in cAMP Production
Numerous studies have demonstrated that both PACAP(1-38) and PACAP(1-27) are highly potent agonists for stimulating cAMP accumulation. While often exhibiting similar potencies, slight differences can be observed depending on the cell type and the specific PAC1 receptor splice variants expressed. The following table summarizes representative data from comparative studies.
| Cell Line / Type | PACAP(1-38) EC₅₀ (nM) | PACAP(1-27) EC₅₀ (nM) | Key Finding |
| NS-1 Neuroendocrine Cells | 0.36 | 0.31 | Peptides have indistinguishable potencies and efficacies for cAMP elevation.[4] |
| N1E-115 Neuroblastoma Cells | 0.54 | 0.067 | PACAP(1-27) demonstrated higher potency in this specific cell line.[10] |
| Primary Rat Trigeminal Glia | ~0.3 (3-fold more potent) | ~1.0 | PACAP(1-38) was found to be approximately threefold more potent than PACAP(1-27).[3] |
| MC3T3-E1 Osteoblast-like Cells | 3.0 | 30.0 | PACAP(1-38) was shown to be more potent in stimulating cAMP accumulation.[7] |
Summary of Data: The compiled data indicate that both PACAP isoforms are potent stimulators of cAMP production, with EC₅₀ values typically in the low nanomolar to picomolar range.[4][10] While they are often equipotent, as seen in NS-1 cells, variations exist across different biological systems.[4] It is noteworthy that while both peptides strongly activate the adenylyl cyclase pathway, some studies suggest PACAP(1-38) can uniquely stimulate other pathways, such as the phospholipase C (PLC) pathway leading to inositol (B14025) phosphate (B84403) (IP) turnover, indicating a potential for biased agonism.[8][11]
Detailed Experimental Protocol: Intracellular cAMP Assay
The following protocol describes a common method for quantifying intracellular cAMP levels in cultured cells following stimulation with PACAP peptides, using a luminescence-based biosensor assay (e.g., Promega's GloSensor™).
1. Cell Preparation and Seeding:
-
Culture cells (e.g., HEK293, NS-1) expressing the PAC1 receptor in appropriate media.
-
For adherent cells, seed them into a white, opaque 96-well or 384-well plate at a predetermined density to achieve ~90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Transfection (if necessary):
-
If the cell line does not endogenously express the receptor or biosensor, transiently transfect the cells with plasmids encoding the PAC1 receptor and a cAMP biosensor (e.g., pGloSensor™-22F cAMP Plasmid).[12]
-
Allow 24-48 hours for protein expression post-transfection.
3. Assay Procedure:
-
Remove culture medium from the wells.
-
Equilibrate the cells by adding a CO₂-independent medium (e.g., HBSS) containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for 2 hours in the dark to allow for reagent loading.
-
After equilibration, measure a baseline luminescence reading using a plate-reading luminometer.
-
Prepare serial dilutions of PACAP(1-38) and PACAP(1-27) in the assay buffer. To prevent degradation, it is advisable to include a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the final stimulation step.
-
Add the PACAP peptide solutions to the wells to initiate stimulation.
-
Immediately begin kinetic measurement of luminescence for 15-30 minutes or perform an endpoint reading after a fixed incubation time (e.g., 15 minutes).[4][12]
4. Data Analysis:
-
For kinetic assays, calculate the area under the curve (AUC). For endpoint assays, use the final luminescence value.
-
Subtract the background signal (vehicle-treated wells).
-
Plot the response (luminescence signal) against the log concentration of the PACAP peptide.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values for each peptide.
Conclusion
Both PACAP(1-38) and PACAP(1-27) are exceptionally potent endogenous agonists at the PAC1 receptor, leading to a powerful stimulation of intracellular cAMP production. The quantitative data show that while their potencies are often comparable, cell-type-specific differences can exist, which may be attributable to variations in receptor splice forms or local receptor environments. Researchers should be aware that while both peptides robustly activate the cAMP pathway, the primary endogenous ligand, PACAP(1-38), may engage additional signaling cascades not activated by PACAP(1-27).[11] Therefore, the choice between these two peptides should be guided by the specific goals of the experiment: PACAP(1-27) may be preferable for studies focused specifically on the consequences of cAMP/PKA pathway activation, whereas PACAP(1-38) is more appropriate for investigating the full physiological effects of the predominantly expressed form of the neuropeptide.
References
- 1. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ane.pl [ane.pl]
- 3. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pituitary adenylate cyclase-activating polypeptide (PACAP) 38 and PACAP27 activate common and distinct intracellular signaling pathways to stimulate growth hormone secretion from porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of pituitary adenylate cyclase-activating polypeptide 38 (PACAP38)-, PACAP27-, and vasoactive intestinal peptide-stimulated responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pituitary adenylate cyclase‐activating polypeptide receptors in the trigeminovascular system: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Neuroprotective and Differentiative Potential of PACAP (1-38): A Comparative Analysis across Neuronal Cell Lines
A comprehensive guide for researchers and drug development professionals on the physiological effects of Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) on various neuronal cell lines. This report synthesizes experimental data to provide an objective comparison of PACAP's performance, detailing its impact on cell survival, differentiation, and underlying signaling mechanisms.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with well-documented neurotrophic and neuroprotective functions.[1][2] Its ability to modulate critical neuronal processes, including survival and differentiation, has positioned it as a promising therapeutic candidate for a range of neurodegenerative diseases and neuronal injuries.[1][3] This guide provides a comparative overview of the physiological effects of PACAP (1-38) on several widely used neuronal cell lines: primary cortical neurons, PC12 cells, SH-SY5Y cells, and cerebellar granule neurons. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to aid researchers in selecting appropriate cellular models and designing future investigations into PACAP-based therapeutics.
Comparative Efficacy of PACAP (1-38) on Neuronal Cell Viability and Neurite Outgrowth
PACAP (1-38) demonstrates potent pro-survival and differentiative effects across multiple neuronal cell lines, albeit with varying efficacy and through distinct signaling cascades. The following tables summarize the quantitative data from key studies, highlighting the comparative impact of PACAP (1-38) on cell survival under cytotoxic challenge and its ability to induce neuritogenesis.
| Cell Line | Toxin/Stress Condition | PACAP (1-38) Concentration | Observed Effect | Reference |
| Primary Rat Cortical Neurons | Sodium Nitroprusside (SNP) | 100 nM | Significantly reduced SNP-induced cell death. | [1] |
| Thrombin | 100 nM | Reduced thrombin-induced neuronal death. | [1] | |
| PC12 Cells | Serum Deprivation | 5 nM | Promoted neurite outgrowth. | [4] |
| SH-SY5Y Cells | Salsolinol (B1200041) | Dose-dependent | Attenuated salsolinol-induced toxicity and apoptosis. | [5] |
| MPP+ | Not specified | Reduced cell death and maintained mitochondrial function.[6] | [6] | |
| Rat Cerebellar Granule Neurons | Potassium Deprivation | Dose-dependent (maximal at 100 nM) | Increased survival by decreasing apoptosis.[7][8] | [7][8] |
| C2-ceramide | Not specified | Counteracted ceramide-induced apoptosis by decreasing caspase-3 activation and Bax expression.[6] | [6] |
Table 1: Comparative Neuroprotective Effects of PACAP (1-38) on Different Neuronal Cell Lines. This table summarizes the protective effects of PACAP (1-38) against various toxins and stressors in different neuronal cell lines, highlighting the peptide's broad neuroprotective capabilities.
| Cell Line | PACAP (1-38) Concentration | Key Morphological Change | Signaling Pathway Implicated | Reference |
| PC12 Cells | 5 nM | Neurite outgrowth | PKC and ERK dependent, PKA independent[4] | [4] |
| SH-SY5Y Cells | Concentration-dependent | Increased number of neurite-bearing cells | cAMP-mediated activation of ERK and p38 MAP kinases[9][10] | [9][10] |
| Rat Cerebellar Granule Neurons | Not specified | Improvement in neurite outgrowth | PKA/ERK cascade[6] | [6] |
Table 2: Comparative Effects of PACAP (1-38) on Neuronal Differentiation. This table outlines the differentiative effects of PACAP (1-38), focusing on neurite outgrowth and the associated signaling pathways in different neuronal cell lines.
Signaling Pathways Activated by PACAP (1-38)
The physiological effects of PACAP (1-38) are mediated through the activation of specific G protein-coupled receptors, primarily the PAC1 receptor, which is highly expressed in the nervous system.[6][11] Upon binding, PACAP (1-38) initiates a cascade of intracellular signaling events that are crucial for its neuroprotective and neurotrophic actions. The primary pathways involved include the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway.[4][11] These initial signaling events often converge on downstream effectors such as the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, as well as the Akt survival pathway.[7][9][12]
Figure 1: Generalized PACAP (1-38) Signaling Pathways in Neuronal Cells. This diagram illustrates the primary signaling cascades initiated by PACAP (1-38) binding to its PAC1 receptor, leading to the activation of downstream effectors that promote neuronal survival and differentiation.
Experimental Protocols
To facilitate the replication and extension of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Primary Cortical Neurons: Neurons are typically isolated from embryonic rat cortices and cultured in a neurobasal medium supplemented with B27 and glutamine. For neuroprotection assays, cells are pre-treated with PACAP (1-38) for a specified duration before the addition of a neurotoxic agent like sodium nitroprusside (SNP) or thrombin.[1]
-
PC12 Cells: This rat pheochromocytoma cell line is maintained in DMEM supplemented with horse serum and fetal bovine serum. For differentiation studies, cells are plated on collagen-coated dishes and treated with PACAP (1-38) in a low-serum medium. Neurite outgrowth is typically assessed after 48-72 hours.[4]
-
SH-SY5Y Cells: This human neuroblastoma cell line is cultured in a 1:1 mixture of DMEM and Ham's F12 medium with fetal bovine serum. For differentiation and neuroprotection experiments, cells are often pre-differentiated with retinoic acid before treatment with PACAP (1-38) and/or a toxic substance like salsolinol or MPP+.[5][9]
-
Cerebellar Granule Neurons: These primary neurons are isolated from the cerebella of early postnatal rat pups and maintained in a high-potassium medium. Apoptosis is induced by switching to a low-potassium medium, and the neuroprotective effect of PACAP (1-38) is evaluated in this context.[7][8]
Assessment of Cell Viability and Apoptosis
Cell viability can be quantified using various methods, including the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting after trypan blue staining. Apoptosis is commonly assessed by measuring caspase-3 activity, DNA fragmentation (e.g., TUNEL staining), or through flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide.[1][5]
Western Blot Analysis
Western blotting is a key technique to investigate the activation of signaling pathways. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., ERK, p38, Akt, CREB).[5]
Figure 2: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in performing a Western blot experiment to analyze protein expression and phosphorylation in response to PACAP (1-38) treatment.
Concluding Remarks and Future Directions
The collective evidence strongly supports the significant role of PACAP (1-38) in promoting neuronal survival and differentiation across a variety of neuronal cell models. While the general mechanisms of action are conserved, notable differences exist in the specific signaling pathways and the magnitude of the response among different cell lines. For instance, the neuritogenic effect of PACAP (1-38) in PC12 cells is dependent on PKC and ERK, but not PKA, whereas in SH-SY5Y cells, it is mediated by cAMP-dependent activation of both ERK and p38 MAPK.[4][9]
It is crucial to acknowledge the potential for heterogeneity in responses, even within the same cell line, as highlighted by studies on different PC12 sub-clones which showed significant variability in their response to PACAP.[13] This underscores the importance of careful cell line characterization and standardization of experimental conditions.
Future research should focus on further elucidating the cell-type-specific signaling networks activated by PACAP (1-38) and exploring the potential for synergistic effects with other neurotrophic factors. A deeper understanding of these mechanisms will be instrumental in the development of targeted and effective PACAP-based therapies for neurological disorders.
References
- 1. PACAP38 protects rat cortical neurons against the neurotoxicity evoked by sodium nitroprusside and thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 3. Review on the protective effects of PACAP in models of neurodegenerative diseases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. PACAP Protects Against Salsolinol-Induced Toxicity in Dopaminergic SH-SY5Y Cells: Implication for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
A Comparative Guide to the In Vitro Validation of PACAP (1-38) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods for validating the efficacy and potency of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) antagonists. It includes detailed experimental protocols, comparative data for a key antagonist, and visualizations of critical signaling pathways and experimental workflows to support researchers in the field of drug discovery.
Introduction to PACAP and its Receptors
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP-38 and PACAP-27.[1] It plays crucial roles in neurotransmission, neuroprotection, and inflammation.[1][2] PACAP exerts its effects by binding to three distinct G-protein coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1R and VPAC2R.[1][3] While VIP binds to VPAC1R and VPAC2R with high affinity, PACAP is a high-affinity ligand for all three. PAC1R, however, shows a significantly higher affinity for PACAP over VIP, making it a primary target for selective drug design.[1]
The development of potent and selective PAC1R antagonists is crucial for investigating the physiological roles of PACAP and for therapeutic interventions in conditions like migraine and pain, where PACAP signaling is implicated.[4][5][6] The in vitro validation of these antagonists is a critical step, requiring a systematic evaluation of their binding affinity and functional blockade of PACAP-induced signaling.
Comparative Analysis of PACAP Antagonists
The most widely characterized antagonist for the PAC1 receptor is PACAP(6-38), a truncated version of PACAP-38.[6] It acts as a competitive antagonist, binding to the receptor without initiating a downstream signal, thereby blocking the effects of endogenous agonists like PACAP-38.[7][8]
The table below summarizes key in vitro performance metrics for PACAP(6-38), providing a benchmark for comparison.
| Antagonist | Target Receptor | Mechanism of Action | Potency (IC50 / Ki) | Assay Type | Reference |
| PACAP(6-38) | PAC1R | Competitive Antagonist | IC50 = 2 nM | Competitive Binding | |
| Ki = 1.5 nM | Adenylate Cyclase Inhibition | ||||
| EC50 Shift | cAMP Accumulation | [8] | |||
| Inhibition of Agonist Effect | PI Turnover / Ca2+ Mobilization | [9] | |||
| Inhibition of Agonist Effect | ERK Phosphorylation | [7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values can vary based on the cell line and specific assay conditions.
PACAP Signaling Pathways and Antagonist Action
Activation of the PAC1 receptor by PACAP initiates multiple intracellular signaling cascades. The receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the production of cyclic AMP (cAMP).[3][10] Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.[2][3] Additionally, PAC1R can couple to the Gq alpha subunit (Gαq), activating Phospholipase C (PLC). PLC cleaves PIP2 into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to Protein Kinase C (PKC) activation and intracellular calcium (Ca2+) mobilization, respectively.[1][2][10] Both pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[1][11]
A competitive antagonist like PACAP(6-38) occupies the ligand-binding site on the PAC1 receptor, preventing PACAP from binding and thereby inhibiting all downstream signaling events.
Caption: PAC1R signaling and antagonist inhibition.
Key In Vitro Experimental Protocols
The following protocols outline standard assays for determining the efficacy and potency of a PACAP antagonist.
Competitive Radioligand Binding Assay
Principle: This assay quantifies the ability of an unlabeled antagonist to compete with a radiolabeled ligand (e.g., ¹²⁵I-PACAP-27) for binding to the PAC1 receptor in cell membrane preparations. The resulting data are used to determine the antagonist's binding affinity (Ki).
Methodology:
-
Membrane Preparation: Culture cells expressing the PAC1 receptor (e.g., HEK293 or CHO cells) and harvest. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of ¹²⁵I-PACAP-27, and serial dilutions of the antagonist compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive binding assay.
cAMP Accumulation Assay (HTRF)
Principle: Since PAC1R is predominantly Gs-coupled, its activation by an agonist leads to an increase in intracellular cAMP.[9] This assay measures an antagonist's ability to inhibit agonist-induced cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method based on competitive immunoassay principles.[12]
Methodology:
-
Cell Culture: Seed PAC1R-expressing cells into a 384-well plate and culture overnight.
-
Compound Plating: Prepare serial dilutions of the antagonist. In a separate antagonist plate, add the antagonist dilutions.
-
Pre-incubation: Add the antagonist dilutions to the cell plate and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of a PACAP agonist (e.g., PACAP-38) that elicits a sub-maximal response (EC80). This is added to all wells except the negative control.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well.[13]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.[14]
Caption: Workflow for an HTRF-based cAMP assay.
ERK1/2 Phosphorylation Assay (Western Blot)
Principle: This assay measures the phosphorylation of ERK1/2, a downstream event in PACAP signaling.[1][11] The antagonist's efficacy is determined by its ability to block agonist-induced ERK1/2 phosphorylation. Western blotting provides a semi-quantitative readout of phosphorylated ERK (p-ERK).
Methodology:
-
Cell Culture: Plate PAC1R-expressing cells in 6-well plates. Once confluent, serum-starve the cells for several hours (e.g., 4-12 hours) to reduce basal p-ERK levels.[15][16]
-
Antagonist Pre-treatment: Pre-treat cells with varying concentrations of the antagonist or vehicle for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of PACAP-38 (at its EC50 for ERK activation) for a short period (e.g., 5-10 minutes), which should be determined from a time-course experiment.[16]
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and lyse the cells directly in 2x SDS-PAGE loading buffer.
-
SDS-PAGE & Transfer: Boil the lysates, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Data Analysis: Use densitometry software to quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal as a percentage of the agonist-only response versus the log antagonist concentration to determine the IC50.[17]
Caption: Workflow for a Western blot p-ERK assay.
References
- 1. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 8. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
side-by-side performance comparison of PACAP (1-38) from different commercial suppliers.
For researchers and drug development professionals investigating the multifaceted roles of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), selecting a reliable source of the 38-amino acid form, PACAP (1-38), is a critical first step. The purity, biological activity, and consistency of the peptide can significantly impact experimental outcomes. This guide provides a side-by-side overview of PACAP (1-38) from various commercial suppliers, details common experimental protocols for performance validation, and illustrates the key signaling pathways involved.
Commercial Supplier Overview
While a direct, independent side-by-side experimental comparison of PACAP (1-38) from all major suppliers is not publicly available, researchers can compare the product specifications provided by the vendors. The following table summarizes the information available from several prominent suppliers. It is important to note that bioactivity data, such as IC50 and EC50 values, are highly dependent on the specific assay conditions and cell lines used. Therefore, these values should be considered as a general guide, and in-house validation is strongly recommended.
| Supplier | Catalog Number (Example) | Purity | Bioactivity Data (as provided) | Formulation |
| Cayman Chemical | 24770 | ≥95% | IC50s: 4 nM (rat PAC1), 2 nM (rat VPAC1), 1 nM (human VPAC2) in CHO cells. EC50s for cAMP accumulation: 0.37 nM (SH-SY5Y), 0.26 nM (SK-N-MC), 0.73 nM (T47D).[1] | Trifluoroacetate salt |
| R&D Systems (a Bio-Techne brand) | 1186 | ≥95% | IC50 = 2 nM for adenylyl cyclase stimulation.[2] | Not specified |
| Tocris Bioscience (a Bio-Techne brand) | 1186 | ≥95% (HPLC) | IC50 = 2 nM, potent stimulator of adenylyl cyclase.[3][4] | Lyophilized solid |
| MedChemExpress | HY-P0221 | 99.99% | IC50s: 4 nM (PAC1 receptor), 2 nM (VIP1 receptor), 1 nM (VIP2 receptor).[5][6] | Lyophilized powder |
| Eurogentec | AS-22519 | >95% | EC50 = 7 nM for adenylate cyclase stimulation.[7][8] | Lyophilized |
| Sigma-Aldrich (Merck) | P0983 | Not specified | More active than VIP in stimulating adenylate cyclase (EC50 = 7 nM).[9][10] | Lyophilized from 0.1% TFA in H2O |
Experimental Protocols for Performance Validation
To ensure the biological activity of PACAP (1-38) from a chosen supplier, it is crucial to perform in-house validation. Below are detailed methodologies for key experiments.
cAMP Accumulation Assay
This assay is a fundamental method to determine the potency of PACAP (1-38) in activating its cognate Gs-coupled receptors, leading to the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing PACAP receptors (e.g., SH-SY5Y, PC12, or HEK293 cells transfected with PAC1, VPAC1, or VPAC2 receptors) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for optimal growth and response.
-
Peptide Preparation: Reconstitute lyophilized PACAP (1-38) from different suppliers in a suitable buffer (e.g., sterile water or PBS with 0.1% BSA) to create high-concentration stock solutions. Prepare a serial dilution of each PACAP (1-38) sample.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for a short period to prevent cAMP degradation.
-
Add the different concentrations of PACAP (1-38) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection: Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PACAP (1-38) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each supplier's product.
Receptor Binding Assay
This assay measures the affinity of PACAP (1-38) for its receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing PACAP receptors.
-
Radioligand: Use a radiolabeled PACAP analog (e.g., [125I]-PACAP-27 or [125I]-PACAP-38) as the tracer.
-
Competitive Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled PACAP (1-38) from different suppliers.
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled PACAP (1-38) concentration. Fit the data to a competition binding curve to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Cell Proliferation/Viability Assay
PACAP (1-38) can influence cell survival and proliferation in various cell types.
Methodology:
-
Cell Culture and Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) or other responsive cell types in 96-well plates in a low-serum or serum-free medium to induce a quiescent state.
-
Treatment: Add serial dilutions of PACAP (1-38) from different suppliers to the cells.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours.
-
Viability/Proliferation Measurement: Assess cell viability or proliferation using a standard method such as MTT, XTT, or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability/proliferation signal against the PACAP (1-38) concentration to determine the effective concentration range.
Visualizing PACAP (1-38) Mechanisms and workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways of PACAP (1-38) and a recommended workflow for comparing commercial peptides.
Caption: PACAP (1-38) Signaling Pathways.
Caption: Workflow for Comparing Commercial PACAP (1-38).
By carefully considering the supplier's specifications and, most importantly, conducting rigorous in-house validation using standardized protocols, researchers can confidently select a source of PACAP (1-38) that will provide reliable and reproducible results for their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. PACAP 1-38 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 5. PACAP (1-38), human, ovine, rat - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eurogentec.com [eurogentec.com]
- 8. PACAP (1-38), amide, human, ovine, rat [eurogentec.com]
- 9. 下垂体アデニル酸シクラーゼ活性化ポリペプチド-38 | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Unraveling the Conserved Functions of PACAP (1-38): A Comparative Guide for Researchers
A comprehensive analysis of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) reveals a remarkably conserved functional profile across human, ovine, and rat species. This guide provides a detailed comparison of its receptor binding and downstream signaling activities, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their investigations of this pleiotropic neuropeptide.
First identified in ovine hypothalamic extracts, PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. The 38-amino acid form, PACAP (1-38), is the predominant form in the central nervous system and peripheral tissues. Notably, the amino acid sequence of PACAP (1-38) is identical in all mammals, including humans, sheep, and rats. This absolute conservation underscores its critical and fundamental physiological roles.
This guide delves into the functional characterization of PACAP (1-38), focusing on its interactions with its cognate receptors and the subsequent intracellular signaling cascades. The data presented herein is compiled from various studies and is intended to provide a comparative overview for researchers working with this peptide from different sources.
Comparative Analysis of Receptor Binding and Functional Potency
The biological effects of PACAP (1-38) are mediated through three main G protein-coupled receptors: the PACAP-preferring receptor (PAC1) and two receptors that bind PACAP and VIP with similar affinity (VPAC1 and VPAC2). The following tables summarize the quantitative data on the binding affinity and functional potency of PACAP (1-38) at these receptors. Given the identical primary structure of human, ovine, and rat PACAP (1-38), the observed differences in binding and potency are primarily attributable to the species from which the receptors were derived and the specific experimental conditions.
Table 1: Receptor Binding Affinity of PACAP (1-38)
| Receptor Type | Species of Receptor | Ligand | Kd (nM) | IC50 (nM) | Reference |
| PAC1 | Rat | PACAP (1-38) | ~0.5 | 4 | [1][2] |
| VPAC1 | Rat | PACAP (1-38) | ~0.5 | 2 | [1][2] |
| VPAC2 | Human | PACAP (1-38) | - | 1 | [1] |
| PACAP Binding Factor | Human Plasma | PACAP (1-38) | 12.0 (apparent) | - | [3] |
Table 2: Functional Potency of PACAP (1-38) in Signaling Assays
| Assay | Cell/Tissue Type | Species of Receptor | EC50 (nM) | Reference |
| Adenylate Cyclase Stimulation | Rat Anterior Pituitary Cells | Rat | 7 | [4] |
| cAMP Accumulation | Osteoblast-like MC3T3-E1 cells | Not Specified | 3 | [5] |
| cAMP Accumulation | Mouse Calvarial Osteoblasts | Mouse | 19 | [6] |
| Calcium Mobilization | CHO cells expressing human PAC1 | Human | 2.9 - 30.9 | [7] |
Signaling Pathways and Experimental Workflow
The activation of PAC1, VPAC1, and VPAC2 receptors by PACAP (1-38) initiates several downstream signaling cascades, with the most prominent being the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). PACAP can also stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium, and activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation.
Caption: PACAP (1-38) Signaling Pathways.
The functional characterization of PACAP (1-38) typically involves a series of in vitro cell-based assays to determine its binding affinity and potency in activating downstream signaling pathways.
References
- 1. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
A Comparative Guide to Reproducing and Validating the Neuroprotective Effects of PACAP (1-38)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the neuroprotective effects of Pituitary Adenylate Cyclase-Activating Polypeptide (1-38), commonly known as PACAP (1-38). It is designed to assist in the reproduction and validation of these findings by presenting objective comparisons, supporting experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to PACAP (1-38)
PACAP (1-38) is a 38-amino acid neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1] First isolated from ovine hypothalamic extracts, it exists in two forms: the predominant PACAP (1-38) and a shorter PACAP (1-27).[1][2] PACAP (1-38) is highly conserved across species, indicating its involvement in fundamental biological functions.[2] It exerts its effects by binding to three G-protein-coupled receptors: the PAC1 receptor (PAC1R), for which it has a high affinity, and the VPAC1 and VPAC2 receptors, which it shares with VIP.[1][3] A significant body of research highlights its potent neuroprotective capabilities across a wide range of injury models, making it a promising candidate for therapeutic development in neurodegenerative diseases and acute neural injuries.[3][4]
Key Neuroprotective Signaling Pathways
The neuroprotective actions of PACAP (1-38) are multifaceted, involving the activation of several intracellular signaling cascades that promote cell survival and inhibit apoptotic and inflammatory processes. The effects are primarily mediated through the PAC1 receptor.[3][5] Upon binding, PACAP (1-38) triggers pathways that are crucial for its anti-apoptotic, neurotrophic, and anti-inflammatory effects.
Key downstream effects include:
-
Activation of Anti-Apoptotic Pathways: PACAP (1-38) enhances the expression of anti-apoptotic proteins such as Bcl-2, phosphorylated Akt (p-Akt), and phosphorylated ERK1/2 (p-ERK1/2).[1] This leads to the inhibition of pro-apoptotic factors like Bax, cytochrome c release from mitochondria, and the activity of key executioner enzymes like caspase-3.[4][6][7]
-
Promotion of Neurotrophic Signaling: The activation of the cAMP-Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) pathways is central to PACAP's neurotrophic effects.[4][6][8] These pathways can lead to the increased expression and release of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[9][10]
-
Modulation of Inflammatory Responses: PACAP (1-38) can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α from microglia.[4] Furthermore, its neuroprotective effect in ischemic models is strongly associated with the regulation of Interleukin-6 (IL-6) signaling.[7][11]
References
- 1. Frontiers | Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 6. bmbreports.org [bmbreports.org]
- 7. pnas.org [pnas.org]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 9. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
PACAP (1-38), human, ovine, rat proper disposal procedures
Safeguarding Research: Proper Disposal of PACAP (1-38)
Researchers and drug development professionals handling Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) from human, ovine, and rat sources must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Given that many synthetic peptides have unknown toxicological properties, they should be treated as potentially hazardous materials.[1] This guide provides a procedural, step-by-step approach to the safe disposal of PACAP (1-38).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical safety glasses, nitrile gloves, and a lab coat.[1] All handling of PACAP (1-38), especially in its lyophilized powder form which can easily become airborne, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] Prior to handling, always consult the Safety Data Sheet (SDS) for specific hazard information.[2]
Waste Segregation and Collection
Proper segregation of waste is a critical first step in the disposal process. All materials that have come into contact with PACAP (1-38) must be considered contaminated and disposed of as hazardous waste.[1]
Solid Waste:
-
Contaminated Consumables: All solid waste, including pipette tips, tubes, vials, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled, leak-proof container.[1][3] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[1]
-
Container Management: The solid waste container must be kept closed except when adding new waste.[1]
Liquid Waste:
-
Solutions and Buffers: Aqueous solutions containing PACAP (1-38), such as those prepared with DMSO, acetonitrile, or buffers with acetic acid or TFA, must be collected in a separate, labeled, leak-proof hazardous waste container.[1]
-
Biohazardous Considerations: If PACAP (1-38) was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste is considered biohazardous.[1] This waste may require decontamination, such as autoclaving, before being processed as chemical waste. Always adhere to your institution's biosafety guidelines.[1]
Chemical Decontamination and Inactivation
For liquid waste, chemical inactivation can be an effective decontamination step prior to disposal. The following table summarizes common chemical decontamination methods that can be applied to peptide waste.
| Decontamination Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions[3] | 20-60 minutes[3] | Effective for many peptides, but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution[3][4] | Varies by product | Good for cleaning labware; may require subsequent disinfection.[3] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH[3] | Minimum 30 minutes[3] | Highly effective but requires a neutralization step before disposal.[3] |
-
Select Reagent: Choose an appropriate inactivation reagent from the table above. A 10% bleach solution (providing a final concentration of 0.5-1.0% sodium hypochlorite) is a common choice.[3]
-
Prepare Solution: In a chemical fume hood, prepare the inactivation solution.
-
Inactivate Waste: Carefully add the liquid peptide waste to the inactivation solution, typically at a ratio of 1 part waste to 10 parts inactivation solution.[3]
-
Ensure Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[3]
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[3]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always confirm with your institution's guidelines.[3]
Storage and Final Disposal
All hazardous waste containers must be stored in a designated, secure area away from general lab traffic.[1] Secondary containment trays should be used to prevent spills.[1] Coordinate with your institution's Environmental Health and Safety (EH&S) department for regular pickup and final disposal by a licensed hazardous waste contractor.[2] Never dispose of untreated peptide waste in the regular trash or down the drain.[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for the proper disposal of PACAP (1-38) waste.
Caption: Workflow for the safe disposal of PACAP (1-38) waste.
Caption: Procedural flow for chemical inactivation of peptide waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
